Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
Description
Properties
IUPAC Name |
methyl 2-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)8-6-7-4-2-3-5-9(7)12-10(8)13/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPRBJSNMKCUQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40994717 | |
| Record name | Methyl 2-hydroxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40994717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73776-17-7 | |
| Record name | 73776-17-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126223 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2-hydroxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40994717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
Executive Summary
Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is a pivotal scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its synthesis is a subject of significant interest for researchers in drug development. This guide provides a comprehensive overview of the principal synthetic strategies for this molecule, designed for chemists and drug development professionals. We delve into the mechanistic underpinnings of classical methods, such as the Gould-Jacobs reaction, and explore modern, metal-catalyzed approaches. Each section offers field-proven insights into experimental choices, detailed protocols, and a comparative analysis to guide laboratory practice.
Introduction: The Significance of the 2-Quinolone Scaffold
The quinolin-2(1H)-one, or 2-quinolone, core is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds with significant biological activities.[1] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological properties, including antibacterial, anticancer, antiviral, and antimalarial activities.[2][3] The ester functionality at the C-3 position, specifically the this compound, serves as a versatile synthetic handle for further molecular elaboration, making its efficient synthesis a critical first step in the development of novel therapeutics. This guide will focus on the most reliable and significant methods for constructing this key intermediate.
Core Synthetic Strategies
The synthesis of the 2-quinolone ring system can be broadly approached through several strategic disconnections. The most common and robust methods involve the cyclization of suitably substituted aniline precursors.
Method 1: The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a classic, powerful method for constructing the 4-hydroxy-2-quinolone scaffold, which is the direct precursor to the target molecule via tautomerization.[4] The strategy involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a high-temperature intramolecular cyclization.[4]
Mechanistic Rationale: The reaction proceeds in a well-defined, multi-step sequence.[4]
-
Nucleophilic Substitution: The process begins with the nucleophilic attack of the aniline's amino group on diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to form the key intermediate, diethyl (anilinomethylene)malonate.
-
Thermal Electrocyclization: This critical step requires high temperatures (typically >250 °C) to induce a 6-electron electrocyclization, forming the quinoline ring system.[4] This high activation energy is often supplied by heating in a high-boiling solvent like diphenyl ether or, more efficiently in modern labs, via microwave irradiation.
-
Tautomerization & Saponification/Esterification: The cyclized product, a 4-oxo-quinoline-3-carboxylate, exists in equilibrium with its more stable enol tautomer, 4-hydroxy-quinoline-3-carboxylate.[4] While the Gould-Jacobs reaction traditionally leads to the 4-hydroxyquinoline, variations in the workup can isolate the desired 4-oxo tautomer. Direct synthesis of the methyl ester is achieved by using dimethyl methoxymethylenemalonate or by transesterification.
Caption: Generalized pathway for the Gould-Jacobs synthesis.
Method 2: Intramolecular Friedel-Crafts-type Cyclization
This strategy involves the acid-catalyzed intramolecular cyclization of pre-formed N-aryl enamines or amides. A common approach is the cyclization of N-aryl cinnamides, often promoted by strong acids like polyphosphoric acid (PPA) or triflic anhydride.[5][6]
Mechanistic Rationale: The core of this method is an electrophilic aromatic substitution reaction.
-
Activation: The Brønsted or Lewis acid catalyst protonates or coordinates to the carbonyl oxygen of the ester or amide group, activating it for intramolecular attack.[6]
-
Cyclization: The electron-rich aniline ring attacks the activated carbonyl carbon in a Friedel-Crafts-type reaction, forming a new six-membered ring.[6]
-
Dehydration/Rearomatization: Subsequent elimination of a water molecule leads to the formation of the quinolone ring system. The choice of catalyst is critical; PPA is effective but can be difficult to work with, while modern reagents like triflic anhydride offer milder conditions.[5]
Method 3: Reductive Cyclization of Nitro Precursors
A powerful and versatile method involves the reductive cyclization of an ortho-nitro substituted precursor. For instance, o-nitrobenzaldehyde can be reacted with an active methylene compound like methyl 3,3-diethoxypropionate in the presence of a reducing agent.[7]
Mechanistic Rationale: This reaction elegantly combines reduction and cyclization into a single pot.
-
Reduction: The nitro group is reduced to an amino group. A variety of reducing agents can be used, with SnCl₂·2H₂O being a classic and inexpensive choice.[7] In situ generated nickel boride has also been shown to be a mild and effective promoter.[8]
-
Condensation & Cyclization: The newly formed aniline immediately undergoes an intramolecular condensation with the adjacent carbonyl or acetal functionality, followed by dehydration to yield the final quinoline-3-carboxylate product.[7] This method's primary advantage is its operational simplicity and the ready availability of diverse o-nitrobenzaldehyde starting materials.
Method 4: Modern Palladium-Catalyzed Annulation
Contemporary organic synthesis offers highly efficient routes utilizing transition-metal catalysis. Palladium-catalyzed C-H activation and annulation reactions have emerged as a step-economical strategy.[5][9] This can involve the reaction of anilines or acrylamides with alkynes or other coupling partners.
Mechanistic Rationale: These reactions proceed through a catalytic cycle involving C-H activation.
-
C-H Activation: The palladium catalyst coordinates to the aniline derivative and facilitates the activation of an ortho C-H bond.
-
Insertion & Annulation: The coupling partner (e.g., an alkyne) inserts into the Pd-C bond.
-
Reductive Elimination: An intramolecular C-N bond formation occurs via reductive elimination, releasing the 2-quinolone product and regenerating the active palladium catalyst.[9] These methods often exhibit high functional group tolerance and provide access to complex quinolones that are difficult to prepare via classical routes.
Comparative Analysis of Synthesis Methods
The choice of synthetic route depends on factors such as substrate availability, desired scale, functional group tolerance, and laboratory equipment.
| Method | Starting Materials | Key Conditions | Typical Yields | Advantages | Disadvantages |
| Gould-Jacobs | Aniline, Malonic Ester Derivative | High Temp. (>250 °C) or MW | 60-85% | Reliable, scalable, well-established.[4] | Harsh conditions, limited to electron-rich anilines.[4] |
| Friedel-Crafts | N-Aryl Cinnamide/Enamine | Strong Acid (PPA, Tf₂O) | 70-95% | High yields, good substrate scope.[5] | Strong acids required, potential for side reactions. |
| Reductive Cyclization | o-Nitrobenzaldehyde, Acetal | Reducing Agent (SnCl₂, NiB) | 75-90% | Operationally simple, one-pot, mild conditions.[7][8] | Availability of substituted nitro precursors can be a limitation. |
| Pd-Catalyzed Annulation | Acrylamide, Aryne Precursor | Pd Catalyst, Ligand, Oxidant | 65-90% | High functional group tolerance, step-economical.[9] | Catalyst cost, ligand sensitivity, optimization required. |
Detailed Experimental Protocols
Protocol 1: Synthesis via Gould-Jacobs Reaction (Conventional Heating)
This protocol describes a classic high-temperature synthesis using a high-boiling inert solvent.[4]
Materials:
-
Aniline (1.0 eq)
-
Dimethyl 2-(ethoxymethylidene)malonate (1.1 eq)
-
Diphenyl ether (as solvent)
-
Reaction flask with reflux condenser and thermometer
-
Heating mantle
-
Hexane (for precipitation)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq) and dimethyl 2-(ethoxymethylidene)malonate (1.1 eq).
-
Initial Condensation: Heat the mixture to 130-140 °C for 1 hour to form the anilidomethylenemalonate intermediate, allowing the ethanol byproduct to distill off.
-
Cyclization: Add diphenyl ether to the flask to act as a high-boiling solvent. Heat the mixture to reflux (approx. 250-260 °C) and maintain this temperature for 30-60 minutes. Monitor the reaction progress by TLC.
-
Isolation: After completion, allow the reaction mixture to cool to room temperature (approx. 80-100 °C).
-
Purification: While still warm, slowly add hexane to the mixture with stirring to precipitate the crude product.
-
Washing and Drying: Filter the resulting solid, wash thoroughly with cold hexane to remove the diphenyl ether, and dry under vacuum to yield the 4-hydroxy-quinoline-3-carboxylate product, which exists in tautomeric equilibrium with the desired this compound.
Caption: A generalized workflow for chemical synthesis.
Conclusion and Future Outlook
The synthesis of this compound can be achieved through several robust and reliable methods. Classical approaches like the Gould-Jacobs reaction remain valuable for their scalability and simplicity, while modern transition-metal-catalyzed methods provide unparalleled access to diverse and complex analogues with high efficiency. The choice of method is dictated by the specific needs of the research program. Future developments will likely focus on developing even milder, more sustainable (greener) catalytic systems and expanding the scope of one-pot procedures to further streamline the synthesis of this critical pharmaceutical building block.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 2-Quinolone synthesis [organic-chemistry.org]
- 6. Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
"Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is a heterocyclic compound belonging to the quinolone family, a class of compounds of significant interest in medicinal chemistry and materials science. The quinolone scaffold is a key pharmacophore found in numerous synthetic compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and potential applications, offering a valuable resource for researchers engaged in drug discovery and chemical synthesis.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to its handling, formulation, and biological activity. Below is a summary of the known and predicted properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | Methyl 2-oxo-1H-quinoline-3-carboxylate | [PubChem][1] |
| CAS Number | 73776-17-7 | [PubChem][1] |
| Molecular Formula | C₁₁H₉NO₃ | [PubChem][1] |
| Molecular Weight | 203.19 g/mol | [PubChem][1] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | Data not available for the methyl ester. The corresponding ethyl ester is a precursor in syntheses, suggesting it is a stable solid. A related compound, methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, has a melting point of 187–188 °C.[2] | N/A |
| Solubility | Expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water. | Inferred from synthetic procedures |
| XLogP3 | 1.4 | [PubChem][1] |
| Topological Polar Surface Area | 55.4 Ų | [PubChem][1] |
| Hydrogen Bond Donor Count | 1 | [PubChem][1] |
| Hydrogen Bond Acceptor Count | 3 | [PubChem][1] |
Synthesis and Characterization
The synthesis of this compound can be achieved through the esterification of its corresponding carboxylic acid. The synthesis of the parent acid, 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, has been reported via the hydrolysis of its ethyl ester.[3][4]
Synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid
A common route to the parent carboxylic acid involves the hydrolysis of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate. This reaction is typically carried out under basic conditions.
Experimental Protocol: Hydrolysis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate [3][4]
-
Dissolution: Dissolve ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate in a suitable alcoholic solvent, such as ethanol.
-
Base Addition: Add an aqueous solution of a strong base, for example, sodium hydroxide or potassium hydroxide, to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete hydrolysis, typically monitored by thin-layer chromatography (TLC).
-
Acidification: After cooling to room temperature, acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH that precipitates the carboxylic acid.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield 2-oxo-1,2-dihydroquinoline-3-carboxylic acid.
Esterification to this compound
The carboxylic acid can then be esterified to the desired methyl ester using standard methods, such as Fischer-Speier esterification.
Experimental Protocol: Fischer-Speier Esterification
-
Reaction Setup: Suspend 2-oxo-1,2-dihydroquinoline-3-carboxylic acid in an excess of methanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrogen chloride gas.
-
Reflux: Heat the mixture to reflux until the reaction is complete, as monitored by TLC.
-
Workup: Cool the reaction mixture and remove the excess methanol under reduced pressure. Neutralize the residue with a weak base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford pure this compound.
Spectroscopic Characterization
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons on the quinoline ring, a singlet for the proton at the 4-position, a broad singlet for the N-H proton, and a singlet for the methyl ester protons.
-
¹³C NMR: The spectrum should display signals for the carbonyl carbons of the ester and the lactam, as well as signals for the aromatic and vinylic carbons of the quinoline core, and a signal for the methyl group of the ester.
-
IR Spectroscopy: Characteristic absorption bands are expected for the N-H stretching, C=O stretching of the lactam and the ester, and C=C stretching of the aromatic ring.[1]
Chemical Reactivity
The chemical reactivity of this compound is dictated by the functional groups present in its structure: the ester, the lactam, and the electron-deficient aromatic ring.
Hydrolysis
As an ester, the compound is susceptible to hydrolysis under both acidic and basic conditions to yield the parent carboxylic acid and methanol. Basic hydrolysis is generally more facile and is the reverse of the final step in its synthesis.
Amide Formation
The methyl ester can be converted to a variety of amides by reaction with primary or secondary amines. This amidation reaction is a valuable tool for creating libraries of compounds for biological screening. The reaction can be carried out by heating the ester with the desired amine, sometimes in the presence of a catalyst.
Experimental Protocol: Amide Formation [5]
-
Reaction Mixture: Dissolve this compound and an excess of the desired amine in a suitable solvent such as methanol or DMF.
-
Heating: Heat the reaction mixture at an elevated temperature (e.g., 60-100 °C) for several hours to days, monitoring the reaction progress by TLC.
-
Isolation: Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.
N-Alkylation
The nitrogen atom of the lactam can undergo alkylation under basic conditions. The use of a suitable base, such as sodium hydride or potassium carbonate, followed by treatment with an alkyl halide, can introduce an alkyl group at the N-1 position.[6]
References
An In-depth Technical Guide to Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
This guide provides a comprehensive technical overview of Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core molecular attributes, synthesis, reactivity, and its role as a privileged scaffold in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Core Molecular Attributes
IUPAC Nomenclature and Structural Elucidation
The formal IUPAC name for the compound is methyl 2-oxo-1H-quinoline-3-carboxylate .[1] The structure consists of a bicyclic quinolinone core, which is a fusion of a benzene ring and a pyridin-2-one ring. A methyl carboxylate group is attached at the 3-position of this heterocyclic system. The presence of the "1,2-dihydro" or "1H" designation indicates the saturation of the nitrogen and the adjacent carbonyl-bearing carbon atom in the pyridinone ring, which exists in a tautomeric equilibrium with its 2-hydroxyquinoline form. However, the 2-quinolone form is the predominant tautomer in both non-aqueous and solid states.[2]
The canonical structure is as follows:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₃ | PubChem[1] |
| Molecular Weight | 203.19 g/mol | PubChem[1] |
| CAS Number | 73776-17-7 | PubChem[1] |
| Appearance | White to off-white solid | (Typical for similar compounds) |
| Melting Point | Not explicitly stated, but related compounds have melting points in the range of 180-290°C | [3][4][5] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF | (Inferred from related structures) |
| XLogP3 | 1.4 | PubChem[1] |
Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed by various spectroscopic techniques:
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the benzene ring, a singlet for the proton at the 4-position of the quinolinone ring, a singlet for the methyl ester protons, and a broad singlet for the N-H proton.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester, the carbonyl carbon of the quinolinone ring, and distinct signals for the aromatic and heterocyclic carbons.[3]
-
IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching, C=O stretching of the amide and the ester, and C=C stretching of the aromatic rings.[1]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
Synthesis and Mechanistic Insights
The synthesis of the 2-oxo-1,2-dihydroquinoline scaffold is a well-established area of organic chemistry, with several reliable methods available.
Established Synthetic Protocols
A common and effective method for the synthesis of the core structure involves the condensation of an appropriate aniline derivative with a malonic ester derivative, followed by cyclization.
Protocol: Synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
This protocol describes a general procedure that can be adapted for the synthesis of the methyl ester.
Materials:
-
2-Aminobenzaldehyde
-
Diethyl malonate
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
To a solution of 2-aminobenzaldehyde in ethanol, add diethyl malonate.
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
The corresponding methyl ester can be synthesized by using dimethyl malonate instead of diethyl malonate.
Mechanistic Pathway
The synthesis proceeds through a Knoevenagel condensation followed by an intramolecular cyclization.
Caption: Synthetic pathway for this compound.
Chemical Reactivity and Derivatization
The 2-oxo-1,2-dihydroquinoline-3-carboxylate scaffold offers multiple sites for chemical modification, making it a versatile starting material for the synthesis of diverse compound libraries.
Reactivity of the Quinolinone Core
-
N-Alkylation/Arylation: The nitrogen atom of the lactam can be alkylated or arylated under basic conditions to introduce various substituents.
-
Electrophilic Aromatic Substitution: The benzene ring of the quinolinone system can undergo electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, primarily at the 6- and 8-positions.
Manipulation of the Ester Group
-
Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid serves as a key intermediate for further modifications.[7][8]
-
Amidation: The carboxylic acid can be coupled with a wide range of amines using standard peptide coupling reagents (e.g., HATU, HOBt) to generate a library of amides.[6]
Caption: Derivatization workflow for generating diverse chemical entities.
Applications in Drug Discovery and Development
The quinolin-2(1H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets.[5][9][10]
Biologically Active Derivatives
Derivatives of this compound have demonstrated a broad range of pharmacological activities:
-
Anticancer Agents: Many quinolinone derivatives have shown potent anticancer activity by inhibiting key receptor tyrosine kinases (RTKs) involved in tumor angiogenesis, such as VEGFR and PDGFR.[2][5] The carboxamide derivatives, in particular, have been explored for the treatment of esophageal squamous cell carcinoma.[11]
-
Antiviral Activity: Certain derivatives have been investigated as potential inhibitors of Hepatitis B Virus (HBV) replication.[3][12]
-
Antibacterial Agents: The 2-oxo-1,2-dihydroquinoline core has been utilized in the design of DNA gyrase inhibitors, which are a class of antibacterial agents.[6]
-
Antimalarial and Anti-inflammatory Activity: The versatility of the quinolinone scaffold has led to its investigation in the context of various other diseases, including malaria and inflammatory conditions.[7]
The diverse biological activities highlight the importance of this compound as a foundational building block in the quest for new and effective medicines.
Conclusion and Future Perspectives
This compound is a molecule of considerable importance in the field of medicinal chemistry. Its straightforward synthesis, versatile reactivity, and the proven therapeutic potential of its derivatives make it an attractive starting point for drug discovery programs. Future research will likely focus on the synthesis of novel derivatives with improved potency and selectivity for various biological targets, as well as the exploration of new therapeutic applications for this privileged scaffold. The continued investigation into the structure-activity relationships of its derivatives will undoubtedly lead to the development of next-generation therapeutic agents.
References
- 1. This compound | C11H9NO3 | CID 277384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Quinolinone Core: A Journey from 19th Century Synthesis to Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of a Privileged Scaffold
The quinolinone scaffold, a bicyclic heterocycle composed of a fused benzene and pyridinone ring, stands as a testament to the enduring power of fundamental organic chemistry in shaping modern medicine. From its early synthetic origins in the late 19th century to its current status as a "privileged scaffold" in drug discovery, the quinolinone core is at the heart of a remarkable array of therapeutic agents. Its derivatives have demonstrated a vast spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[1]
This technical guide, designed for researchers and drug development professionals, provides a comprehensive exploration of the discovery and history of quinolinone compounds. We will journey from the foundational classical syntheses that first unlocked this chemical space to the serendipitous discovery of its antibacterial prowess and the subsequent rational design of potent therapeutics. By delving into the causality behind experimental choices, examining detailed synthetic protocols, and dissecting structure-activity relationships, this guide aims to provide not just a historical account, but a practical and insightful resource for those working to harness the immense potential of the quinolinone core.
The Dawn of a Scaffold: Early Discoveries and Foundational Syntheses
The story of the quinolinone ring is intrinsically linked to the broader history of quinoline chemistry, which began with the isolation of quinoline from coal tar in 1834.[2] The latter half of the 19th century was a period of intense investigation into the synthesis of these novel heterocyclic systems, driven by the burgeoning dye industry and the study of natural alkaloids. It was during this era that the foundational methods for constructing the quinolinone core were established, reactions that remain relevant to this day. A critical concept to grasp is the tautomeric relationship between hydroxyquinolines and quinolones; while often depicted in the enol (hydroxyquinoline) form, the keto (quinolinone) form frequently predominates and is the key to the scaffold's rich pharmacology.[3]
The Conrad-Limpach Synthesis (1887)
Discovered by Max Conrad and Leonhard Limpach, this reaction involves the condensation of anilines with β-ketoesters.[4] The elegance of this synthesis lies in its temperature-dependent regioselectivity, a classic example of kinetic versus thermodynamic control.
Causality and Mechanistic Insight: The reaction proceeds in two key stages. The initial step is the formation of an enamine (a β-aminoacrylate) via attack of the aniline nitrogen on the keto group of the β-ketoester. This is the kinetically favored product, formed at lower temperatures (e.g., room temperature).[4] To achieve the desired 4-quinolinone, this intermediate must be heated to high temperatures (typically around 250 °C), often in a high-boiling inert solvent like mineral oil or diphenyl ether, to induce a thermal cyclization via an electrocyclic ring closing, which is the rate-determining step.[3][5] This high-energy barrier is necessary to overcome the aromaticity of the aniline ring during the cyclization. Subsequent tautomerization yields the stable 4-hydroxyquinoline, which exists in equilibrium with the 4-quinolinone form.[3]
Conversely, if the initial reaction is carried out at higher temperatures (e.g., >100 °C), the thermodynamically favored product is the β-ketoanilide, formed by attack at the ester carbonyl. Cyclization of this intermediate, typically under acidic conditions (the Knorr variation), leads to the formation of 2-quinolinones.[6]
Experimental Protocol: Conrad-Limpach Synthesis of 4-Hydroxyquinolines [6][7]
-
Step 1: Formation of the Enamine Intermediate.
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine equimolar amounts of the aniline and the β-ketoester (e.g., ethyl acetoacetate) in a suitable solvent such as toluene.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or p-toluenesulfonic acid).
-
Heat the mixture to reflux. The reaction progress can be monitored by the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, allow the reaction to cool.
-
Remove the solvent under reduced pressure to yield the crude enamine intermediate. This intermediate can be purified by recrystallization or used directly in the next step.
-
-
Step 2: Thermal Cyclization.
-
In a separate flask, heat a high-boiling inert solvent (e.g., diphenyl ether or mineral oil) to 250 °C.
-
Slowly add the enamine intermediate from Step 1 to the hot solvent.
-
Maintain the temperature for a specified period (e.g., 30 minutes to 2 hours), monitoring the reaction by thin-layer chromatography (TLC).
-
Allow the mixture to cool to room temperature, which should cause the 4-hydroxyquinoline product to precipitate.
-
Collect the solid product by filtration, wash with a non-polar solvent (e.g., hexane or petroleum ether) to remove the high-boiling solvent, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
-
// Nodes Aniline [label="Aniline", color="#4285F4", fontcolor="#FFFFFF", fillcolor="#4285F4"]; Ketoester [label="β-Ketoester", color="#4285F4", fontcolor="#FFFFFF", fillcolor="#4285F4"]; Intermediate1 [label="Tetrahedral\nIntermediate", color="#34A853", fontcolor="#FFFFFF", fillcolor="#34A853"]; SchiffBase [label="Schiff Base\n(Enamine)", color="#34A853", fontcolor="#FFFFFF", fillcolor="#34A853"]; Cyclized [label="Cyclized Intermediate", color="#FBBC05", fontcolor="#202124", fillcolor="#FBBC05"]; Product [label="4-Hydroxyquinoline\n(4-Quinolone Tautomer)", color="#EA4335", fontcolor="#FFFFFF", fillcolor="#EA4335"];
// Edges Aniline -> Intermediate1 [label="Nucleophilic Attack\n(Low Temp)"]; Ketoester -> Intermediate1; Intermediate1 -> SchiffBase [label="- H₂O"]; SchiffBase -> Cyclized [label="Heat (~250 °C)\nElectrocyclic Ring Closing"]; Cyclized -> Product [label="- ROH\n(Tautomerization)"]; } .enddot Caption: Mechanism of the Conrad-Limpach synthesis of 4-quinolinones.
The Camps Cyclization (1899)
The Camps cyclization provides a route to both 2- and 4-hydroxyquinolines from o-acylaminoacetophenones using a base.[7] The choice of product is highly dependent on the structure of the starting material and the reaction conditions, specifically the base employed.
Causality and Mechanistic Insight: The reaction proceeds via an intramolecular condensation. The base abstracts a proton to form an enolate. The regioselectivity depends on which proton is abstracted. A strong base (like NaOH) will preferentially deprotonate the α-position of the ketone, leading to an intramolecular aldol condensation with the amide carbonyl, forming a 2-aryl-4-quinolinone.[7] Conversely, a weaker base (like Cs₂CO₃) may favor deprotonation at the γ-position of the amide, resulting in the formation of a 4-methyl-3-vinylquinolin-2-one.[7] This demonstrates the critical role of the base in directing the cyclization pathway.
Experimental Protocol: Buchwald's Two-Step Synthesis of 2-Aryl-4-quinolones via Camps Cyclization [7]
This modern adaptation of the Camps cyclization allows for the rapid synthesis of 2-aryl-4-quinolones.
-
Step 1: Copper-Catalyzed Amidation.
-
To an oven-dried, resealable Schlenk tube, add CuI (5 mol %), the o-halogenoacetophenone (1.0 equiv), the primary amide (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed dioxane via syringe.
-
Seal the tube and heat the mixture at 110 °C for 24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the resulting N-(2-acylaryl)amide by flash column chromatography.
-
-
Step 2: Base-Mediated Camps Cyclization.
-
Dissolve the purified N-(2-acylaryl)amide from Step 1 in a suitable solvent (e.g., ethanol).
-
Add an aqueous solution of a strong base (e.g., 5 M NaOH).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize with an acid (e.g., 1 M HCl).
-
Collect the precipitated product by filtration, wash with water, and dry to afford the 2-aryl-4-quinolinone.
-
The Friedländer Synthesis (1882)
The Friedländer synthesis is a straightforward and versatile method for preparing substituted quinolines (and by extension, quinolinones) by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[8][9]
Causality and Mechanistic Insight: This reaction can be catalyzed by either acid or base and typically proceeds through an initial aldol condensation between the two carbonyl-containing starting materials.[10][11] This is followed by cyclization and dehydration, where the amino group attacks the newly formed carbonyl (or its enol/enolate), leading to the formation of the quinoline ring. An alternative pathway involves the initial formation of a Schiff base between the amino group and the carbonyl of the second component, followed by an intramolecular aldol condensation. The choice of catalyst can influence the reaction rate and yield, with modern variations employing Lewis acids, solid-supported catalysts, or even green catalysts like graphene oxide to improve efficiency and environmental friendliness.[10][12]
Experimental Protocol: p-Toluenesulfonic Acid-Catalyzed Friedländer Synthesis [9]
-
In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 equiv), the α-methylene carbonyl compound (1.2 equiv), and p-toluenesulfonic acid (20 mol %).
-
Heat the mixture under solvent-free conditions at 120 °C for the appropriate time (typically 15-60 minutes), monitoring the reaction progress by TLC.
-
After cooling to room temperature, add a saturated aqueous solution of NaHCO₃ to quench the reaction.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired quinoline derivative.
The Pharmacological Awakening: From Antibacterial Discovery to Rational Drug Design
For decades after their initial synthesis, quinolinones remained largely a chemical curiosity. Their explosive entry into the world of medicine was a result of serendipity, followed by decades of intensive and brilliant medicinal chemistry.
The Birth of Quinolone Antibacterials: Nalidixic Acid
The history of quinolone antibiotics began in 1962 when George Lesher and colleagues at the Sterling-Winthrop Research Institute isolated a byproduct during the synthesis of the antimalarial drug chloroquine. This byproduct, a 1,8-naphthyridine derivative, was identified as nalidixic acid and was found to possess antibacterial activity, primarily against Gram-negative bacteria.[5][13] This discovery marked a turning point, demonstrating that the simple quinolone (or in this case, naphthyridone) core could serve as a pharmacophore for antibacterial agents.
The Fluoroquinolone Revolution: A Masterclass in Structure-Activity Relationships (SAR)
Nalidixic acid's utility was limited by its narrow spectrum of activity and the rapid development of bacterial resistance. This spurred a massive effort to synthesize and test thousands of analogues, leading to the "fluoroquinolone" revolution.[14] The key breakthrough was the addition of a fluorine atom at the C-6 position of the quinolone ring. This single modification dramatically increased the potency of the compounds by enhancing their binding to the target enzyme, DNA gyrase, and improving their penetration into bacterial cells.[15]
Further SAR studies identified other critical positions on the scaffold:
-
N-1 Position: A small alkyl or cyclopropyl group was found to be optimal for potent activity. The cyclopropyl group, as seen in ciprofloxacin, significantly enhances activity against Gram-negative bacteria.[14]
-
C-7 Position: The introduction of a piperazine ring (or other cyclic amines) at this position dramatically broadened the antibacterial spectrum to include Gram-positive bacteria and Pseudomonas aeruginosa.
-
C-8 Position: Substitution with a fluorine or chlorine atom can enhance activity against anaerobic bacteria.[14]
These systematic modifications transformed the quinolone scaffold from a narrow-spectrum urinary tract antiseptic into a class of broad-spectrum, orally bioavailable antibiotics that became mainstays of clinical practice.
Table 1: Minimum Inhibitory Concentrations (MIC, µg/mL) of Representative Fluoroquinolones
| Compound | E. coli | K. pneumoniae | P. aeruginosa | S. aureus |
| Norfloxacin | 1.96 | 3.92 | 3.92 | - |
| Ciprofloxacin | 0.015 | 0.06 | 0.25 | 0.5 |
| Levofloxacin | 0.03 | 0.12 | 1.0 | 0.5 |
| Moxifloxacin | 0.06 | 0.12 | 4.0 | 0.12 |
Data compiled from representative literature to illustrate general trends.[16]
Mechanism of Action: Targeting Bacterial DNA Replication
Quinolone antibiotics are bactericidal agents that act by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[8][17] These enzymes are type II topoisomerases that manage the topology of DNA, which is crucial for replication, transcription, and repair.
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary to relieve the torsional stress that builds up ahead of the replication fork.
-
Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) the two newly replicated daughter chromosomes, allowing them to segregate into daughter cells.
Quinolones function as "topoisomerase poisons." They bind to the enzyme-DNA complex, stabilizing it in a state where the DNA is cleaved.[8] This trapped complex physically obstructs the movement of the DNA replication machinery, leading to a halt in DNA synthesis and ultimately triggering pathways that lead to cell death. In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the primary target.[18]
Beyond Bacteria: The Quinolinone Scaffold in Modern Drug Discovery
The success of fluoroquinolones highlighted the drug-like properties of the quinolinone scaffold, prompting its exploration in numerous other therapeutic areas. It has proven to be a remarkably versatile template for designing inhibitors of various enzymes and receptors.
Anticancer Agents: Targeting Key Oncogenic Pathways
A significant number of modern anticancer drugs are built upon the quinolinone core. These agents typically function as inhibitors of protein kinases, enzymes that play a central role in the signaling pathways that control cell growth, proliferation, and survival.
-
Bosutinib (Bosulif®): An approved treatment for chronic myeloid leukemia (CML), bosutinib is a dual inhibitor of the Bcr-Abl and Src family tyrosine kinases.[19][20] The Bcr-Abl fusion protein is the hallmark of CML and drives the uncontrolled proliferation of cancer cells. By binding to the ATP-binding site of these kinases, bosutinib blocks their activity and induces apoptosis in leukemic cells.[10]
-
Lenvatinib (Lenvima®): This multi-kinase inhibitor is used to treat various cancers, including thyroid, renal, and hepatocellular carcinomas.[12] Lenvatinib targets vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), and other kinases involved in angiogenesis and tumor growth.[21][22] By inhibiting these pathways, it effectively cuts off the tumor's blood supply and slows its progression.
The anticancer potential of quinolinones is not limited to kinase inhibition. Derivatives have been shown to inhibit eukaryotic topoisomerase II, arrest the cell cycle, and induce apoptosis through various mechanisms.[9][23]
Table 2: IC₅₀ Values of Representative Quinolinone-Based Anticancer Agents
| Compound | Target Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |
| Bosutinib | K562 (CML) | 0.04 | Bcr-Abl/Src Kinase Inhibitor |
| Lenvatinib | HUVEC (Endothelial) | 0.004 | Multi-Kinase (VEGFR) Inhibitor |
| Quinoline-Chalcone 12e | MGC-803 (Gastric) | 1.38 | Antiproliferative |
| Phenylsulfonylurea 7 | HepG-2 (Liver) | 2.71 | PI3K/mTOR Inhibitor |
| Quinoline-Sulfonamide 3j | MCF-7 (Breast) | - (82.9% inhibition) | Antiproliferative |
Data compiled from representative literature.[24]
Expanding the Therapeutic Frontier
The versatility of the quinolinone scaffold is continually being demonstrated in new therapeutic contexts:
-
Neuroprotection: Certain quinolinone derivatives have shown promise in models of neurodegenerative diseases like Alzheimer's and Parkinson's. Their mechanisms often involve a combination of antioxidant, anti-inflammatory, and enzyme-inhibiting activities, such as the inhibition of acetylcholinesterase or monoamine oxidase.[2][20][25][26]
-
Anti-inflammatory Agents: By targeting enzymes like cyclooxygenase (COX) and phosphodiesterase 4 (PDE4), quinoline-based compounds have been developed as potent anti-inflammatory agents.[21]
-
Antiviral Activity: The ability of quinolones to interact with nucleic acids and associated enzymes has led to their investigation as antiviral agents. Derivatives have shown activity against a range of viruses, including HIV, dengue virus, and coronaviruses, often by inhibiting viral replication at the transcriptional level.[3][15][22][27][28]
The Modern Synthetic Toolkit: Innovations in Quinolinone Construction
While the classical syntheses remain valuable, modern organic chemistry has introduced a host of new methods for constructing the quinolinone core that offer improved efficiency, milder reaction conditions, and greater functional group tolerance.
-
Catalytic and Green Approaches: There is a strong emphasis on developing environmentally benign synthetic routes. This includes the use of nanocatalysts, solid acid catalysts, and green solvents like water or ethanol.[23][29] For instance, the Friedländer synthesis has been adapted to use recyclable catalysts like graphene oxide or Nafion under microwave irradiation, significantly reducing reaction times and waste.[12][30]
-
One-Pot and Multicomponent Reactions: These strategies enhance synthetic efficiency by combining multiple reaction steps into a single operation without isolating intermediates. One-pot syntheses of functionalized quinolinones have been developed using metal-free, oxonium ion-driven processes or transition metal-catalyzed cascades, allowing for the rapid assembly of complex molecules from simple starting materials.[14][31][32][33]
Conclusion and Future Perspectives
From its 19th-century origins in the laboratories of synthetic pioneers to its current role as a cornerstone of modern drug discovery, the quinolinone scaffold has had a remarkable journey. Its story is one of fundamental chemical principles enabling profound biological impact. The initial classical syntheses provided the tools to access this chemical space, while a combination of serendipity and meticulous structure-activity relationship studies unveiled its therapeutic potential, culminating in the life-saving fluoroquinolone antibiotics.
Today, the quinolinone core continues to demonstrate its incredible versatility, providing the foundation for targeted anticancer therapies, neuroprotective agents, and a host of other potential medicines. The future of quinolinone chemistry lies in the continued development of sustainable and efficient synthetic methods and the exploration of new biological targets. As our understanding of disease pathways deepens, the rational design of novel quinolinone derivatives will undoubtedly lead to the next generation of innovative therapeutics, ensuring the enduring legacy of this privileged scaffold for years to come.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Friedlaender Synthesis [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Facile One-Pot Friedlander Synthesis of Functionalized Quinolines using Graphene Oxide Carbocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benthamscience.com [benthamscience.com]
- 18. researchgate.net [researchgate.net]
- 19. ch.hznu.edu.cn [ch.hznu.edu.cn]
- 20. benchchem.com [benchchem.com]
- 21. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis and Neuroprotective Biological Evaluation of Quinazolinone Derivatives via Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Antiviral properties of quinolone-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. One Pot Process for Synthesizing Functionalized Quinolines via Metal-Free, Oxonium Ion Driven Carboamination of Alkynes | IITBombay [rnd.iitb.ac.in]
- 32. Facile One-Pot Friedlander Synthesis of Functionalized Quinolines...: Ingenta Connect [ingentaconnect.com]
- 33. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis, physicochemical properties, spectroscopic characterization, and its emerging applications, particularly in the development of novel therapeutic agents.
Chemical Identity and Physicochemical Properties
This compound is a quinolinone derivative with the chemical formula C₁₁H₉NO₃. Its structure features a fused benzene and a 2-pyridone ring, with a methyl carboxylate group at the 3-position.
Table 1: Key Identifiers and Properties
| Property | Value | Source |
| CAS Number | 73776-17-7 | [1] |
| Molecular Formula | C₁₁H₉NO₃ | [1] |
| Molecular Weight | 203.19 g/mol | [1] |
| IUPAC Name | methyl 2-oxo-1H-quinoline-3-carboxylate | [1] |
| Canonical SMILES | COC(=O)C1=CC2=CC=CC=C2NC1=O | [1] |
| InChIKey | JJPRBJSNMKCUQV-UHFFFAOYSA-N | [1] |
| XLogP3 | 1.4 | [1] |
| Topological Polar Surface Area | 55.4 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Synthesis and Mechanistic Insights
The synthesis of this compound can be approached through several synthetic strategies, primarily revolving around the construction of the quinolinone core followed by esterification, or a direct cyclization incorporating the methyl ester moiety. A common and logical pathway involves the synthesis of the corresponding carboxylic acid, 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, which is then esterified.
Synthesis of the Carboxylic Acid Precursor
A prevalent method for the synthesis of the 2-oxo-1,2-dihydroquinoline-3-carboxylic acid precursor involves the condensation of an aniline derivative with a malonic acid derivative. A plausible synthetic scheme is outlined below.[2]
Caption: Synthetic workflow for 2-oxo-1,2-dihydroquinoline-3-carboxylic acid.
The initial step is a Knoevenagel-Doebner condensation between 2-aminobenzaldehyde and diethyl malonate, catalyzed by a base such as piperidine. This reaction forms the quinolinone ring system and incorporates the ethyl carboxylate group. The subsequent step is the saponification of the resulting ethyl ester to the carboxylic acid using a base like sodium hydroxide, followed by acidification.
Esterification to this compound
The final step is a classic Fischer esterification of the 2-oxo-1,2-dihydroquinoline-3-carboxylic acid with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.
Experimental Protocol: Fischer Esterification
-
Dissolution: Suspend 1 equivalent of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Add a catalytic amount (e.g., 0.1 equivalents) of concentrated sulfuric acid dropwise to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralization and Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data
| Technique | Key Features and Interpretation |
| ¹³C NMR | Expected signals include those for the methyl ester carbon (~52 ppm), the carbonyl carbon of the ester (~165 ppm), the amide carbonyl carbon (~162 ppm), and aromatic carbons in the range of 115-140 ppm.[1] |
| ¹H NMR | A singlet for the methyl ester protons (~3.9 ppm), a singlet for the proton at the 4-position of the quinolinone ring (~8.5 ppm), and multiplets for the aromatic protons of the fused benzene ring (7.2-7.8 ppm) are anticipated. The N-H proton of the amide will appear as a broad singlet at a downfield chemical shift. |
| FTIR (KBr) | Characteristic absorption bands are expected for the N-H stretching (~3200-3400 cm⁻¹), C=O stretching of the amide (~1650 cm⁻¹), C=O stretching of the ester (~1720 cm⁻¹), and C=C stretching of the aromatic rings (~1600 cm⁻¹).[1] |
Applications in Drug Discovery
The quinolin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, known for its diverse biological activities.[3] Derivatives of this core have shown promise as anticancer, antibacterial, and antiviral agents.
Anticancer Potential
Derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid have demonstrated significant anticancer activity. For instance, certain derivatives have shown potent activity against the MCF-7 breast cancer cell line.[2][4] The planar nature of the quinolinone ring allows for effective intercalation with DNA or binding to the active sites of enzymes involved in cancer progression.
Antimicrobial Activity
The 2-oxo-1,2-dihydroquinoline framework is a key component in a variety of antimicrobial agents. For example, piperazinyl-1,2-dihydroquinoline-3-carboxylate derivatives have been synthesized and shown to exhibit promising antimicrobial activity.[5] Molecular docking studies suggest that these compounds may act by inhibiting dehydrosqualene synthase in Staphylococcus aureus, a crucial enzyme in the biosynthesis of the virulence factor staphyloxanthin.[5]
Antiviral Research
Research into thio-analogs of this scaffold has revealed potential antiviral applications. Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate derivatives have been investigated as inhibitors of Hepatitis B Virus (HBV) replication.[6][7]
A Logical Workflow for Screening
Based on the known biological activities of the quinolinone scaffold, a logical workflow for screening new derivatives, including this compound, can be proposed.
Caption: A proposed screening cascade for novel quinolinone derivatives.
Safety and Handling
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
First Aid:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move to fresh air.
-
If swallowed: Rinse mouth with water.
-
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[8]
Conclusion
This compound is a versatile heterocyclic compound with a well-defined chemical profile. Its synthesis is achievable through established organic chemistry methodologies. The broader family of quinolinone derivatives exhibits a remarkable range of biological activities, making this compound and its analogs attractive candidates for further investigation in drug discovery programs. Future research should focus on elucidating the specific biological targets and mechanisms of action of this compound to fully realize its therapeutic potential.
References
- 1. This compound | C11H9NO3 | CID 277384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A novel templates of piperazinyl-1,2-dihydroquinoline-3-carboxylates: Synthesis, anti-microbial evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
"Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate" molecular weight and formula
An In-Depth Technical Guide to Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
Introduction
The 2-oxo-1,2-dihydroquinoline, commonly known as the carbostyril or 2-quinolone scaffold, is a prominent heterocyclic motif in medicinal chemistry. Its rigid, bicyclic structure serves as a versatile framework for designing molecules with a wide array of biological activities. This guide provides a detailed technical overview of a key derivative, this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, plausible synthetic routes with mechanistic rationale, and the broader significance of the 2-oxoquinoline core in modern therapeutic research.
Core Molecular Properties and Identifiers
Precise identification and characterization are foundational to any chemical research. This compound is a well-defined chemical entity with established physical and chemical properties. These core attributes are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₃ | [1][2] |
| Molecular Weight | 203.19 g/mol | [2][3][4] |
| Exact Mass | 203.058243149 Da | [2] |
| IUPAC Name | methyl 2-oxo-1H-quinoline-3-carboxylate | [2] |
| CAS Number | 73776-17-7 | [1][2] |
| Synonyms | This compound, Methyl 2-oxo-1H-quinoline-3-carboxylate | [1][2] |
Synthesis and Mechanistic Rationale
The synthesis of 2-oxo-1,2-dihydroquinoline derivatives is a well-established area of organic chemistry. While specific literature for the direct synthesis of the methyl ester is not detailed in the provided search results, a highly plausible and common route involves the synthesis of the parent carboxylic acid followed by esterification. A general and effective method for creating the core quinolone ring is through a cyclization reaction, often a variation of the Conrad-Limpach or Knorr quinoline syntheses.
A logical synthetic approach would involve the condensation of an aniline derivative with a diethyl malonate derivative, followed by cyclization and subsequent esterification. The synthesis of the parent acid, 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, has been described involving the reaction of 2-aminobenzaldehyde with diethyl malonate.[5]
Proposed Synthetic Workflow
The following diagram illustrates a probable two-step synthetic pathway from 2-aminobenzaldehyde to the target molecule.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid (Precursor)
This protocol is adapted from general procedures for similar syntheses.[5]
-
Reaction Setup: To a solution of 2-aminobenzaldehyde in a suitable solvent (e.g., ethanol), add diethyl malonate.
-
Catalysis: Introduce a catalytic amount of a base, such as piperidine.
-
Reaction Condition: Heat the mixture under reflux for a specified period to facilitate the condensation and subsequent intramolecular cyclization.
-
Workup and Isolation: After cooling, the reaction mixture is typically acidified to precipitate the carboxylic acid product. The solid is then collected by filtration, washed, and dried.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: Suspend the synthesized 2-oxo-1,2-dihydroquinoline-3-carboxylic acid in an excess of methanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Reaction Condition: Heat the mixture to reflux until the reaction is complete (monitored by TLC).
-
Workup and Purification: Neutralize the acid catalyst, reduce the solvent volume under vacuum, and extract the product into an organic solvent. The final product can be purified by column chromatography or recrystallization to yield this compound.
The 2-Oxo-1,2-dihydroquinoline Scaffold in Drug Discovery
The 2-oxoquinoline core is considered a "privileged scaffold" in medicinal chemistry. This term describes molecular frameworks that can bind to multiple, unrelated biological targets, making them highly valuable starting points for drug discovery. The diverse biological activities associated with this scaffold underscore its importance.
Derivatives of the 2-oxoquinoline core have demonstrated a wide range of therapeutic potential, including:
-
Anticancer Activity: Several compounds based on this scaffold have been investigated as inhibitors of key kinases involved in tumor growth and vascularization.[6] The synthesis of derivatives targeting breast cancer cell lines has been reported.[7]
-
Antiviral Activity: Certain quinoline derivatives have been explored as potential inhibitors of viral replication, including for the Hepatitis B Virus (HBV).[8][9]
-
Antibacterial Agents: The broader quinolone class of compounds, which includes this scaffold, is famous for its antibacterial properties, primarily through the inhibition of DNA gyrase.[10]
The diagram below illustrates the relationship between the core scaffold and its diverse biological applications.
Caption: The 2-oxoquinoline scaffold as a source of diverse bioactivity.
Experimental Characterization
To ensure the identity and purity of the synthesized this compound, a suite of spectroscopic and analytical techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure. The proton NMR would show characteristic signals for the aromatic protons on the quinoline ring system, the vinyl proton, and the methyl ester protons.[11]
-
Infrared (IR) Spectroscopy: IR analysis would confirm the presence of key functional groups. Expected peaks would include those for the N-H stretch, C=O stretches for the amide and the ester, and C=C stretches for the aromatic rings.[6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate measurement of the molecular weight.[8]
-
X-ray Crystallography: For a definitive confirmation of the three-dimensional structure, single-crystal X-ray diffraction can be performed if suitable crystals are obtained.[8][12]
Conclusion
This compound is more than a simple chemical compound; it is a versatile building block rooted in a privileged scaffold with significant potential in medicinal chemistry and materials science. Its synthesis is achievable through established organic chemistry principles, and its structure provides a template for further modification to explore a wide range of biological activities. This guide has provided a foundational understanding of its properties, synthesis, and the broader context of its utility, offering a valuable resource for researchers dedicated to advancing therapeutic innovation.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | C11H9NO3 | CID 277384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate | C11H9NO3 | CID 641183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies | MDPI [mdpi.com]
- 9. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives
Abstract
The 2-oxo-1,2-dihydroquinoline-3-carboxylic acid scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and medicinal chemistry communities. Its derivatives have demonstrated a wide array of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2] This enduring relevance has spurred the development of diverse and sophisticated synthetic strategies. This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid and its derivatives, intended for researchers, scientists, and professionals in drug development. This guide emphasizes the mechanistic underpinnings of key reactions, provides detailed experimental protocols, and offers insights into reaction optimization and substrate scope.
Introduction: The Enduring Significance of the 2-Quinolone Core
The quinolone framework, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry. The introduction of an oxo group at the C2 position and a carboxylic acid at the C3 position gives rise to the 2-oxo-1,2-dihydroquinoline-3-carboxylic acid core, a structure that has proven to be a versatile template for the design of potent therapeutic agents.
Historically, quinolones gained prominence as a major class of synthetic antibiotics.[3][4][5][6] The journey began with the discovery of nalidixic acid in the 1960s, a first-generation quinolone with activity primarily against Gram-negative bacteria.[4][5] Subsequent generations of fluoroquinolones, such as ciprofloxacin and levofloxacin, have expanded the antibacterial spectrum and improved pharmacokinetic profiles.[3][4]
Beyond their antibacterial prowess, derivatives of 2-oxo-1,2-dihydroquinoline have emerged as promising candidates for a multitude of therapeutic applications. These include their evaluation as anticancer agents, inhibitors of protein kinase CK2, and as scaffolds for the development of novel antiviral and anti-inflammatory drugs.[2][7][8] The rich pharmacology of this heterocyclic system continues to inspire the development of new synthetic methodologies to access novel analogs with enhanced potency and selectivity.
This guide will delve into the primary synthetic routes for constructing this valuable scaffold, with a focus on the Gould-Jacobs reaction, synthesis from 2-aminobenzaldehydes, and the Knoevenagel-Doebner condensation.
The Gould-Jacobs Reaction: A Cornerstone in 2-Quinolone Synthesis
The Gould-Jacobs reaction is a classical and widely employed method for the synthesis of 4-hydroxyquinolines, which exist in tautomeric equilibrium with the more stable 4-oxo form. The introduction of a carboxylate group at the 3-position makes this a highly convergent route to the desired scaffold.[9][10]
The overall transformation involves two key stages: the initial condensation of an aniline with a diethyl ethoxymethylenemalonate (DEEM) derivative, followed by a thermal cyclization of the resulting intermediate.[10]
Mechanism of the Gould-Jacobs Reaction
The reaction proceeds through a well-established mechanism:
-
Nucleophilic Substitution: The reaction commences with the nucleophilic attack of the aniline nitrogen onto the electron-deficient enol ether carbon of diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to yield the key intermediate, diethyl anilinomethylenemalonate.[10]
-
Thermal Cyclization: The crucial ring-closing step is achieved by heating the diethyl anilinomethylenemalonate intermediate, typically in a high-boiling solvent such as diphenyl ether. This thermal electrocyclization proceeds via a 6-pi electron system, leading to the formation of the quinoline ring system and elimination of a second molecule of ethanol.[11] The resulting product is ethyl 4-hydroxyquinoline-3-carboxylate, which tautomerizes to the more stable ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate.
-
Saponification: The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid using a base, such as sodium hydroxide, followed by acidification.
Caption: Mechanism of the Gould-Jacobs Reaction.
Experimental Protocol: Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carboxylic Acid
This protocol is a representative example of the Gould-Jacobs synthesis.
Step 1: Synthesis of Diethyl Anilinomethylenemalonate
-
In a round-bottom flask, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).
-
Heat the mixture at 100-110 °C for 2 hours.
-
Allow the reaction mixture to cool to room temperature. The product often crystallizes upon cooling and can be used in the next step without further purification. If necessary, the product can be recrystallized from ethanol.
Step 2: Thermal Cyclization to Ethyl 2-Oxo-1,2-dihydroquinoline-3-carboxylate
-
Add the crude diethyl anilinomethylenemalonate to a high-boiling solvent such as diphenyl ether.
-
Heat the mixture to 240-250 °C and maintain this temperature for 30-60 minutes.
-
Cool the reaction mixture and add petroleum ether to precipitate the product.
-
Collect the solid by filtration, wash with petroleum ether, and dry. The crude product can be purified by recrystallization from ethanol.
Step 3: Saponification to 2-Oxo-1,2-dihydroquinoline-3-carboxylic Acid
-
Suspend the ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate in a solution of sodium hydroxide (2.0 eq) in a mixture of ethanol and water.
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of 2-3.
-
Collect the precipitated solid by filtration, wash with water, and dry to afford the desired 2-oxo-1,2-dihydroquinoline-3-carboxylic acid.
| Parameter | Value/Condition | Reference |
| Step 1 Reactants | Aniline, Diethyl ethoxymethylenemalonate | |
| Step 1 Conditions | 100-110 °C, 2 hours | [9] |
| Step 2 Solvent | Diphenyl ether | |
| Step 2 Temperature | 240-250 °C | [11] |
| Step 3 Reagents | NaOH, HCl | [12] |
| Typical Overall Yield | 60-80% | General observation |
Synthesis from 2-Aminobenzaldehydes: A Direct Approach
An alternative and more direct route to the 2-oxo-1,2-dihydroquinoline-3-carboxylic acid core involves the condensation of a 2-aminobenzaldehyde with an active methylene compound, such as diethyl malonate. This method avoids the high temperatures required for the thermal cyclization in the Gould-Jacobs reaction.
Reaction Mechanism
This synthesis is believed to proceed via a Knoevenagel condensation followed by an intramolecular cyclization:
-
Knoevenagel Condensation: The reaction is typically catalyzed by a weak base, such as piperidine. The base deprotonates the active methylene group of diethyl malonate to form a carbanion. This carbanion then undergoes a nucleophilic addition to the carbonyl group of the 2-aminobenzaldehyde. Subsequent dehydration yields an intermediate benzylidene malonate.[13]
-
Intramolecular Cyclization: The amino group of the intermediate then attacks one of the ester carbonyls in an intramolecular fashion, leading to the formation of the six-membered heterocyclic ring. Elimination of ethanol affords the ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate.
-
Saponification: Similar to the Gould-Jacobs route, the final step is the hydrolysis of the ester to the carboxylic acid.
Caption: Synthesis via 2-Aminobenzaldehyde.
Experimental Protocol
Step 1 & 2: Synthesis of Ethyl 2-Oxo-1,2-dihydroquinoline-3-carboxylate [12]
-
To a solution of 2-aminobenzaldehyde (1.0 eq) and diethyl malonate (1.2 eq) in ethanol, add a catalytic amount of piperidine.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
Step 3: Saponification to 2-Oxo-1,2-dihydroquinoline-3-carboxylic Acid [12]
-
Follow the saponification procedure as described in the Gould-Jacobs section (2.2, Step 3).
| Parameter | Value/Condition | Reference |
| Reactants | 2-Aminobenzaldehyde, Diethyl Malonate | [12] |
| Catalyst | Piperidine | [12] |
| Solvent | Ethanol | [12] |
| Conditions | Reflux, 4-6 hours | [12] |
| Typical Yield | Good to excellent | General observation |
The Knoevenagel-Doebner Condensation
The Knoevenagel-Doebner modification offers a pathway to quinoline-3-carboxylic acids.[14][15][16][17] This reaction typically involves the condensation of an aromatic aldehyde with malonic acid in the presence of a basic catalyst, often pyridine and a catalytic amount of piperidine. The reaction is driven by the decarboxylation of the malonic acid intermediate. While not a direct route to the 2-oxo scaffold, it can be a useful method for preparing precursors that can be subsequently oxidized to the desired quinolone.
Conclusion and Future Perspectives
The synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid and its derivatives remains an active area of research, driven by the significant therapeutic potential of this scaffold. The Gould-Jacobs reaction and the condensation of 2-aminobenzaldehydes with active methylene compounds are robust and versatile methods for accessing this core structure.
Future efforts in this field are likely to focus on the development of more sustainable and efficient synthetic methodologies. This includes the exploration of novel catalytic systems, the use of greener solvents, and the development of one-pot procedures to minimize waste and improve overall efficiency. Furthermore, the continued exploration of the chemical space around the 2-oxo-1,2-dihydroquinoline-3-carboxylic acid core will undoubtedly lead to the discovery of new derivatives with enhanced biological activities and novel therapeutic applications.
References
- 1. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinolones: A Comprehensive Review | AAFP [aafp.org]
- 4. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 5. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinolones antibiotic: Significance and symbolism [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 10. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 16. Knoevenagel Condensation [organic-chemistry.org]
- 17. youtube.com [youtube.com]
An In-Depth Technical Guide to the Starting Materials for the Synthesis of Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
Introduction
Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, a prominent member of the 2-quinolone family, is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its rigid structure and potential for diverse functionalization make it a valuable building block for synthesizing compounds with a wide range of biological activities. The 2-quinolone core is present in various pharmaceuticals, underscoring the importance of efficient and versatile synthetic routes to its derivatives. This guide provides an in-depth analysis of the primary synthetic strategies for preparing this compound, with a core focus on the requisite starting materials and the chemical logic underpinning each approach.
Overview of Primary Synthetic Strategies
The construction of the 2-quinolone ring system can be achieved through several classic and modern synthetic methodologies. For the specific target of this compound, the most prevalent approaches involve the cyclization of acyclic precursors derived from readily available starting materials. These methods primarily include variations of the Conrad-Limpach and Knorr quinoline syntheses, which are foundational in heterocyclic chemistry.[1] This guide will dissect two major pathways, detailing the starting materials, mechanisms, and practical considerations for each.
Route 1: Knorr-Type Synthesis from Anilines and β-Ketoesters
The Knorr quinoline synthesis is a powerful method for preparing 2-hydroxyquinolines (which exist in tautomeric equilibrium with 2-quinolones) from the reaction of anilines with β-ketoesters, followed by acid-catalyzed cyclization.[2][3]
Core Starting Materials:
-
Aniline (or substituted anilines): This provides the benzene ring and the nitrogen atom for the quinolone core. The choice of aniline determines the substitution pattern on the benzo portion of the final molecule.
-
Dimethyl 2-acetylmalonate (or a similar β-ketoester): This three-carbon component provides the atoms necessary to form the pyridinone ring of the quinolone system, including the carboxylate group at the 3-position.
Mechanism and Rationale
The reaction proceeds through a two-stage process. The initial step is the formation of a β-ketoanilide intermediate. This is typically achieved by heating the aniline and the β-ketoester, often with a catalyst, to drive off methanol and form the anilide. The subsequent and critical step is the intramolecular cyclization of the β-ketoanilide. This is an electrophilic aromatic substitution reaction, where the enol form of the ketone attacks the aniline ring.[3] Strong acids like concentrated sulfuric acid or polyphosphoric acid (PPA) are employed to protonate the carbonyl group, activating it for cyclization.[2][3] The choice of a strong acid facilitates the dehydration and aromatization to yield the stable 2-quinolone ring system.
Caption: Workflow for the Knorr-type synthesis.
Experimental Protocol: Knorr Quinoline Synthesis
-
Step 1: Synthesis of the β-Ketoanilide Intermediate
-
In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq) and dimethyl 2-acetylmalonate (1.05 eq).
-
Heat the mixture at 120-140 °C for 2-3 hours. Methanol is evolved during the reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The crude anilide may solidify and can be used in the next step without further purification, or it can be recrystallized from a suitable solvent like ethanol.
-
-
Step 2: Acid-Catalyzed Cyclization
-
Carefully add the crude β-ketoanilide from the previous step to an excess of concentrated sulfuric acid (e.g., 10 parts by weight) with cooling in an ice bath.
-
Once the addition is complete, warm the mixture to room temperature and then heat to 60-70 °C for 4-5 hours.
-
After the reaction period, cool the mixture and pour it slowly onto crushed ice with vigorous stirring.
-
The solid precipitate is the desired product. Collect it by filtration, wash thoroughly with water until the washings are neutral, and then dry.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
-
Data Summary
| Starting Material (Aniline) | Starting Material (Ester) | Cyclization Agent | Temperature (°C) | Yield (%) | Reference |
| Aniline | Dimethyl 2-acetylmalonate | Conc. H₂SO₄ | 60-70 | Good | |
| Substituted Anilines | Various β-ketoesters | Polyphosphoric Acid | 80-100 | Variable | [3] |
Route 2: Conrad-Limpach-Type Synthesis
The Conrad-Limpach synthesis provides an alternative route, typically leading to 4-hydroxyquinolines (or 4-quinolones).[4][5][6] However, by careful choice of starting materials, specifically using a malonic ester derivative lacking an alpha-substituent that can be eliminated, a similar quinolone-3-carboxylate can be targeted. A more direct and relevant approach for our target molecule involves the reaction of an aniline with diethyl ethoxymethylenemalonate (EMME) or a similar reagent.
Core Starting Materials:
-
Aniline (or substituted anilines): As in the Knorr synthesis, this provides the aromatic core and nitrogen.
-
Diethyl ethoxymethylenemalonate (EMME): This versatile reagent serves as the three-carbon building block. It reacts with the aniline to form an enamine intermediate, which is primed for cyclization.
Mechanism and Rationale
This synthesis also proceeds in two key stages. The first is the nucleophilic substitution of the ethoxy group of EMME by the aniline, forming an enamine intermediate. This reaction is typically carried out at elevated temperatures. The second stage is a thermal cyclization. At high temperatures (often >200 °C), the enamine undergoes an intramolecular electrophilic attack on the ortho-position of the aniline ring.[5] This is a 6-electron electrocyclization followed by tautomerization and elimination of ethanol to form the quinolone ring. The high temperature required for cyclization is often achieved using a high-boiling solvent like diphenyl ether.
Caption: Workflow for the Conrad-Limpach-type synthesis. *Note: This route typically yields the ethyl ester, which can be transesterified to the methyl ester if required.
Experimental Protocol: Conrad-Limpach-Type Synthesis
-
Step 1: Formation of the Enamine Intermediate
-
Combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq) in a flask.
-
Heat the mixture at 100-110 °C for 1 hour. The reaction is often exothermic initially.
-
Monitor the reaction by TLC to confirm the formation of the intermediate.
-
The resulting crude enamine can be used directly in the next step.
-
-
Step 2: Thermal Cyclization
-
In a separate flask, heat a high-boiling solvent such as diphenyl ether to approximately 240-250 °C.
-
Add the crude enamine intermediate from Step 1 dropwise to the hot solvent.
-
Maintain the temperature for 15-30 minutes to ensure complete cyclization.
-
Allow the reaction mixture to cool to below 100 °C and then add a hydrocarbon solvent like hexane or petroleum ether to precipitate the product.
-
Collect the solid product by filtration, wash with the hydrocarbon solvent to remove the diphenyl ether, and then dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, DMF) to obtain the pure quinolone.
-
Data Summary
| Starting Material (Aniline) | Starting Material (Malonate) | Cyclization Condition | Temperature (°C) | Yield (%) | Reference |
| 3-chloro-4-fluoroaniline | Diethyl ethoxymethylenemalonate | Diphenyl ether | 120-130 | Good | |
| Aniline | Diethyl ethoxymethylenemalonate | Mineral Oil | ~250 | >90 | [5] |
Comparative Analysis of Synthetic Routes
| Feature | Knorr-Type Synthesis | Conrad-Limpach-Type Synthesis |
| Starting Materials | Aniline, β-ketoester | Aniline, ethoxymethylenemalonate (EMME) |
| Key Intermediate | β-Ketoanilide | Enamine |
| Cyclization Condition | Strong acid (H₂SO₄, PPA) | High temperature (thermal) |
| Temperature | Moderate (60-100 °C) | Very high (240-260 °C) |
| Advantages | Milder temperature for cyclization. | Often high yielding, avoids strong corrosive acids. |
| Disadvantages | Requires strong, corrosive acids; workup can be tedious. | Requires very high temperatures and specialized solvents. |
Conclusion
The synthesis of this compound is well-established, relying on classic named reactions in heterocyclic chemistry. The choice of starting materials—primarily an aniline derivative and a three-carbon carbonyl component—dictates the synthetic strategy. The Knorr-type synthesis utilizes a β-ketoester and proceeds via an anilide intermediate, requiring strong acid for the final cyclization step. In contrast, the Conrad-Limpach-type approach employs reagents like diethyl ethoxymethylenemalonate to form an enamine intermediate that undergoes thermal cyclization at very high temperatures.
For researchers and drug development professionals, the selection between these routes will depend on factors such as the availability of substituted starting materials, tolerance of functional groups to strong acid versus high heat, and considerations of scale and safety. Both pathways offer robust and reliable methods for accessing this important quinolone scaffold, providing a solid foundation for further chemical exploration and the development of novel therapeutic agents.
References
- 1. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 2. synarchive.com [synarchive.com]
- 3. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
Abstract
The 2-oxo-1,2-dihydroquinoline scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of a key derivative, Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, and its related chemical structures. Addressed to researchers, scientists, and professionals in drug development, this document delves into the synthesis, chemical properties, and burgeoning therapeutic applications of this compound class. Particular emphasis is placed on their anticancer properties, specifically their role as inhibitors of Pim-1 kinase, a critical regulator of cell survival and proliferation. The guide also explores their potential as antimicrobial and antiviral agents, supported by detailed experimental protocols, structure-activity relationship analyses, and mechanistic insights.
Introduction: The Significance of the 2-Oxo-1,2-dihydroquinoline Core
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry, featuring in a wide array of pharmaceuticals with diverse therapeutic activities.[1] The introduction of an oxo group at the 2-position to form the 2-oxo-1,2-dihydroquinoline (or carbostyril) scaffold significantly modulates its electronic and steric properties, leading to a distinct pharmacological profile. This core structure is present in several natural products and has been extensively utilized in the design of novel therapeutic agents.
This compound, with the chemical formula C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol , serves as a versatile synthetic intermediate for the elaboration of more complex molecules.[2] The presence of the methyl ester at the 3-position provides a convenient handle for further chemical modifications, allowing for the systematic exploration of the chemical space around the quinolinone core to optimize biological activity.
Synthesis and Chemical Properties
The synthesis of this compound can be efficiently achieved through a two-step process commencing with the synthesis of the corresponding carboxylic acid, followed by esterification.
Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carboxylic Acid
A common and effective method for the synthesis of the parent carboxylic acid involves the condensation of an appropriate aniline derivative with a malonic acid derivative. One such established method is the reaction of 2-aminobenzaldehyde with diethyl malonate.
Experimental Protocol: Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carboxylic Acid [3]
-
Reagents and Conditions:
-
2-aminobenzaldehyde
-
Diethyl malonate
-
Piperidine (catalyst)
-
Fusion (heating without a solvent)
-
-
Step-by-Step Procedure:
-
A mixture of 2-aminobenzaldehyde and a molar excess of diethyl malonate is prepared.
-
A catalytic amount of piperidine is added to the mixture.
-
The reaction mixture is heated under fusion conditions (typically at a temperature high enough to melt the reactants and facilitate the reaction).
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solid product is isolated.
-
The crude product is then hydrolyzed using a base, such as potassium carbonate in ethanol, followed by acidification to yield 2-oxo-1,2-dihydroquinoline-3-carboxylic acid.[3]
-
The final product is purified by recrystallization.
-
-
Causality Behind Experimental Choices:
-
The use of piperidine, a secondary amine, is crucial as a basic catalyst to promote the Knoevenagel condensation between the aldehyde and the active methylene group of diethyl malonate.
-
Fusion conditions are employed to drive the reaction to completion by removing the water and ethanol byproducts.
-
The subsequent basic hydrolysis cleaves the ethyl ester to the corresponding carboxylate, which upon acidification, precipitates the desired carboxylic acid.
-
Esterification to this compound
The synthesized 2-oxo-1,2-dihydroquinoline-3-carboxylic acid can be readily converted to its methyl ester via Fischer esterification.
Experimental Protocol: Fischer Esterification [4]
-
Reagents and Conditions:
-
2-Oxo-1,2-dihydroquinoline-3-carboxylic acid
-
Methanol (reagent and solvent)
-
Concentrated sulfuric acid (catalyst)
-
Reflux
-
-
Step-by-Step Procedure:
-
2-Oxo-1,2-dihydroquinoline-3-carboxylic acid is dissolved or suspended in a large excess of methanol.
-
A catalytic amount of concentrated sulfuric acid is carefully added.
-
The mixture is heated to reflux for several hours.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The excess methanol is removed under reduced pressure.
-
The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude methyl ester.
-
The product is purified by column chromatography or recrystallization.
-
-
Causality Behind Experimental Choices:
-
The use of a large excess of methanol shifts the equilibrium of the reversible Fischer esterification towards the product side, maximizing the yield.[4]
-
Concentrated sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.[4]
-
Chemical Reactivity
The chemical reactivity of this compound is characterized by the interplay of the electron-withdrawing ester group and the electron-rich nature of the quinolinone ring.
-
N-Alkylation: The nitrogen atom of the lactam can be alkylated under basic conditions using various alkylating agents, such as alkyl halides. This modification is a common strategy in medicinal chemistry to introduce diversity and modulate the physicochemical properties of the molecule.[5]
-
Reactions of the Methyl Ester: The ester group can undergo typical ester reactions such as hydrolysis back to the carboxylic acid, or transesterification with other alcohols. It can also be converted to amides by reaction with amines, a key transformation for the synthesis of many biologically active derivatives.
-
Electrophilic Aromatic Substitution: The benzene portion of the quinolinone ring can undergo electrophilic aromatic substitution reactions. The directing effects of the fused heterocyclic ring influence the position of substitution.
dot
References
- 1. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C11H9NO3 | CID 277384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Biological activities of quinoline derivatives
An In-depth Technical Guide to the Biological Activities of Quinoline Derivatives
Introduction to the Quinoline Scaffold
Quinoline, a heterocyclic aromatic organic compound, is characterized by a double-ring structure where a benzene ring is fused to a pyridine ring.[1] This nitrogen-containing heterocycle serves as a foundational building block in medicinal chemistry, found in numerous natural products (most famously, the anti-malarial quinine from Cinchona bark), and synthetic drugs.[2] Its chemical nature, a weak tertiary base, and its ability to undergo both electrophilic and nucleophilic substitutions make it a versatile scaffold for chemical modification.[3] The stability of the quinoline ring and its capacity to be functionalized through various synthetic routes have made it a privileged structure in drug discovery.[3][4][5]
Overview of Major Biological Activities
The quinoline nucleus is a cornerstone of many pharmacologically active compounds.[6][7] Its derivatives have demonstrated a remarkable breadth of biological activities, establishing their importance in treating a wide array of human diseases.[8] The most significant and extensively studied of these activities include:
-
Anticancer: Targeting various hallmarks of cancer through mechanisms like kinase inhibition, cell cycle arrest, and apoptosis induction.[1][9]
-
Antimalarial: Forming the basis of cornerstone drugs like chloroquine and quinine that interfere with parasite metabolism.[10]
-
Antimicrobial: Exhibiting potent antibacterial and antifungal properties, with fluoroquinolones being a prominent class of antibiotics.[6][7][11]
-
Anti-inflammatory: Modulating inflammatory pathways to reduce the production of pro-inflammatory mediators.[12][13][14]
Other reported activities include antiviral, antitubercular, anticonvulsant, and analgesic effects, underscoring the scaffold's therapeutic potential.[10][12]
Key Synthetic Strategies for Biologically Active Derivatives
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the core structure. The development of efficient synthetic methodologies is therefore crucial. Several classical and modern synthetic routes are employed:
-
Skraup Synthesis: A fundamental method involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[3][5]
-
Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones reacting with anilines.[3]
-
Friedländer Annulation: Involves the condensation of a 2-aminobenzaldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, a versatile and efficient approach.[4][5][15]
-
Gould-Jacobs Reaction: A multi-step synthesis starting from an aniline and an alkoxymethylenemalonic ester derivative.[4]
-
Modern Methods: To improve yields, reduce harsh reaction conditions, and align with green chemistry principles, modern approaches like transition metal-catalyzed reactions, microwave-assisted synthesis, and the use of ionic liquids have been developed.[3][4]
Anticancer Activities of Quinoline Derivatives
The quinoline scaffold is a prominent feature in a multitude of anticancer agents, targeting the uncontrolled cell growth characteristic of cancer.[9] The versatility of the quinoline ring allows for the design of molecules that can interact with various biological targets, leading to diverse mechanisms of anticancer action, including cell cycle arrest, apoptosis, and inhibition of angiogenesis.[1]
Key Mechanisms of Action
Quinoline derivatives exert their anticancer effects through several well-defined mechanisms:
-
Kinase Inhibition: Protein kinases are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival. Many quinoline-based compounds are designed as kinase inhibitors, mimicking the purine ring of ATP to bind to the kinase hinge region.[16] They have shown significant inhibitory activity against a wide spectrum of kinases implicated in cancer, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Src Tyrosine Kinase.[12][17][18][19] Several FDA-approved kinase inhibitors, including Lenvatinib and Cabozantinib, feature a quinoline core.[2][16][17]
-
Topoisomerase Inhibition: Topoisomerases are enzymes that manage the topology of DNA during replication and transcription. Quinoline derivatives can intercalate into DNA or bind to the topoisomerase-DNA complex, preventing the re-ligation of DNA strands and leading to catastrophic DNA damage and cell death.[1][2][20]
-
Tubulin Polymerization Inhibition: Microtubules, polymers of tubulin, are essential for forming the mitotic spindle during cell division. Certain quinoline derivatives can interfere with tubulin polymerization, disrupting spindle formation, causing mitotic arrest, and ultimately leading to apoptotic cell death.[2][9]
-
Induction of Apoptosis and Cell Cycle Arrest: A common outcome of the above mechanisms is the induction of programmed cell death (apoptosis) and the halting of the cell cycle. By causing irreparable DNA damage or mitotic disruption, quinoline compounds trigger cellular surveillance mechanisms that arrest the cell cycle to allow for repair or, if the damage is too severe, initiate apoptosis.[1][9][20]
Quantitative Data Summary: Anticancer Activity
The efficacy of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition in vitro.
| Compound Class | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| 4-(3-hydroxyanilino)-quinoline | RET Kinase | N/A (Cell-based) | 0.045 | [19] |
| 6,7-Disubstituted-4-phenoxy-quinoline | c-Met Kinase | A549 (Lung) | 0.00059 | [19] |
| Quinoline-2-carboxylic acid | Cytotoxicity | MCF7 (Breast) | ~15 (approx.) | [21] |
| Quinoline-4-carboxylic acid | Cytotoxicity | MCF7 (Breast) | ~20 (approx.) | [21] |
| Novel Quinoline Derivative | Cytotoxicity | HepG2 (Liver) | 1.12 | [22] |
| Novel Quinoline Derivative | Cytotoxicity | Bel-7402 (Liver) | 1.97 | [22] |
| Novel Quinoline Derivative | Cytotoxicity | MCF-7 (Breast) | 1.08 | [22] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability.[22] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. In living cells, mitochondrial reductase enzymes cleave the tetrazolium ring of MTT, converting the yellow salt into insoluble purple formazan crystals. The amount of formazan produced is quantified by dissolving it in a suitable solvent and measuring its absorbance.
Causality Behind Experimental Choices:
-
Cell Seeding Density: Choosing the right cell density (e.g., 5,000-10,000 cells/well) is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.
-
Incubation Time: A 48-72 hour incubation period with the test compound is standard.[22] This duration is typically sufficient to observe effects on cell proliferation and viability across several cell cycles.
-
Vehicle Control: A vehicle control (e.g., medium with DMSO) is essential to ensure that the solvent used to dissolve the quinoline derivative does not have its own cytotoxic effects.[22]
-
Absorbance Reading: The absorbance is read at ~570 nm, the wavelength at which the purple formazan product has its maximal absorbance.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[22]
-
Compound Preparation: Prepare serial dilutions of the quinoline derivative in complete growth medium.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a positive control (a known anticancer drug).[22]
-
Incubation: Incubate the plate for 48-72 hours.[22]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[22]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[22] Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[22]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[22]
Workflow for In Vitro Anticancer Activity Assessment
Caption: Workflow for assessing anticancer cytotoxicity using the MTT assay.
Antimalarial Properties of Quinoline Derivatives
Quinoline-containing drugs are mainstays in the global fight against malaria, a parasitic disease caused by species of the genus Plasmodium.[23][24] The discovery of quinine from the bark of the Cinchona tree was a landmark in medicine, and its synthetic analogues, particularly the 4-aminoquinolines like chloroquine and the 8-aminoquinolines like primaquine, have been pivotal in treating and preventing malaria for decades.[10][24][25]
Mechanism of Action: Interference with Heme Metabolism
During its life cycle in human red blood cells, the malaria parasite digests hemoglobin to obtain essential amino acids.[26] This process releases large quantities of free heme, which is highly toxic to the parasite. To protect itself, the parasite polymerizes the toxic heme into an inert, crystalline substance called hemozoin within its acidic digestive vacuole.[10][26]
Quinoline antimalarials, being weak bases, accumulate to high concentrations within this acidic vacuole.[23] There, they are thought to interfere with hemozoin formation by forming a complex with heme, preventing its polymerization.[10] This leads to a buildup of toxic free heme, which damages parasite membranes and leads to its death.[23][26]
Addressing Drug Resistance
The widespread emergence of chloroquine-resistant Plasmodium falciparum strains has severely compromised the efficacy of this crucial drug.[25] This has spurred research into new quinoline-based antimalarials. Strategies to overcome resistance include:
-
Structural Modification: Creating new analogues that can evade the parasite's resistance mechanisms.
-
Hybrid Molecules: Linking the quinoline pharmacophore to other active moieties (e.g., ferrocene, clotrimazole) to create hybrid compounds with dual modes of action or improved physicochemical properties that can overcome resistance.[24][25]
Quantitative Data Summary: Antimalarial Activity
| Compound | P. falciparum Strain | IC50 (µg/mL) | Reference |
| Chloroquine (Reference) | (Not specified) | Varies | [10] |
| Compound 5 (Tetrahydropyrimidine derivative) | (Not specified) | 0.014 - 5.87 | [10] |
| Compound 6 (Tetrahydropyrimidine derivative) | (Not specified) | 0.014 - 5.87 | [10] |
| Compound 7 (Oxadiazole derivative) | (Not specified) | 0.014 - 5.87 | [10] |
| 40c (8-aminoquinoline derivative) | 3D7 (Sensitive) | 1.99 µM | [10] |
| 40c (8-aminoquinoline derivative) | RKL-9 (Resistant) | 5.69 µM | [10] |
Experimental Protocol: In Vitro Antiplasmodial Activity (SYBR Green I-based Assay)
The SYBR Green I-based fluorescence (MSF) assay is a widely used, sensitive, and high-throughput method for screening antimalarial compounds.[27] It replaces the more cumbersome and hazardous radioisotopic ([³H]hypoxanthine incorporation) assay.[28][29] The principle relies on the fluorescent dye SYBR Green I, which intercalates with DNA. Since mature red blood cells are anucleated, the dye will only bind to the DNA of the parasites within them. The resulting fluorescence intensity is directly proportional to the number of viable parasites.
Causality Behind Experimental Choices:
-
Parasite Culture: The assay requires a synchronized culture of P. falciparum (typically at the ring stage) to ensure uniform parasite development and reproducible results.
-
Lysis Buffer: A specific lysis buffer is used to break open the red blood cells and release the parasites, while also containing the SYBR Green I dye.
-
Fluorescence Reading: The fluorescence is measured at appropriate excitation and emission wavelengths (approx. 485 nm and 530 nm, respectively), providing a quantitative measure of parasite proliferation.
Step-by-Step Methodology:
-
Preparation: In a 96-well microplate, add 50 µL of complete medium to all wells. Add 50 µL of the highest concentration of the test drug to the first well of a row and perform serial dilutions across the plate.
-
Parasite Addition: Prepare a suspension of synchronized ring-stage P. falciparum-infected red blood cells (e.g., at 2% parasitemia and 2% hematocrit). Add 200 µL of this suspension to each well.
-
Incubation: Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and SYBR Green I dye (at a 1:5000 dilution).
-
Plate Development: Remove 200 µL of the culture supernatant from each well. Add 100 µL of the lysis buffer to the remaining 50 µL of cells. Mix well and incubate in the dark at room temperature for 1 hour.
-
Data Acquisition: Measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Analysis: Subtract the background fluorescence of uninfected red blood cells. Plot the fluorescence intensity against the drug concentration to determine the IC50 value.
Workflow for In Vitro Antimalarial Screening
Caption: Workflow for the SYBR Green I-based antimalarial drug screening assay.
Antimicrobial Activities of Quinoline Derivatives
The quinoline scaffold is central to the development of potent antimicrobial agents.[30] Its derivatives are known to possess a broad spectrum of activity against both bacteria and fungi.[6][7][11] The most well-known class are the fluoroquinolones, synthetic antibiotics that have been crucial in treating a variety of bacterial infections. However, due to rising drug resistance, there is a continuous need for novel quinoline-based antimicrobial drugs.[6][7]
Mechanisms of Antimicrobial Action
-
Inhibition of DNA Gyrase and Topoisomerase IV: This is the classic mechanism of fluoroquinolone antibiotics. In bacteria, DNA gyrase (a type II topoisomerase) introduces negative supercoils into DNA, while topoisomerase IV is responsible for decatenating replicated chromosomes. By inhibiting these enzymes, fluoroquinolones block DNA replication and repair, leading to rapid bacterial death.
-
Disruption of Cell Wall Integrity: Some novel quinoline derivatives have been shown to disrupt the fungal cell wall, a structure essential for protecting the fungal cell from osmotic stress.[31]
-
Peptide Deformylase (PDF) Inhibition: PDF is a bacterial enzyme that removes the formyl group from the N-terminal methionine of newly synthesized proteins. This step is essential for protein maturation in bacteria but not in humans, making PDF an attractive target for selective antibacterial agents. Certain quinoline derivatives have been designed to inhibit this enzyme.[31]
Quantitative Data Summary: Antimicrobial Activity
The potency of antimicrobial agents is measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.
| Compound | Microorganism | Activity | MIC (µg/mL) | Reference |
| Compound 2 (Sulfonyl derivative) | Bacillus cereus | Antibacterial | 6.25 | [31] |
| Compound 6 (Benzoyl derivative) | Staphylococcus aureus | Antibacterial | 3.12 | [31] |
| Compound 6 (Benzoyl derivative) | Escherichia coli | Antibacterial | 6.25 | [31] |
| Compound 6 (Benzoyl derivative) | Aspergillus flavus | Antifungal | 6.25 | [31] |
| Compound 6 (Benzoyl derivative) | Candida albicans | Antifungal | 12.5 | [31] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[32][33] It involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid broth medium.
Causality Behind Experimental Choices:
-
Standardized Inoculum: Using a standardized bacterial or fungal suspension (e.g., adjusted to a 0.5 McFarland standard, ~1 x 10⁸ CFU/mL) is crucial for the reproducibility and comparability of MIC results.[34]
-
Growth Medium: The choice of broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) must support the robust growth of the test organism to ensure that any inhibition observed is due to the compound and not poor culture conditions.
-
Controls: Including a positive control (microbe, no drug) to confirm organism viability and a negative control (broth, no microbe) to check for medium sterility is mandatory for a valid assay.
Step-by-Step Methodology:
-
Preparation: In a 96-well microplate, add 100 µL of appropriate sterile broth (e.g., Mueller-Hinton Broth) to each well.
-
Drug Dilution: Add 100 µL of the test compound (at 2x the highest desired final concentration) to the first well. Perform a two-fold serial dilution by transferring 100 µL from well to well across the plate. Discard the final 100 µL from the last well. This creates a gradient of drug concentrations.
-
Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension according to standard protocols to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL. This also dilutes the drug to its final test concentration.
-
Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C for bacteria) for 18-24 hours.
-
Data Acquisition: After incubation, examine the wells for visible turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Validation (Optional): To confirm the MIC, a viability indicator like resazurin can be added. Living cells will reduce the blue resazurin to pink resorufin, providing a colorimetric endpoint.
Workflow for MIC Determination
Caption: Workflow for the broth microdilution method to determine the MIC.
Anti-inflammatory Activities of Quinoline Derivatives
Chronic inflammation is a key driver of many human diseases, making the development of effective anti-inflammatory agents a priority. Quinoline-based small molecules have emerged as promising candidates, targeting several key pharmacological pathways in the inflammatory cascade.[12]
Key Mechanisms of Action
-
Inhibition of Pro-inflammatory Mediators: Quinoline derivatives have been developed to inhibit enzymes responsible for producing inflammatory mediators. This includes the inhibition of Cyclooxygenase (COX) enzymes, which produce prostaglandins, and TNF-α converting enzyme (TACE), which releases the pro-inflammatory cytokine TNF-α.[12]
-
Targeting the NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the release of potent pro-inflammatory cytokines like IL-1β. Uncontrolled NLRP3 activation is implicated in a host of inflammatory diseases. Recently, novel quinoline analogues have been discovered that can directly target and inhibit the NLRP3 inflammasome, blocking its assembly and activation.[35]
Quantitative Data Summary: Anti-inflammatory Activity
| Compound | Assay | Cell Line | IC50 | Reference |
| Kynurenic acid | LPS-induced inflammation | RAW264.7 | < 10 µM | [21] |
| Quinoline-4-carboxylic acid | LPS-induced inflammation | RAW264.7 | < 10 µM | [21] |
| Quinoline-3-carboxylic acid | LPS-induced inflammation | RAW264.7 | < 10 µM | [21] |
| W16 (NLRP3 Inhibitor) | NLRP3/IL-1β Pathway | J774A.1 | Potent (not specified) | [35] |
Experimental Protocol: In Vitro Assessment (Inhibition of LPS-Induced Nitric Oxide)
A common and reliable in vitro model for screening anti-inflammatory compounds involves using macrophage cell lines (like RAW264.7) stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[21] LPS stimulation induces a strong inflammatory response, including the production of nitric oxide (NO) by the enzyme inducible nitric oxide synthase (iNOS). The amount of NO produced can be indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Causality Behind Experimental Choices:
-
Cell Line: RAW264.7 murine macrophages are widely used because they are robust and produce high levels of NO upon LPS stimulation, providing a clear and measurable endpoint.
-
Stimulant: LPS is a potent and specific activator of Toll-like receptor 4 (TLR4), a key pattern recognition receptor that initiates the inflammatory cascade, making it an ideal stimulant for mimicking bacterial-induced inflammation.
-
Endpoint: Measuring nitrite is a simple, cost-effective, and reliable proxy for iNOS activity and NO production, a hallmark of inflammation.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at an appropriate density (e.g., 5 x 10⁴ cells/well) and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the quinoline derivative for 1-2 hours before stimulation.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (cells + known inhibitor + LPS).
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each 50 µL of supernatant in a new plate.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light. A purple/magenta color will develop.
-
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.
Workflow for In Vitro Anti-inflammatory Assay
Caption: Workflow for assessing anti-inflammatory activity via NO inhibition.
Conclusion and Future Perspectives
The quinoline scaffold has unequivocally established itself as a privileged structure in medicinal chemistry. Its presence in a wide range of clinically successful drugs for treating cancer, malaria, infections, and inflammatory conditions is a testament to its versatility. The ability to readily functionalize the quinoline core allows chemists to fine-tune the steric and electronic properties of derivatives, enabling precise interactions with a diverse array of biological targets.
Despite these successes, challenges remain. The rise of drug resistance, particularly in infectious diseases and oncology, necessitates the continuous development of novel quinoline derivatives that can circumvent these mechanisms.[20][25] Furthermore, improving the selectivity of these compounds to minimize off-target effects and enhancing their pharmacokinetic properties, such as bioavailability and metabolic stability, are key areas for future research.[17][20] The exploration of quinoline-based hybrid molecules and the application of advanced drug design techniques will undoubtedly continue to yield next-generation therapeutics, solidifying the quinoline scaffold's legacy as a cornerstone of drug discovery.[17]
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. ijfmr.com [ijfmr.com]
- 6. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in research of natural and synthetic bioactive quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 10. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 11. Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 26. drugs.com [drugs.com]
- 27. journals.asm.org [journals.asm.org]
- 28. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 30. benthamdirect.com [benthamdirect.com]
- 31. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 33. woah.org [woah.org]
- 34. mdpi.com [mdpi.com]
- 35. Discovery, synthesis, and biological mechanism evaluation of novel quinoline derivatives as potent NLRP3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Applications of Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate in Medicinal Chemistry: A Technical Guide
Introduction: The Prominence of the 2-Quinolone Scaffold
The quinoline and quinolone scaffolds are cornerstone heterocyclic systems in medicinal chemistry, renowned for their vast therapeutic potential.[1][2][3] Since the isolation of quinine from Cinchona bark in the 19th century, these structures have formed the basis of numerous drugs targeting a wide array of diseases.[1][4] The 2-quinolone (or 2-oxo-1,2-dihydroquinoline) core, in particular, is a "privileged scaffold" found in various marketed drugs and clinical candidates.[4] Its unique structural and electronic properties allow it to interact with a multitude of biological targets, leading to diverse pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][2][5]
Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate serves as a crucial starting material and a key intermediate for the synthesis of more complex and pharmacologically active quinolone derivatives. Its ester functionality at the C3 position provides a versatile handle for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide provides an in-depth overview of the synthesis, applications, and relevant experimental protocols associated with this pivotal molecule for researchers and drug development professionals.
Synthetic Protocol: A Foundational Starting Point
Access to this compound and its parent acid is fundamental for its use in drug discovery. A common and reliable method involves the hydrolysis of the corresponding ethyl ester, which can be synthesized from 2-aminobenzaldehyde.
Protocol 1: Synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid
This protocol outlines the hydrolysis of the ethyl ester to yield the carboxylic acid, a key precursor for many derivatization reactions.[6][7]
Materials and Reagents:
-
Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
-
Thiourea
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for filtration and workup
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
Reaction Setup: In a round-bottom flask, combine ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (1 equivalent), thiourea (1.2 equivalents), and anhydrous potassium carbonate (2 equivalents) in ethanol.
-
Reflux: Heat the mixture to reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After completion, cool the reaction mixture to room temperature. Filter the solid precipitate.
-
Acidification: Dissolve the collected solid in water and acidify with dilute HCl until a precipitate forms (typically pH 2-3).
-
Isolation: Filter the resulting white precipitate, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield 2-oxo-1,2-dihydroquinoline-3-carboxylic acid.
-
Esterification (Optional): The target methyl ester can be subsequently synthesized from this carboxylic acid using standard esterification methods (e.g., refluxing in methanol with a catalytic amount of sulfuric acid).
Causality and Insights:
-
Hydrolysis: The use of potassium carbonate in aqueous ethanol provides the basic conditions necessary to hydrolyze the ethyl ester to the corresponding carboxylate salt.
-
Thiourea's Role: While the primary reaction is hydrolysis, thiourea can act as a scavenger for potential side-products, ensuring a cleaner reaction.
-
Acidification: This step is crucial to protonate the carboxylate salt, causing the free carboxylic acid to precipitate out of the aqueous solution due to its lower solubility.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of the title compound.
Applications in Medicinal Chemistry
The 2-quinolone scaffold is a versatile template for developing agents against various diseases. This compound is a key building block in these efforts.
Anticancer Activity
Quinolone derivatives are extensively studied for their anticancer properties.[5][8] They can inhibit various proteins and enzymes crucial for cancer cell proliferation, such as topoisomerases, protein kinases (including EGFR and VEGFR), and histone deacetylases (HDAC).[5][8]
Mechanism of Action: Many quinolone-based anticancer agents function as topoisomerase inhibitors or by intercalating into DNA, which disrupts DNA replication and repair in rapidly dividing cancer cells, ultimately leading to apoptosis.[9]
Derivatives synthesized from the title compound have demonstrated significant cytotoxic activity. For instance, studies have shown that novel 1-substituted derivatives exhibit potent anticancer activity against breast cancer (MCF-7) cell lines, with some compounds showing efficacy comparable to the standard drug Doxorubicin.[6]
Data Presentation: Anticancer Activity
| Compound ID | Modification on Quinolone Core | Target Cell Line | IC₅₀ (µM) | Reference |
| 7b, 7c | 1-[2-(ethoxy)carbonyl-2-cyano-1-arylvinyl]- | MCF-7 | Significant Activity | [6] |
| 8a, 8b, 8c | 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]- | MCF-7 | Significant Activity | [6] |
| 16b, 17b | 4-oxoquinoline-3-carboxamide derivatives | Gastric Cancer (ACP03) | < 20 µM | [9] |
| Doxorubicin | Standard Drug | MCF-7 / ACP03 | - | [6][9] |
Note: "Significant Activity" indicates potent effects as reported in the source, though specific IC₅₀ values were not always provided in the abstract.
Antimicrobial Activity
Historically, the quinolone scaffold is most famous for the fluoroquinolone class of antibiotics.[2][4] While the title compound itself is not a primary antibiotic, it serves as a precursor for novel antimicrobial agents.[10][11][12]
Mechanism of Action: The classic antibacterial mechanism for quinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[9] More recent derivatives are being explored for novel mechanisms, such as inhibiting dehydrosqualene synthase in Staphylococcus aureus.[12]
Research has focused on creating hybrid molecules by linking the 2-quinolone core to other pharmacophores, like 1,2,3-triazoles, to enhance antimicrobial potency against both bacterial and fungal strains.[10] Many of these synthesized compounds show moderate to good activity against strains like Escherichia coli, Staphylococcus aureus, and Candida albicans.[10]
Anti-inflammatory Activity
The 2-quinolone structure is also a promising template for developing novel anti-inflammatory agents.[1][13][14] Derivatives have been shown to possess significant topical and systemic anti-inflammatory effects in animal models.
Mechanism of Action: The anti-inflammatory effects can be mediated through various pathways. Some derivatives reduce oxidative stress and inhibit the synthesis of pro-inflammatory cytokines and the NF-κB transcription factor.[15] Others may act as COX inhibitors, a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).[14] For example, N-pyridinyl(methyl)-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamides, analogues of roquinimex, have demonstrated potent inhibition of phorbol myristate acetate (PMA)-induced mouse ear swelling.[13]
Key Experimental Protocols
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol describes a standard colorimetric assay to determine the cytotoxic effects of newly synthesized quinolone derivatives on cancer cell lines.[6][9]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial reductase enzymes. The amount of formazan produced is proportional to the number of living cells.
Materials and Reagents:
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Harvest cells and seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for another 3-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals. Gently shake the plate for 10-15 minutes.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Causality and Insights:
-
Cell Density: Seeding the correct number of cells is critical. Too few, and the signal will be weak; too many, and they may become confluent and stop proliferating, affecting the results.
-
DMSO Concentration: The final concentration of DMSO in the wells should typically be kept below 0.5% to avoid solvent-induced toxicity.
-
Incubation Time: The treatment duration (48-72h) allows for the compound to exert its effects over several cell cycles.
Anticancer Mechanism Visualization
Caption: Inhibition of Topoisomerase II by quinolone derivatives.
Conclusion and Future Perspectives
This compound is more than just a chemical intermediate; it is a gateway to a vast chemical space of pharmacologically relevant molecules. Its straightforward synthesis and versatile reactivity make it an invaluable tool for medicinal chemists. The derivatives stemming from this core structure have shown significant promise in oncology, infectious diseases, and inflammation.[6][10][13]
Future research will likely focus on the development of highly specific kinase inhibitors, novel antimicrobial agents that circumvent existing resistance mechanisms, and potent anti-inflammatory drugs with improved safety profiles. The use of computational methods, such as molecular docking, will continue to guide the rational design of new derivatives, helping to predict their binding interactions and prioritize synthetic targets.[12][16] The continued exploration of this privileged scaffold promises to yield the next generation of therapeutics for some of the world's most pressing health challenges.
References
- 1. chim.it [chim.it]
- 2. mdpi.com [mdpi.com]
- 3. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. research.monash.edu [research.monash.edu]
- 9. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, in vitro and in silico Characterization of 2‐Quinolone‐L‐alaninate‐1,2,3‐triazoles as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and the antimicrobial activity of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 12. A novel templates of piperazinyl-1,2-dihydroquinoline-3-carboxylates: Synthesis, anti-microbial evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of N-pyridinyl(methyl)-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamides and analogues and their anti-inflammatory activity in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. alliedacademies.org [alliedacademies.org]
- 15. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
The Versatile Scaffold: Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate in Modern Drug Discovery
For Immediate Release
In the landscape of medicinal chemistry, the identification of privileged scaffolds that can be readily modified to interact with a multitude of biological targets is a cornerstone of efficient drug discovery. Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate has emerged as one such versatile scaffold, providing a robust framework for the development of novel therapeutic agents across a spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions. This application note provides a comprehensive overview of this scaffold's significance, detailed protocols for its synthesis and modification, and a survey of its diverse applications in drug discovery, underpinned by mechanistic insights and quantitative data.
The 2-Oxo-1,2-dihydroquinoline Core: A Privileged Structure
The 2-oxo-1,2-dihydroquinoline moiety, also known as a carbostyril, is a bicyclic aromatic lactam. The presence of a methyl carboxylate group at the 3-position provides a key handle for synthetic elaboration, allowing for the introduction of diverse pharmacophoric features. This structural motif is found in a number of biologically active natural products and synthetic compounds. Its planarity, combined with the presence of hydrogen bond donors and acceptors, allows it to effectively interact with the active sites of various enzymes and receptors.
Physicochemical Properties of the Parent Scaffold
A foundational understanding of the parent scaffold's properties is crucial for analog design and lead optimization.
| Property | Value | Source |
| IUPAC Name | methyl 2-oxo-1H-quinoline-3-carboxylate | PubChem[1] |
| Molecular Formula | C₁₁H₉NO₃ | PubChem[1] |
| Molecular Weight | 203.19 g/mol | PubChem[1] |
| XLogP3 | 1.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
These properties suggest that the scaffold possesses favorable drug-like characteristics, with a balance of hydrophilicity and lipophilicity suitable for oral bioavailability.
Synthesis of the Scaffold and Key Derivatives: Protocols and Mechanistic Rationale
The synthesis of the this compound scaffold and its derivatives can be achieved through several reliable synthetic routes. Below are detailed protocols for the preparation of the core structure and a representative derivatization.
Protocol 1: Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid
A common precursor to the methyl ester is the corresponding carboxylic acid, which can be synthesized from 2-aminobenzaldehyde.
Reaction Scheme:
A representative synthetic workflow.
Materials:
-
2-Aminobenzaldehyde
-
Diethyl malonate
-
Piperidine
-
Thiourea
-
Anhydrous Potassium Carbonate
-
Ethanol
-
Hydrochloric acid (for workup)
-
Standard laboratory glassware and purification apparatus (recrystallization, filtration)
Procedure:
-
Condensation: In a round-bottom flask, a mixture of 2-aminobenzaldehyde and diethyl malonate is heated in the presence of a catalytic amount of piperidine. This Knoevenagel condensation reaction forms an intermediate ethyl 2-cyano-3-(2-aminophenyl)acrylate. The reaction is typically driven to completion by removing the water formed.
-
Cyclization and Hydrolysis: The crude intermediate is then refluxed in ethanol with thiourea and anhydrous potassium carbonate. This step facilitates the cyclization to the quinoline ring system. Subsequent acidic workup and hydrolysis of the ester and cyano groups yield 2-oxo-1,2-dihydroquinoline-3-carboxylic acid.[2]
-
Purification: The resulting solid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent such as ethanol or acetic acid to afford the pure carboxylic acid.
Causality Behind Experimental Choices:
-
Piperidine: Acts as a basic catalyst to deprotonate the active methylene group of diethyl malonate, initiating the condensation.
-
Thiourea and Potassium Carbonate: This combination in ethanol provides the necessary basic conditions for the intramolecular cyclization to form the quinolinone ring.
-
Fusion/Reflux: The elevated temperatures are required to overcome the activation energy for the condensation and cyclization reactions.
Protocol 2: Esterification to this compound
Reaction Scheme:
Esterification of the carboxylic acid precursor.
Materials:
-
2-Oxo-1,2-dihydroquinoline-3-carboxylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid
-
Sodium bicarbonate solution
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Reaction Setup: 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid is dissolved in an excess of anhydrous methanol in a round-bottom flask.
-
Catalysis: A catalytic amount of concentrated sulfuric acid is carefully added to the solution.
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Workup: After completion, the excess methanol is removed under reduced pressure. The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with a suitable organic solvent like ethyl acetate.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude methyl ester. Further purification can be achieved by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Excess Methanol: Serves as both the reactant and the solvent, driving the equilibrium of the Fischer esterification towards the product side.
-
Sulfuric Acid: Acts as a strong acid catalyst, protonating the carbonyl oxygen of the carboxylic acid to make it more electrophilic and susceptible to nucleophilic attack by methanol.
Applications in Drug Discovery: A Multi-Target Scaffold
The this compound scaffold has proven to be a fertile ground for the discovery of potent and selective modulators of various biological targets.
Anticancer Activity
Derivatives of this scaffold have demonstrated significant antiproliferative activity against a range of cancer cell lines.
Targeting Receptor Tyrosine Kinases (RTKs):
The 2-oxo-1,2-dihydroquinoline core has been successfully employed as a hinge-binding motif in the design of kinase inhibitors. For instance, derivatives have been developed as potent inhibitors of c-Met, a receptor tyrosine kinase often dysregulated in cancer.
Mechanism of action for c-Met inhibitors.
Selected Anticancer Activity Data:
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| (2-oxo-1,2-dihydroquinolin-4-yl)-1,2,3-triazole derivatives | MCF-7 (Breast) | 1.2 ± 0.2 | [3] |
| (2-oxo-1,2-dihydroquinolin-4-yl)-1,2,3-triazole derivatives | Panc-1 (Pancreatic) | 1.4 ± 0.2 | [3] |
| 2-Arylquinoline derivatives | HeLa (Cervical) | 8.3 | [4] |
| 2-Arylquinoline derivatives | PC3 (Prostate) | 31.37 | [4] |
| Quinolone derivative 33 | Ovarian Cancer Cells | 13.52–31.04 | [5] |
Antimicrobial and Antiviral Activity
The quinoline core is reminiscent of the quinolone class of antibiotics, and as such, derivatives of the 2-oxo-1,2-dihydroquinoline scaffold have been explored for their antimicrobial properties.
Targeting Bacterial Enzymes:
Some derivatives have shown activity against Staphylococcus aureus, potentially by inhibiting dehydrosqualene synthase, an enzyme involved in the biosynthesis of the virulence factor staphyloxanthin.[6]
Antiviral Potential:
The scaffold has also been investigated for its antiviral properties. For example, derivatives of the related 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate have shown inhibitory activity against Hepatitis B Virus (HBV) replication.[7][8] Additionally, research has explored the potential of quinoline derivatives as anti-HIV agents, with some compounds showing activity against HIV integrase.[9]
Selected Antimicrobial/Antiviral Activity Data:
| Compound Class | Target Organism/Virus | Activity | Reference |
| Piperazinyl-1,2-dihydroquinoline-3-carboxylates | Staphylococcus aureus | MIC = 3.9 µg/mL | [6] |
| 4-Hydroxy-2-thioxo-quinoline-3-carboxylate derivatives | Hepatitis B Virus (HBV) | High inhibition at 10 µM | [7][8] |
| 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazides | HIV | EC₅₀ = 75 µM | [9] |
Anti-inflammatory Activity
The anti-inflammatory potential of 2-oxo-1,2-dihydroquinoline derivatives has also been investigated. Certain carboxamide derivatives have shown significant inhibition of phorbol myristate acetate (PMA)-induced mouse ear swelling, a common model for topical inflammation.[10] Furthermore, some quinoline carboxylic acid derivatives have demonstrated anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation models.[11]
Mechanism of Action:
The anti-inflammatory effects are thought to be mediated, at least in part, by the inhibition of pro-inflammatory cytokine production. For instance, certain 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives have been shown to inhibit the expression of IL-6 and TNF-α by suppressing the NF-κB signaling pathway.[12]
Inhibition of the NF-κB signaling pathway.
Future Directions and Conclusion
The this compound scaffold continues to be a valuable starting point for the design of novel therapeutic agents. Its synthetic tractability allows for the creation of large and diverse chemical libraries for high-throughput screening. Future research will likely focus on:
-
Structure-Activity Relationship (SAR) Studies: To further refine the scaffold for enhanced potency and selectivity against specific targets.
-
Exploration of New Biological Targets: Expanding the therapeutic applications of this scaffold to other disease areas.
-
Pharmacokinetic and Pharmacodynamic Profiling: Optimizing the drug-like properties of lead compounds to improve their clinical translatability.
References
- 1. This compound | C11H9NO3 | CID 277384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. A novel templates of piperazinyl-1,2-dihydroquinoline-3-carboxylates: Synthesis, anti-microbial evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Biological Evaluation, and Molecular Modeling Studies of New 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazides as Potential Anti-HIV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of N-pyridinyl(methyl)-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamides and analogues and their anti-inflammatory activity in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Reductive Amination of 2-Oxo-1,2-dihydroquinoline Derivatives
Abstract
The 2-oxo-1,2-dihydroquinoline (quinolone) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Functionalization of this core, particularly through the introduction of amine moieties, is a critical strategy in drug discovery for modulating pharmacological properties. Reductive amination stands out as one of the most effective and widely used methods for C-N bond formation, valued for its operational simplicity and broad applicability.[3] This guide provides a detailed examination of the reductive amination protocol specifically tailored for 2-oxo-1,2-dihydroquinoline derivatives bearing a carbonyl group (aldehyde or ketone). We will delve into the mechanistic underpinnings, explain the rationale behind reagent and condition selection, and provide a robust, step-by-step protocol for researchers in drug development and organic synthesis.
Mechanistic Overview & Strategic Considerations
Reductive amination is a powerful "one-pot" reaction that transforms a carbonyl group into an amine via an intermediate imine or iminium ion.[4] The process elegantly combines two distinct chemical events: the formation of a C=N double bond and its subsequent reduction to a C-N single bond.
The reaction proceeds through the following key steps:
-
Nucleophilic Attack: The amine nitrogen attacks the electrophilic carbonyl carbon of the quinolone derivative, forming a transient hemiaminal intermediate.
-
Dehydration: The hemiaminal eliminates a molecule of water to form a more stable imine (from a primary amine) or an iminium ion (from a secondary amine). This step is often the rate-limiting step and is typically catalyzed by mild acid.[5]
-
Reduction: A reducing agent, present in the same reaction vessel, selectively reduces the C=N bond of the imine/iminium ion to yield the final amine product.[4]
The success of a direct reductive amination hinges on the choice of a reducing agent that is "just right"—reactive enough to reduce the iminium ion intermediate but not so reactive that it readily reduces the starting carbonyl compound.[5][6]
Reagent Selection: A Causality-Driven Approach
The choice of reagents is paramount for achieving high yield and purity. Below, we discuss the critical components and the reasoning behind their selection.
The Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation for several key reasons:
-
Chemoselectivity: STAB is a mild reducing agent.[7] The three electron-withdrawing acetoxy groups temper the reactivity of the borohydride, making it significantly less reactive towards aldehydes and ketones compared to reagents like sodium borohydride (NaBH₄). However, it readily reduces the protonated iminium ion intermediate, which is more electrophilic than the starting carbonyl.[6][7] This selectivity minimizes the formation of the corresponding alcohol as a side product.[8][9]
-
Mild Conditions: The reaction proceeds efficiently at room temperature and does not require cryogenic temperatures or high pressures.
-
Safety: Unlike its predecessor, sodium cyanoborohydride (NaBH₃CN), STAB does not release toxic hydrogen cyanide gas, especially under the mildly acidic conditions that favor imine formation.[6]
The Solvent System
The preferred solvent is typically a non-protic solvent.
-
1,2-Dichloroethane (DCE): This is the most commonly cited solvent for STAB-mediated reductive aminations.[9][10] It effectively dissolves the reactants and intermediates without reacting with the borohydride.
-
Other Options: Tetrahydrofuran (THF) or acetonitrile can also be used, although reactions may proceed more slowly.[8][9] Protic solvents like methanol are generally avoided as they can react with STAB.[6] An exception exists for stepwise procedures where the imine is pre-formed in methanol, the solvent is evaporated, and then the reduction is carried out.[9]
The Role of Acid Catalysis
While STAB reactions can proceed under neutral conditions, the addition of a catalytic amount of acetic acid (AcOH) is often beneficial, particularly for less reactive ketones.[9][10] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine. It also facilitates the dehydration of the hemiaminal to form the crucial iminium ion intermediate.[5]
Experimental Protocol: Reductive Amination of a 3-Formyl-2-oxo-quinoline
This protocol is a representative procedure adapted from established literature for the reductive amination of an aldehyde on the quinolone scaffold, such as 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.[11]
Materials and Equipment
-
Substrate: 2-oxo-1,2-dihydroquinoline-3-carbaldehyde derivative
-
Amine: Primary or secondary amine of choice
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Solvent: Anhydrous 1,2-dichloroethane (DCE)
-
Catalyst (Optional): Glacial acetic acid (AcOH)
-
Reaction Vessel: Round-bottom flask with a magnetic stir bar
-
Atmosphere: Nitrogen or Argon gas inlet
-
Monitoring: Thin-layer chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)
-
Work-up: Saturated sodium bicarbonate (NaHCO₃) solution, brine, anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Purification: Silica gel for flash column chromatography
Stoichiometry and Reagent Table
| Component | Role | Molar Equivalent | Typical Concentration |
| Quinolone-aldehyde | Limiting Reagent | 1.0 equiv | 0.1 - 0.5 M in DCE |
| Amine | Nucleophile | 1.1 - 1.2 equiv | Added neat or as a solution |
| NaBH(OAc)₃ | Reducing Agent | 1.3 - 1.5 equiv | Added as a solid |
| Acetic Acid | Catalyst (Optional) | 0.1 - 1.0 equiv | Added neat |
| 1,2-Dichloroethane | Solvent | - | To achieve desired concentration |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the 2-oxo-1,2-dihydroquinoline-aldehyde derivative (1.0 equiv).
-
Reagent Addition: Add anhydrous 1,2-dichloroethane (DCE) to dissolve the substrate. Follow this with the addition of the amine (1.1 equiv). If the reaction is known to be sluggish, add glacial acetic acid (0.1-1.0 equiv) at this stage. Stir the mixture for 20-30 minutes at room temperature to allow for initial imine formation.
-
Initiation of Reduction: Carefully add sodium triacetoxyborohydride (1.4 equiv) to the stirring mixture in portions. The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting aldehyde by TLC or LC-MS. Reactions are typically complete within 2 to 24 hours.
-
Work-up and Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. This step neutralizes any remaining acid and destroys excess reducing agent.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure aminated 2-oxo-1,2-dihydroquinoline derivative.[11]
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Reaction Stalled / Low Conversion | 1. Inefficient imine formation. 2. Deactivated reducing agent (hygroscopic). 3. Sterically hindered substrates. | 1. Add a catalytic amount of acetic acid. 2. Use a fresh bottle of NaBH(OAc)₃. 3. Increase reaction time or gently warm the reaction (e.g., to 40 °C). |
| Significant Alcohol Byproduct | 1. Reducing agent is too reactive (e.g., NaBH₄ used). 2. Water present in the reaction, hydrolyzing the imine back to the aldehyde. | 1. Ensure the correct reagent (NaBH(OAc)₃) is used. 2. Use anhydrous solvents and reagents; run under an inert atmosphere. |
| Dialkylation of Primary Amine | The product (a secondary amine) is more nucleophilic than the starting primary amine and reacts with remaining aldehyde. | 1. Use a slight excess of the primary amine. 2. Consider a stepwise procedure: form the imine first, then add the reducing agent.[9][10] |
References
- 1. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 7. sciencemadness.org [sciencemadness.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Intermediate: Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate in Modern Heterocyclic Synthesis
Introduction: The Enduring Legacy of the Quinolin-2-one Scaffold
The quinolin-2(1H)-one, or carbostyril, framework is a cornerstone in medicinal chemistry and materials science.[1][2] This privileged heterocyclic system is embedded in the molecular architecture of numerous natural alkaloids and synthetic compounds exhibiting a wide spectrum of biological activities, including anticancer and antimicrobial properties.[3][4] The strategic functionalization of the quinolin-2-one core allows for the generation of diverse molecular libraries with fine-tuned pharmacological profiles. Among the various synthons employed for this purpose, Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate stands out as a particularly versatile and powerful intermediate. Its strategic placement of reactive functional groups—an ester, a vinylogous amide, and an activated aromatic ring system—provides multiple avenues for derivatization and the construction of complex, fused heterocyclic systems. This guide provides an in-depth exploration of the synthesis and synthetic applications of this key intermediate, complete with detailed protocols and mechanistic insights for researchers in drug discovery and organic synthesis.
Part 1: Synthesis of the Core Intermediate
The most common and efficient route to this compound and its analogs involves a base-catalyzed condensation reaction, often a variation of the Knoevenagel condensation, followed by cyclization.
Mechanistic Insight: The Knoevenagel-Doebner Condensation Pathway
The synthesis typically begins with the reaction of an appropriately substituted 2-aminobenzaldehyde with a dialkyl malonate, such as dimethyl malonate. The reaction proceeds via a Knoevenagel-Doebner type mechanism. A weak base, such as piperidine or triethylamine, deprotonates the active methylene group of the malonate, generating a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the 2-aminobenzaldehyde. Subsequent intramolecular cyclization occurs through the nucleophilic attack of the amino group onto one of the ester carbonyls, followed by elimination of a molecule of alcohol (e.g., methanol) to yield the final quinolin-2-one ring system.
Caption: Knoevenagel-Doebner synthesis workflow.
Protocol 1: Synthesis of this compound
This protocol details a reliable method for the laboratory-scale synthesis of the title compound.
Materials:
-
2-Aminobenzaldehyde
-
Dimethyl malonate
-
Piperidine
-
Ethanol, absolute
-
Hydrochloric acid, 2M
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzaldehyde (10.0 g, 82.5 mmol) in absolute ethanol (100 mL).
-
To this solution, add dimethyl malonate (12.0 g, 90.8 mmol) followed by piperidine (1.0 mL).
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
After completion, cool the reaction mixture to room temperature. A precipitate will form.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL).
-
To remove any basic impurities, resuspend the crude product in deionized water (100 mL) and acidify to pH ~2 with 2M HCl.
-
Stir for 15 minutes, then filter the solid, wash with deionized water until the filtrate is neutral, and dry in a vacuum oven at 60 °C.
Expected Yield and Characterization:
-
Yield: 14-16 g (83-94%) of a pale yellow to white solid.
-
The product can be further purified by recrystallization from ethanol or methanol if necessary.
-
Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.
Part 2: Application in Fused Heterocyclic Synthesis
The true synthetic utility of this compound lies in its ability to serve as a scaffold for constructing more complex, fused heterocyclic systems. The ester at the C3 position and the adjacent C4 position are particularly reactive sites for annulation reactions.
Application 1: Synthesis of Pyrano[3,2-c]quinolines
Pyrano[3,2-c]quinoline derivatives are of significant interest due to their potential as anticancer and antimicrobial agents.[5][6][7] The synthesis often involves a Michael addition followed by an intramolecular cyclization.
Mechanistic Insight: The synthesis of ethyl 2-amino-4-aryl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate derivatives typically starts from a 4-hydroxy-2-oxo-1,2-dihydroquinoline, which exists in tautomeric equilibrium with the 2,4-dione form. The reaction with an electron-deficient alkene, such as an arylidenemalononitrile or a cyanoacrylate, is catalyzed by a base.[8] The base facilitates a Michael addition of the C3-anion of the quinolinedione onto the alkene. The resulting adduct then undergoes an intramolecular cyclization, with the hydroxyl group at C4 attacking the nitrile, followed by tautomerization to yield the stable pyrano[3,2-c]quinoline system. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for these transformations.[5][6]
Caption: General workflow for Pyrano[3,2-c]quinoline synthesis.
Protocol 2: Microwave-Assisted Synthesis of Ethyl 2-amino-4-(furan-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate
This protocol is adapted from methodologies that demonstrate the efficiency of microwave irradiation in synthesizing pyrano[3,2-c]quinolines.[5][6]
Materials:
-
4-Hydroxy-2-oxo-1,2-dihydroquinoline
-
Ethyl (E)-2-cyano-3-(furan-2-yl)acrylate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Ethanol, absolute
-
Microwave reactor vials
Procedure:
-
In a 10 mL microwave reactor vial, combine 4-hydroxy-2-oxo-1,2-dihydroquinoline (161 mg, 1.0 mmol), ethyl (E)-2-cyano-3-(furan-2-yl)acrylate (207 mg, 1.0 mmol), and anhydrous potassium carbonate (138 mg, 1.0 mmol).
-
Add absolute ethanol (5 mL) and seal the vial.
-
Place the vial in a microwave reactor and irradiate at 120 °C for 10-15 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL).
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to afford the desired pyrano[3,2-c]quinoline derivative.
Data Summary:
| Method | Conditions | Time | Yield (%) | Reference |
| Conventional | Ethanol/K₂CO₃, Reflux | 12-24 h | 60-75 | [5][6] |
| Microwave | Ethanol/K₂CO₃, 120 °C | 10-15 min | 80-94 | [5][6] |
Application 2: Synthesis of Pyridazino[4,3-c]quinolines
Fused heterocyclic systems incorporating a pyridazine ring are known to possess a range of biological activities, including potential as Topoisomerase IIα inhibitors.[9] The synthesis of pyridazino[4,3-c]quinolines can be achieved from 2-oxo-quinoline derivatives through a multi-step sequence.
Mechanistic Insight: A common strategy involves the conversion of the 2-oxo-quinoline core into a 4-chloroquinoline derivative using a chlorinating agent like phosphorus oxychloride (POCl₃). The chlorine atom at the C4 position is a good leaving group and can be displaced by a nucleophile, such as hydrazine hydrate, to form a 4-hydrazinylquinolin-2(1H)-one intermediate.[1] This intermediate can then undergo an oxidative cyclization. For instance, refluxing the 4-hydrazinyl derivative in a high-boiling solvent like pyridine can lead to an autoxidation reaction, resulting in the formation of the fused pyridazino[4,3-c]quinoline system.[1]
Caption: Synthetic pathway to Pyridazino[4,3-c]quinolines.
Protocol 3: Synthesis of Pyridazino[4,3-c]diquinoline-6,7(5H,8H)-diones
This protocol outlines the key steps for the synthesis of a pyridazino-fused quinoline system, starting from the corresponding 4-hydroxy-2-oxo-quinoline.[1]
Materials:
-
Substituted 4-hydroxy-2-oxo-1,2-dihydroquinoline
-
Phosphorus oxychloride (POCl₃)
-
Hydrazine hydrate
-
Pyridine
-
Acetic acid
Procedure:
Step A: Synthesis of 4-Chloro-2-oxo-1,2-dihydroquinoline
-
A mixture of the substituted 4-hydroxy-2-oxo-1,2-dihydroquinoline (1.0 eq) and phosphorus oxychloride (5.0 eq) is heated at reflux for 2 hours.
-
After cooling, the reaction mixture is carefully poured onto crushed ice.
-
The resulting solid is filtered, washed with water, and dried to yield the 4-chloro derivative.
Step B: Synthesis of 4-Hydrazinyl-2-oxo-1,2-dihydroquinoline
-
The 4-chloroquinoline derivative (1.0 eq) is refluxed with hydrazine hydrate (10.0 eq) in a suitable solvent (e.g., ethanol or directly in excess hydrazine) for 12 hours.
-
The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with water, and dried.
Step C: Synthesis of Pyridazino[4,3-c]diquinoline
-
The 4-hydrazinylquinolin-2(1H)-one intermediate (1.0 eq) is refluxed in pyridine for 6-12 hours.
-
The progress of the reaction can be monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
Data Summary:
| Intermediate | Reagents and Conditions | Reference |
| 4-Chloro-2-oxo-quinoline | POCl₃, reflux, 2 h | [1] |
| 4-Hydrazinyl-2-oxo-quinoline | Hydrazine hydrate, reflux, 12 h | [1] |
| Pyridazino[4,3-c]quinoline | Pyridine, reflux, 6-12 h | [1] |
Conclusion and Future Outlook
This compound is a readily accessible and highly valuable intermediate in heterocyclic chemistry. Its inherent reactivity allows for the efficient construction of a variety of fused ring systems, including the medicinally relevant pyrano[3,2-c]quinolines and pyridazino[4,3-c]quinolines. The protocols and mechanistic discussions provided herein serve as a practical guide for researchers aiming to leverage this versatile building block in their synthetic endeavors. The continued exploration of novel annulation and cyclocondensation strategies starting from this scaffold will undoubtedly lead to the discovery of new heterocyclic compounds with unique biological and material properties, further solidifying the importance of the quinolin-2-one core in modern chemical science.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinolino[3,4-b]quinoxalines and pyridazino[4,3-c]quinoline derivatives: Synthesis, inhibition of topoisomerase IIα, G-quadruplex binding and cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Synthesis and Evaluation of Quinoline-3-Carboxylate Derivatives for Antiproliferative Activity
Introduction: The Quinoline Scaffold in Oncology
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry. Its derivatives are integral to a wide array of pharmaceuticals, demonstrating activities from antimalarial to antimicrobial.[1][2] In the field of oncology, the quinoline nucleus has emerged as a cornerstone for the development of potent antiproliferative agents.[3] These compounds exert their anticancer effects through diverse and targeted mechanisms, including the inhibition of crucial signaling pathways like tubulin polymerization, topoisomerase activity, and various protein kinases, ultimately leading to cell cycle arrest and apoptosis.[1][4]
This guide focuses specifically on quinoline-3-carboxylate derivatives, a subclass that has shown significant promise. The presence of the carboxylate group at the 3-position provides a critical handle for molecular modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Recent studies have highlighted derivatives with potent, low-micromolar activity against various cancer cell lines, such as breast cancer (MCF-7) and leukemia (K562).[5][6] This document provides a comprehensive, field-proven guide for the synthesis, characterization, and biological evaluation of these promising compounds.
Synthetic Strategy: The Gould-Jacobs Reaction
For the construction of the core 4-hydroxyquinoline-3-carboxylate scaffold, the Gould-Jacobs reaction is a robust and highly effective method.[1][7] This thermal cyclization process is favored for its operational simplicity and the use of readily available starting materials: an aniline and a diethyl ethoxymethylenemalonate (DEEM) derivative.
Causality Behind the Choice: The Gould-Jacobs reaction proceeds in two key stages. First, a nucleophilic substitution occurs where the aniline displaces the ethoxy group of DEEM.[8] The subsequent, and most critical, step is a high-temperature intramolecular cyclization.[9] This thermal annulation is efficient for forming the fused heterocyclic system. The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position, which can influence the electronics of the cyclization.[7]
Caption: General workflow for the Gould-Jacobs synthesis of quinoline-3-carboxylates.
Detailed Protocol: Synthesis of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate
This protocol describes the synthesis of a model compound using p-anisidine as the aniline component.
Materials & Reagents:
-
p-Anisidine (4-methoxyaniline)
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether (solvent)
-
Ethanol
-
Hexanes
-
Glassware: Round-bottom flask, condenser, heating mantle, magnetic stirrer, Buchner funnel.
Procedure:
Step 1: Condensation
-
In a 250 mL round-bottom flask, combine p-anisidine (12.3 g, 0.1 mol) and diethyl ethoxymethylenemalonate (21.6 g, 0.1 mol).
-
Heat the mixture with stirring at 110-120 °C for 1 hour. During this time, ethanol is evolved as a byproduct of the condensation reaction.
-
Expert Insight: This initial condensation step forms the key anilidomethylenemalonate intermediate.[8] Running this step neat (without solvent) is efficient, but ensure good ventilation to remove the ethanol vapor.
-
Step 2: Thermal Cyclization
-
To the hot reaction mixture from Step 1, carefully add 100 mL of diphenyl ether. This high-boiling solvent facilitates the high temperatures needed for cyclization.
-
Fit the flask with a condenser and heat the mixture to a gentle reflux (approximately 250-260 °C) using a heating mantle.
-
Maintain the reflux for 30 minutes. The product will begin to precipitate from the hot solution.
-
Trustworthiness Check: The reaction time and temperature are critical. Insufficient heating may lead to incomplete cyclization, while prolonged heating at such high temperatures can cause degradation.[8] A 30-minute window is typically optimal.
-
Step 3: Isolation and Purification
-
Allow the reaction mixture to cool to room temperature. The product will precipitate as a solid.
-
Collect the crude solid by vacuum filtration using a Buchner funnel.
-
Wash the solid sequentially with 50 mL of hexanes to remove the diphenyl ether solvent, followed by 50 mL of ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or glacial acetic acid, to yield the pure ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate as a crystalline solid.
-
Dry the final product under vacuum.
Step 4: Characterization
-
Nuclear Magnetic Resonance (NMR): Confirm the structure using ¹H and ¹³C NMR spectroscopy.
-
Mass Spectrometry (MS): Determine the molecular weight to confirm the product's identity.
-
Infrared (IR) Spectroscopy: Identify key functional groups (e.g., C=O of the ester, O-H of the hydroxy group).[5]
Biological Evaluation: Assessing Antiproliferative Activity
The antiproliferative potential of the synthesized derivatives is typically assessed using a panel of human cancer cell lines. The MTT assay is a reliable, colorimetric method for evaluating cell viability.[10]
Mechanism of Action Insight: Quinoline derivatives can induce apoptosis through various signaling pathways. A common mechanism involves the inhibition of receptor tyrosine kinases (RTKs) like VEGFR or c-Met, which are often overexpressed in cancer cells.[11] Inhibition of these receptors blocks downstream pro-survival pathways such as PI3K/Akt, leading to the activation of apoptotic cascades.[4][11]
Caption: Potential signaling pathway inhibited by quinoline-3-carboxylate derivatives.
Protocol: MTT Cytotoxicity Assay
Materials & Reagents:
-
Synthesized quinoline derivatives
-
Cancer cell lines (e.g., MCF-7, K562) and a non-malignant control cell line (e.g., HEK293)[12]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in DMSO and then dilute further in growth medium. Add 100 µL of the compound-containing medium to the appropriate wells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C with 5% CO₂.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Caption: Step-by-step workflow for the in vitro antiproliferative MTT assay.
Data Presentation and Interpretation
Organize the IC₅₀ values in a clear, tabular format to facilitate comparison and the identification of structure-activity relationships (SAR).
Table 1: Antiproliferative Activity of Hypothetical Quinoline-3-Carboxylate Derivatives
| Compound ID | R¹ Substituent | R² Substituent | IC₅₀ (µM) vs. MCF-7[5] | IC₅₀ (µM) vs. K562[5] | IC₅₀ (µM) vs. HEK293 | Selectivity Index (SI)* |
| 4a | H | H | 15.2 | 18.5 | > 50 | > 3.3 |
| 4b | 6-OCH₃ | H | 5.8 | 7.1 | 45.1 | 7.8 |
| 4c | 6-Cl | H | 2.1 | 3.4 | 38.9 | 18.5 |
| 4d | 6-OCH₃ | 2-Furyl | 0.33 | 0.51 | 25.6 | 77.6 |
| Doxorubicin | - | - | 0.05 | 0.08 | 0.9 | 18.0 |
*Selectivity Index (SI) = IC₅₀ in non-malignant cells / IC₅₀ in cancer cells (MCF-7 used for calculation).
Interpretation:
-
From this hypothetical data, one can infer that adding an electron-withdrawing group like chlorine at the 6-position (Compound 4c ) enhances activity compared to the unsubstituted analog (4a ).
-
Further modification at another position, such as adding a heterocyclic ring (4d ), dramatically increases potency, achieving sub-micromolar IC₅₀ values.[5]
-
Crucially, compound 4d shows a high selectivity index, suggesting it is significantly more toxic to cancer cells than to non-malignant cells, a highly desirable trait for a drug candidate.[13]
Conclusion and Future Perspectives
The quinoline-3-carboxylate scaffold is a fertile ground for the discovery of novel antiproliferative agents. The synthetic protocols outlined, centered on the Gould-Jacobs reaction, provide a reliable pathway to generate diverse libraries of these compounds. When coupled with rigorous biological evaluation, including cytotoxicity screening against both cancer and non-malignant cell lines, this approach enables the identification of potent and selective lead compounds. Future work should focus on elucidating precise molecular targets and optimizing drug-like properties to translate these promising laboratory findings into clinically relevant cancer therapeutics.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 5. benthamscience.com [benthamscience.com]
- 6. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. ablelab.eu [ablelab.eu]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Generation of Compound Libraries Based on the Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate Scaffold
Introduction: The 2-Oxoquinoline Scaffold in Medicinal Chemistry
The 2-oxo-1,2-dihydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds.[1][2][3] This chemotype is present in several FDA-approved drugs and numerous clinical candidates under investigation for various diseases.[1][2] The versatility of the 2-oxoquinoline ring system allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties and selectivity.[4] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate as a versatile starting material for the construction of diverse compound libraries. We will detail the synthesis of the core scaffold and provide step-by-step protocols for its derivatization at key positions, enabling the exploration of a broad chemical space for drug discovery programs.
Core Scaffold Synthesis: this compound
The synthesis of the title compound can be achieved through several established routes. Here, we present a reliable and scalable protocol adapted from literature procedures. The rationale behind this approach is its efficiency and the use of readily available starting materials.
Synthetic Workflow Overview
The synthesis begins with the reaction of an appropriately substituted aniline with diethyl malonate, followed by a cyclization reaction to form the 2-oxoquinoline ring system.
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
This protocol describes a common method for the initial construction of the quinolone ring.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 2-Aminobenzaldehyde | Reagent | Standard Supplier | |
| Diethyl malonate | Reagent | Standard Supplier | |
| Piperidine | Reagent | Standard Supplier | Catalyst |
| Ethanol | Anhydrous | Standard Supplier | Solvent |
Procedure:
-
To a solution of 2-aminobenzaldehyde (1.0 eq) in ethanol, add diethyl malonate (1.1 eq).
-
Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate.
Self-Validation: The progress of the reaction should be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The appearance of a new, more polar spot corresponding to the product and the disappearance of the starting materials indicate a successful reaction. The structure of the product should be confirmed by ¹H NMR and Mass Spectrometry.
Protocol 2: Transesterification to this compound
While direct synthesis is possible, transesterification from the ethyl ester is a straightforward conversion.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate | Synthesized in Protocol 1 | - | |
| Methanol | Anhydrous | Standard Supplier | Solvent and Reagent |
| Sulfuric Acid (conc.) | ACS Grade | Standard Supplier | Catalyst |
Procedure:
-
Suspend ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (1.0 eq) in anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the suspension.
-
Reflux the mixture for 8-12 hours. The suspension should become a clear solution as the reaction progresses.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
The methyl ester will precipitate. Collect the solid by filtration, wash with water, and dry under vacuum.
Building the Compound Library: Derivatization Strategies
The this compound scaffold offers several points for diversification, primarily at the N1-position of the quinolone ring and through modification of the C3-ester functionality.
Caption: Key derivatization pathways for library synthesis.
Protocol 3: N-Alkylation of the Quinolinone Ring
Introducing substituents at the N1-position is a common strategy to modulate the pharmacological properties of the scaffold.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | Synthesized | - | |
| Alkyl/Benzyl Halide (R-X) | Reagent | Standard Supplier | A diverse set should be used |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Standard Supplier | Base |
| N,N-Dimethylformamide (DMF) | Anhydrous | Standard Supplier | Solvent |
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired alkyl or benzyl halide (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
The N-alkylated product will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization or column chromatography as needed.
Causality and Insights: The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction by solvating the potassium cation, leaving the carbonate anion more reactive as a base to deprotonate the quinolinone nitrogen. The resulting nucleophilic nitrogen then attacks the electrophilic carbon of the alkyl halide.
Protocol 4: Hydrolysis of the Methyl Ester
Conversion of the C3-ester to a carboxylic acid is a crucial step for subsequent amide library synthesis.[4][6]
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | Synthesized | - | |
| Sodium Hydroxide (NaOH) | ACS Grade | Standard Supplier | |
| Ethanol | Reagent | Standard Supplier | Solvent |
| Water | Deionized | - | |
| Hydrochloric Acid (HCl) | 1M Solution | Standard Supplier | For acidification |
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (2.0 eq).
-
Reflux the mixture for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1M HCl.
-
The carboxylic acid product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.[4]
Self-Validation: The successful conversion to the carboxylic acid can be confirmed by the disappearance of the methyl ester peak in the ¹H NMR spectrum and the appearance of a broad singlet for the carboxylic acid proton.
Protocol 5: Amide Library Synthesis via Amide Coupling
The C3-carboxylic acid is a versatile handle for creating a library of amides with diverse amines.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid | Synthesized in Protocol 4 | - | |
| Diverse Primary/Secondary Amines (R¹R²NH) | Reagent | Standard Supplier | A diverse set should be used |
| HBTU (or HATU, EDCI/HOBt) | Reagent | Standard Supplier | Coupling agent |
| Diisopropylethylamine (DIPEA) | Reagent | Standard Supplier | Base |
| Dichloromethane (DCM) or DMF | Anhydrous | Standard Supplier | Solvent |
Procedure:
-
To a solution of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid (1.0 eq) in anhydrous DCM or DMF, add the coupling agent HBTU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 6-18 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide product by column chromatography or recrystallization.
Expertise and Experience: The choice of coupling agent is critical. HBTU and HATU are highly efficient for forming amide bonds, even with sterically hindered amines. The use of a non-nucleophilic base like DIPEA is essential to prevent unwanted side reactions. The reaction progress should be carefully monitored as reaction times can vary significantly depending on the nucleophilicity of the amine.
Data Summary and Expected Outcomes
The following table provides a representative summary of expected outcomes for the derivatization protocols. Yields are indicative and may vary based on the specific substrates used.
| Protocol | Starting Material | Key Reagent | Product Type | Expected Yield (%) |
| 3 | Core Scaffold | Benzyl bromide | N-Benzylated quinolinone | 75-90 |
| 3 | Core Scaffold | Ethyl iodide | N-Ethylated quinolinone | 80-95 |
| 4 | Core Scaffold | NaOH | Carboxylic acid | 85-95 |
| 5 | Carboxylic Acid | Aniline | N-Phenyl amide | 70-85 |
| 5 | Carboxylic Acid | Piperidine | Piperidinyl amide | 75-90 |
Conclusion
This compound is an exceptionally valuable starting material for the generation of diverse compound libraries in drug discovery. The protocols outlined in this guide provide a robust framework for the synthesis of the core scaffold and its subsequent derivatization at the N1 and C3 positions. By systematically applying these methods with a diverse range of building blocks, researchers can efficiently explore the chemical space around this privileged scaffold, increasing the probability of identifying novel therapeutic leads.
References
- 1. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. [jscimedcentral.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes & Protocols: Leveraging Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate for the Development of Novel Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The quinoline scaffold represents a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities, including potent anti-inflammatory effects.[1][2] This document provides a comprehensive guide to the application of Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate as a core chemical entity for the discovery and development of next-generation anti-inflammatory agents. We will delve into the mechanistic rationale, key biological targets, and provide detailed, field-proven protocols for the synthesis, in vitro screening, and in vivo validation of its derivatives. The overarching goal is to equip researchers with the foundational knowledge and practical methodologies to explore this promising chemical space.
Introduction: The Rationale for Targeting Inflammation with Quinolinone Scaffolds
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[3] Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, and enzymes like Cyclooxygenase-2 (COX-2) are central to the inflammatory cascade, making them prime targets for therapeutic intervention.[3][4]
The 2-oxo-1,2-dihydroquinoline core, often referred to as a quinolinone, has emerged as a promising template for designing novel anti-inflammatory drugs.[5] Derivatives of this scaffold have been shown to inhibit critical inflammatory mediators.[1][6] Specifically, quinoline-related carboxylic acid derivatives have demonstrated significant anti-inflammatory properties, suggesting that this compound is an ideal starting point for a focused drug discovery program.[6] Its structure allows for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.
Postulated Mechanisms of Action
While direct studies on this compound are emerging, the broader class of quinoline derivatives points towards two primary mechanisms of anti-inflammatory action:
Inhibition of the NF-κB Signaling Pathway
The NF-κB family of transcription factors are master regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[7] Under normal conditions, NF-κB is held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[3][8] Certain novel quinoline inhibitors have been shown to interfere with this pathway, potentially by inhibiting NF-κB's nuclear translocation or its ability to bind to DNA.[7][9]
Inhibition of Cyclooxygenase (COX) Enzymes
COX enzymes, particularly the inducible COX-2 isoform, are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[10] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes.[4] Structure-activity relationship studies have revealed that quinoline derivatives bearing a carboxylic acid or ester moiety can act as potent and selective COX-2 inhibitors.[10][11] The methyl carboxylate group on the target compound is a key pharmacophore that warrants investigation for COX inhibitory activity.
Synthesis Protocol: this compound
While multiple synthetic routes to quinolinone structures exist, a reliable method involves the hydrolysis of the corresponding ethyl ester, which is commercially available or can be synthesized.[12][13] This section details a representative synthesis.
Objective: To synthesize the core scaffold for derivatization.
Materials:
-
Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
-
Thiourea
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Ethanol (Absolute)
-
Hydrochloric Acid (HCl) for acidification
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (1 equivalent), thiourea (1.2 equivalents), and anhydrous potassium carbonate (2 equivalents) in absolute ethanol.
-
Reaction: Heat the mixture to reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid precipitate and wash with cold ethanol.
-
Hydrolysis: The intermediate from the previous step is then subjected to hydrolysis to yield 2-oxo-1,2-dihydroquinoline-3-carboxylic acid.[13]
-
Esterification (Not explicitly found, but a standard procedure): To obtain the target methyl ester, the resulting carboxylic acid can be esterified using methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄) under reflux conditions.
-
Purification: The final product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure compound.
Note: This is a generalized protocol based on similar syntheses.[12][13] Researchers should optimize conditions and confirm product identity using standard analytical techniques (¹H-NMR, ¹³C-NMR, MS, IR).
In Vitro Anti-inflammatory Screening Cascade
A tiered screening approach is recommended to efficiently identify and characterize the anti-inflammatory potential of newly synthesized derivatives.
Protocol: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Rationale: Lipopolysaccharide (LPS), a component of gram-negative bacteria, potently stimulates macrophages to produce inflammatory mediators, including nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme.[14] Measuring the inhibition of NO production is a robust primary screen for anti-inflammatory activity.[15][16]
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
LPS (from E. coli)
-
Test compounds (dissolved in DMSO, final concentration ≤0.1%)
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium Nitrite (NaNO₂) for standard curve
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1-5 x 10⁵ cells/mL and incubate overnight (37°C, 5% CO₂).[15][16]
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various non-toxic concentrations of the test compound. Incubate for 1 hour.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the vehicle control. Incubate for an additional 18-24 hours.[15][17]
-
NO Measurement:
-
Carefully collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.[16]
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the nitrite concentration using a standard curve generated with NaNO₂. Determine the percentage inhibition of NO production relative to the LPS-only treated cells.
| Parameter | Typical Value | Reference |
| Cell Line | RAW 264.7 | [17] |
| Seeding Density | 1-5 x 10⁵ cells/mL | [15][16] |
| LPS Concentration | 1 µg/mL | [15][17] |
| Incubation Time | 18-24 hours | [17] |
| Detection Method | Griess Assay | [16] |
Protocol: Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement
Rationale: To confirm the anti-inflammatory effect, measure the inhibition of key pro-inflammatory cytokines like TNF-α and IL-6. This provides a more specific readout of the compound's effect on the inflammatory signaling cascade.
Procedure:
-
Follow the same cell seeding, pre-treatment, and LPS stimulation protocol as described in 4.1.
-
Supernatant Collection: After the 18-24 hour incubation, collect the cell-free supernatants and store them at -20°C or below until analysis.[17]
-
ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's specific instructions.[15][17]
In Vivo Validation Protocol: Carrageenan-Induced Paw Edema in Rats
Rationale: The carrageenan-induced paw edema model is a classic and well-established acute inflammation model used to evaluate the efficacy of anti-inflammatory drugs in vivo.[18][19] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to reduce edema (swelling).[20]
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220g)
-
Lambda Carrageenan (1% w/v suspension in sterile saline)
-
Test compound and vehicle control
-
Plethysmometer for paw volume measurement
-
Calipers (alternative to plethysmometer)
Procedure:
-
Acclimatization: Allow animals to acclimate to the laboratory conditions for at least one week. Fast the animals overnight before the experiment with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline (V₀).
-
Dosing: Administer the test compound, vehicle, or reference drug via the desired route (e.g., oral gavage, intraperitoneal injection) 30-60 minutes before carrageenan injection.[18][20]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[21][22]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals post-carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[18][19]
-
Data Analysis:
-
Edema Volume: Calculate the increase in paw volume (edema) at each time point: Edema = Vₜ - V₀.
-
Percentage Inhibition: Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
| Parameter | Typical Value/Range | Reference |
| Animal Model | Male Wistar/Sprague-Dawley Rats | [18][22] |
| Carrageenan Conc. | 1% w/v in saline | [18][21] |
| Carrageenan Volume | 0.1 mL (sub-plantar) | [22] |
| Dosing Pre-treatment | 30-60 minutes | [20] |
| Measurement Times | Hourly, up to 5 hours | [18][19] |
| Positive Control | Indomethacin (5-10 mg/kg) | [18][19] |
Conclusion and Future Directions
This compound serves as a highly valuable starting scaffold for the development of novel anti-inflammatory therapeutics. The protocols outlined in this guide provide a robust framework for synthesizing derivatives and systematically evaluating their biological activity, from initial in vitro screens to in vivo proof-of-concept studies. By focusing on key inflammatory pathways like NF-κB and COX-2, researchers can rationally design and optimize compounds with improved potency and selectivity. Future work should focus on extensive structure-activity relationship (SAR) studies to identify key structural modifications that enhance efficacy and on detailed ADME/Tox profiling of lead candidates to ensure their suitability for further preclinical development.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. alliedacademies.org [alliedacademies.org]
- 3. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 15. mdpi.com [mdpi.com]
- 16. mjas.analis.com.my [mjas.analis.com.my]
- 17. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. inotiv.com [inotiv.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. bio-protocol.org [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
Welcome to the technical support center for the synthesis of Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your synthetic procedures and improve your yields.
Overview of Synthesis
The synthesis of this compound and its derivatives is a common procedure in medicinal chemistry, as the quinolone scaffold is a key component in many pharmacologically active compounds. Common synthetic routes often involve the cyclization of substituted anilines with a three-carbon component. One prevalent method is the condensation of an aniline derivative with a malonic acid derivative, followed by cyclization. Another approach involves the hydrolysis of the corresponding ethyl ester. The choice of method can depend on the availability of starting materials and the desired scale of the reaction.
Troubleshooting Guide
Low or No Product Yield
Question: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I fix this?
Potential Causes:
-
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or inefficient catalysis.
-
Side reactions: Competing side reactions may be consuming the starting materials or the product. A common side reaction is the formation of N-acylated byproducts.
-
Poor quality of starting materials: Impurities in the starting materials, especially the aniline derivative, can inhibit the reaction or lead to the formation of undesired products.
-
Suboptimal reaction conditions: The choice of solvent, base, and temperature can significantly impact the reaction outcome.
Recommended Solutions:
-
Verify Starting Material Purity:
-
Ensure that the aniline and malonate starting materials are pure. Recrystallize or distill them if necessary. .
-
-
Optimize Reaction Conditions:
-
Temperature: For condensation reactions, ensure the temperature is high enough to drive the reaction to completion, but not so high as to cause decomposition. A stepwise increase in temperature might be beneficial.
-
Solvent: A high-boiling point, inert solvent like diphenyl ether or Dowtherm A is often used for the cyclization step to achieve the necessary high temperatures.
-
Catalyst: In some methods, a catalyst like piperidine is used for the initial condensation. Ensure the correct catalytic amount is used.[1]
-
-
Monitor Reaction Progress:
-
Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of starting materials and the formation of the product. This will help determine the optimal reaction time.
-
-
Consider an Alternative Synthetic Route:
Scientific Explanation:
The formation of the quinolone ring is a cyclization reaction that is often thermodynamically controlled. High temperatures are typically required to overcome the activation energy for the ring-closing step. The choice of solvent is critical; it must be stable at high temperatures and effectively solvate the reaction intermediates. Side reactions, such as intermolecular condensations of the starting materials, can be minimized by using appropriate concentrations and addition rates.
Formation of Impurities and Side Products
Question: My final product is contaminated with significant impurities. How can I identify and minimize them?
Potential Causes:
-
Incomplete cyclization: The intermediate from the initial condensation may not have fully cyclized, leading to its presence in the final product mixture.
-
Hydrolysis of the ester: If the reaction conditions are too harsh or if water is present, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.
-
Formation of isomers: Depending on the starting materials, isomeric products may be formed.[4]
Recommended Solutions:
-
Ensure Anhydrous Conditions:
-
Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the ester group.
-
-
Purification Strategy:
-
Recrystallization: This is often the most effective method for purifying the final product. Experiment with different solvents or solvent mixtures to find the optimal conditions for crystallization. Common solvents for recrystallization include ethanol, methanol, or mixtures with water.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from impurities.[5] A solvent system such as ethyl acetate/hexane or dichloromethane/methanol is a good starting point.
-
-
Characterization of Byproducts:
-
Isolate the major impurities and characterize them using NMR and MS to understand their structure. This information can provide clues about the side reactions occurring and how to prevent them.
-
Scientific Explanation:
The presence of impurities is often a result of competing kinetic and thermodynamic pathways. For instance, the intermediate of the condensation reaction can exist in equilibrium with the starting materials and the cyclized product. By adjusting the reaction conditions (e.g., temperature, reaction time), the equilibrium can be shifted towards the desired product. Proper workup and purification are essential to remove any unreacted starting materials and byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
While several methods exist, a common and relatively reliable approach involves the reaction of an appropriately substituted aniline with diethyl malonate, followed by cyclization at high temperature. Another effective method is the condensation of methyl 2-isothiocyanatobenzoate with methyl malonate.[2][3]
Q2: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective technique. Spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system (e.g., 30% ethyl acetate in hexane). The disappearance of the starting material spots and the appearance of a new, more polar product spot will indicate the progress of the reaction. LC-MS can also be used for more quantitative monitoring.
Q3: What are the best practices for purifying the final product?
Recrystallization is often the preferred method for obtaining a highly pure product. Experiment with different solvents to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature. If the product is an oil or if recrystallization fails to remove impurities, column chromatography is a good alternative.[5]
Q4: What are the key safety precautions to take during this synthesis?
-
Many of the reagents used, such as aniline derivatives, can be toxic and should be handled in a well-ventilated fume hood.
-
High-temperature reactions should be conducted with appropriate shielding and temperature control.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocols and Data
Table 1: Comparison of Synthetic Conditions
| Starting Materials | Reagents/Conditions | Reported Yield | Reference |
| Methyl 2-isothiocyanatobenzoate, Sodium dimethyl malonate | Dioxane, reflux; then AcOH/water | 67% | [2] |
| Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate | Thiourea, K2CO3, Ethanol, reflux | - | [1] |
| 2-Isothiocyanatobenzoate, Dimethyl malonate, NaOH | Reflux; then AcOH/water | 70% | [2] |
Detailed Protocol: Synthesis from Methyl 2-isothiocyanatobenzoate[2]
This protocol is adapted from a reported procedure and may require optimization for your specific setup.
Materials:
-
Methyl 2-isothiocyanatobenzoate
-
Sodium dimethyl malonate
-
Dry dioxane
-
Acetic acid (AcOH)
-
Water
Procedure:
-
A mixture of methyl 2-isothiocyanatobenzoate (0.1 mol) and sodium dimethyl malonate (0.1 mol) in dry dioxane (400 mL) is refluxed for 4 hours with stirring.
-
After cooling, a solution of acetic acid (0.1 mol) in 200 mL of water is added.
-
The precipitate that forms is filtered, washed with water (50 mL), and recrystallized from methanol (100 mL).
Expected Yield: ~67%
Visualizing the Process
Reaction Mechanism
The following diagram illustrates a plausible mechanism for the synthesis of the quinolone core from an isothiocyanate precursor.
Caption: Plausible reaction mechanism for quinolone synthesis.
Experimental Workflow
This workflow outlines the general steps from reaction setup to final product characterization.
References
Technical Support Center: Purification of Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate by Recrystallization
Prepared by the Office of the Senior Application Scientist
This technical support guide is designed for researchers, scientists, and drug development professionals to provide comprehensive, field-tested guidance on the purification of Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate via recrystallization. This document moves beyond simple protocols to address the nuanced challenges and critical thinking required for successful purification, offering troubleshooting guides, FAQs, and detailed experimental workflows.
Foundational Knowledge: Compound Properties and Solvent Selection
Effective recrystallization is predicated on a deep understanding of the target compound's physicochemical properties and its interaction with various solvents. The principle of recrystallization relies on the differential solubility of the compound in a hot solvent versus a cold solvent.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₃ | [2] |
| Molecular Weight | 203.19 g/mol | [2] |
| IUPAC Name | methyl 2-oxo-1H-quinoline-3-carboxylate | [2] |
| Appearance | Typically a white or off-white solid | [3] |
The Logic of Solvent Choice
The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4][5] For quinolone derivatives, which possess both aromatic and polar functional groups (a lactam and an ester), a combination of polar solvents is often effective.[6]
Based on literature for structurally similar compounds, solvent systems involving Dimethylformamide (DMF), methanol (MeOH), and water are common.[3][7]
-
Primary Solvent (High Solubility): A solvent like DMF is often used to fully dissolve the quinolone derivative at an elevated temperature.
-
Anti-Solvent (Low Solubility): A second, miscible solvent in which the compound is poorly soluble (e.g., methanol or water) is gradually added to the hot solution to induce precipitation as it cools.[6][8] This is known as anti-solvent or multi-solvent recrystallization.[1]
Table 2: Recommended Solvent Systems for Recrystallization
| Solvent System | Rationale & Application | Reference |
| DMF / Methanol | The compound is dissolved in a minimal amount of hot DMF, and methanol is added to the point of saturation. This system is effective for many quinolone derivatives. | [3][7] |
| DMF / Water | Similar to the DMF/Methanol system, water acts as a potent anti-solvent. This is useful if the compound has some water solubility at high temperatures but not low. | [7] |
| Ethanol or Methanol | A single-solvent system may be viable if the compound exhibits a steep solubility curve in the alcohol. This is often a simpler starting point. | [9] |
Standard Recrystallization Protocol
This protocol provides a robust starting point. Researchers should optimize solvent volumes and temperatures based on their specific crude sample's purity and scale.
Step-by-Step Methodology
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Add the primary solvent (e.g., DMF) dropwise while heating and stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.[5]
-
Decolorization (Optional): If the solution is colored and the pure compound is known to be white, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.[10]
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[11]
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed on a benchtop. Slow cooling is critical for the formation of large, pure crystals rather than a fine precipitate.[11][12]
-
Induce Further Crystallization: Once the flask has reached room temperature, place it in an ice-water bath to maximize the yield of crystals.[13]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a minimal amount of ice-cold anti-solvent (e.g., methanol) to rinse away any remaining soluble impurities from the crystal surfaces.[5]
-
Drying: Dry the purified crystals thoroughly. This can be done by leaving them under vacuum on the filter funnel, followed by transfer to an oven at a temperature well below the compound's melting point.
Recrystallization Workflow Diagram
Caption: A typical workflow for purifying a solid organic compound.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the recrystallization of quinolone derivatives in a direct question-and-answer format.
Issue 1: No crystals are forming after the solution has cooled.
-
Question: I have allowed my solution to cool to room temperature and even placed it in an ice bath, but no solid has appeared. What should I do?
-
Answer: This is a very common issue, typically arising from two main causes: using too much solvent or the solution being supersaturated.[12][14]
-
Cause A: Excessive Solvent: The most frequent reason for low or no yield is the use of too much solvent, which keeps the compound dissolved even at low temperatures.[5][14]
-
Cause B: Supersaturation: The solution may be ready to crystallize but lacks a nucleation point to begin crystal growth.[14]
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide a surface for nucleation.[5][10]
-
Solution 2 (Seeding): If you have a pure crystal of the target compound, add a tiny speck (a "seed crystal") to the solution. This provides a template for further crystal growth.[5][6]
-
-
Issue 2: The compound has "oiled out" instead of forming crystals.
-
Question: As my solution cooled, a liquid layer or oily droplets formed instead of a solid crystalline material. Why did this happen and is it salvageable?
-
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is problematic because oils tend to trap impurities, defeating the purpose of recrystallization.[12]
-
Cause A: High Impurity Level: A significant amount of impurity can depress the melting point of your compound, causing it to separate as a molten liquid.[14]
-
Cause B: Solvent Boiling Point vs. Compound Melting Point: This often happens when the boiling point of the solvent is higher than the melting point of the solute.[12]
-
Cause C: Rapid Cooling: Cooling the solution too quickly can sometimes favor oil formation over orderly crystal lattice formation.[11]
-
Solution: Reheat the solution until the oil fully redissolves. Add a small amount of additional "good" solvent (the one the compound is more soluble in) and attempt the cooling process again, but much more slowly. Insulating the flask can help ensure a gradual temperature drop.[12][14] If the problem persists, a different solvent system with a lower boiling point may be necessary.
-
-
Issue 3: The final yield of crystals is very low.
-
Question: I successfully obtained pure-looking crystals, but my recovery was less than 50%. How can I improve the yield?
-
Answer: A low yield indicates that a significant portion of your compound was lost during the process.
-
Cause A: Excessive Solvent: As mentioned in Issue 1, using too much solvent is the primary culprit for low yields, as a large amount of the product will remain in the "mother liquor" (the leftover solution after filtration).[12]
-
Cause B: Premature Filtration: Filtering the crystals before the solution has been thoroughly cooled in an ice bath will result in a loss of product.[13]
-
Cause C: Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, can redissolve a portion of your product.[5]
-
Solution: Ensure you are using the minimum amount of hot solvent for dissolution. Always cool the solution completely in an ice bath for at least 20-30 minutes before filtering. To check if significant product remains in the mother liquor, you can try evaporating the solvent to see how much crude material is recovered.[12]
-
-
Issue 4: The final crystals are colored, but the pure compound should be white.
-
Question: My starting material was dark, and the final crystals still have a yellow or brown tint. How do I remove colored impurities?
-
Answer: Persistent color indicates the presence of highly-colored, often polar, impurities that may have co-crystallized with your product.
-
Solution 1 (Activated Charcoal): The most common method is to use activated charcoal. After dissolving the crude solid in the hot solvent, add a very small amount of charcoal and boil the solution for a few minutes. The colored impurities adsorb to the charcoal's large surface area. The charcoal is then removed via hot filtration before cooling.[10] Be cautious, as using too much charcoal can adsorb your product and reduce the yield.[12]
-
Solution 2 (Repeat Recrystallization): A second recrystallization of the slightly impure crystals can often leave the remaining colored impurities behind in the mother liquor.
-
Solution 3 (Pre-Purification): If the material is heavily contaminated, it may be necessary to perform a preliminary purification by column chromatography before attempting recrystallization.[15]
-
Visual Troubleshooting Workflow
Use this decision tree to diagnose and solve common recrystallization problems.
Caption: A decision tree for troubleshooting common recrystallization issues.
References
- 1. praxilabs.com [praxilabs.com]
- 2. This compound | C11H9NO3 | CID 277384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. mt.com [mt.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 15. reddit.com [reddit.com]
Technical Support Center: Optimizing Reaction Conditions for Quinoline-3-Carboxylate Synthesis
Welcome to the technical support center for the synthesis of quinoline-3-carboxylates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes to this important class of heterocyclic compounds. Here, we will delve into the intricacies of common synthetic methods, troubleshoot potential issues, and provide actionable protocols to enhance your experimental outcomes.
Introduction to Quinoline-3-Carboxylate Synthesis
Quinoline-3-carboxylates are key structural motifs in a wide array of pharmaceuticals, including well-known antibiotics like nalidixic acid and oxolinic acid.[1] The successful and efficient synthesis of these compounds is therefore of significant interest. Several named reactions are employed for the construction of the quinoline core, with the Gould-Jacobs reaction being a primary and highly effective method for generating the 4-hydroxyquinoline-3-carboxylate scaffold.[1][2] Other notable methods include variations of the Friedländer and Combes syntheses.[3][4]
This guide will focus primarily on the Gould-Jacobs reaction due to its direct relevance to quinoline-3-carboxylate synthesis, while also addressing common challenges that are broadly applicable to other quinoline syntheses.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the synthesis of quinoline-3-carboxylates.
Q1: What is the Gould-Jacobs reaction and why is it preferred for quinoline-3-carboxylate synthesis?
The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinoline derivatives.[2] It involves the condensation of an aniline with diethyl ethoxymethylenemalonate (or a similar malonic ester derivative), followed by a thermal cyclization.[2][5] This reaction is particularly advantageous for synthesizing quinoline-3-carboxylates because the carboxylate group is inherent to the malonic ester starting material, leading directly to the desired 4-hydroxy-3-carboalkoxyquinoline structure.[2]
Q2: What are the critical steps in the Gould-Jacobs reaction mechanism?
The mechanism proceeds through two key stages:
-
Condensation: A nucleophilic attack from the aniline nitrogen onto the ethoxymethylenemalonate, followed by the elimination of ethanol, forms an anilidomethylenemalonate intermediate.[2][6]
-
Cyclization: A 6-electron cyclization occurs upon heating, followed by the loss of another ethanol molecule to form the quinoline ring system.[2][6] The initial product exists in equilibrium between the 4-hydroxy and 4-oxo tautomeric forms.[2]
Q3: My Gould-Jacobs reaction is giving a low yield. What are the likely causes?
Low yields in the Gould-Jacobs reaction can often be attributed to several factors:
-
Incomplete Cyclization: The thermal cyclization step often requires high temperatures (typically 240-260 °C). Insufficient temperature or reaction time can lead to incomplete conversion of the intermediate.
-
Substituent Effects: The electronic nature of substituents on the aniline starting material can significantly impact the reaction. Electron-donating groups on the aniline generally favor the reaction, while strongly electron-withdrawing groups can hinder cyclization.[7]
-
Steric Hindrance: Bulky substituents on the aniline, particularly at the ortho position, can sterically impede the cyclization step.[1]
-
Side Reactions: At the high temperatures required for cyclization, decomposition of starting materials or intermediates can occur, leading to the formation of tars and other byproducts.
Q4: How can I improve the yield and purity of my product?
To optimize your reaction, consider the following:
-
Solvent Choice for Cyclization: High-boiling point solvents such as Dowtherm A or diphenyl ether can be used to achieve and maintain the high temperatures required for cyclization in a controlled manner.
-
Catalyst Use: While the Gould-Jacobs reaction is often performed thermally, acid catalysts like polyphosphoric acid (PPA) can sometimes facilitate the cyclization at lower temperatures.[8]
-
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate quinoline synthesis.[9][10] It can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner product profiles due to efficient and uniform heating.[11][12]
-
Purification Strategy: Purification of the final quinoline-3-carboxylate can be challenging. Recrystallization is a common and effective method. A systematic screening of solvents with varying polarities is recommended to find the optimal conditions.[13] Common solvents for recrystallization of quinoline derivatives include ethanol, ethyl acetate, and N,N-dimethylformamide (DMF).[13][14]
Q5: Are there alternative synthetic routes to quinoline-3-carboxylates?
Yes, other methods can be adapted for the synthesis of quinoline-3-carboxylates. For instance, the Friedländer synthesis , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be utilized.[3][15] By choosing an appropriate β-keto ester as the methylene component, a quinoline-3-carboxylate can be obtained. However, this method may present challenges with regioselectivity if an unsymmetrical ketone is used.[16]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis of quinoline-3-carboxylates.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction due to insufficient temperature or time. | Increase reaction temperature and/or extend the reaction time. Monitor reaction progress by TLC. For thermal cyclizations, ensure the temperature is consistently maintained. Consider using a high-boiling point solvent. |
| Poor reactivity of the aniline substrate. | If the aniline has strongly electron-withdrawing groups, consider using more forcing conditions (higher temperature, longer time) or a different synthetic route. | |
| Decomposition of starting materials or product. | Lower the reaction temperature and compensate with a longer reaction time or the use of a catalyst. Microwave synthesis can often provide rapid heating to the target temperature, minimizing the time at which decomposition can occur.[11] | |
| Formation of Tar/Polymer | High reaction temperatures leading to decomposition. | As above, optimize the temperature and time. A lower temperature for a longer duration may be beneficial. |
| Polymerization of starting materials, especially in acid-catalyzed reactions like the Doebner-von Miller synthesis.[17] | Optimize the concentration and type of acid catalyst. Consider using milder Lewis acids.[17][18] A biphasic solvent system can also help sequester reactive intermediates and reduce polymerization.[17][19] | |
| Multiple Products/Isomers | Lack of regioselectivity in the cyclization step with asymmetrically substituted anilines. | This is a known challenge in reactions like the Gould-Jacobs and Combes syntheses.[1][8] The major regioisomer is often determined by a combination of steric and electronic effects. Careful analysis of the product mixture (e.g., by NMR) is required, followed by chromatographic separation. |
| Side reactions such as self-condensation of ketone starting materials in the Friedländer synthesis.[20] | Employ milder reaction conditions. Modern protocols often use catalysts that allow the reaction to proceed under more controlled temperatures.[20] | |
| Difficulty in Product Purification | Product is an oil or does not crystallize easily. | Attempt purification by column chromatography. If the product is an acid, consider converting it to a salt to facilitate crystallization. |
| Ineffective removal of impurities by recrystallization. | Perform a systematic solvent screening to find an optimal solvent or solvent mixture.[13] Sometimes, a second purification technique, such as column chromatography followed by recrystallization, is necessary. |
Experimental Protocols
Protocol 1: General Procedure for the Gould-Jacobs Reaction
This protocol outlines the two main steps for the synthesis of a 4-hydroxyquinoline-3-carboxylate.
Step A: Condensation of Aniline with Diethyl Ethoxymethylenemalonate
-
In a round-bottom flask, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.1 eq).
-
Heat the mixture at 100-120 °C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.
-
Cool the reaction mixture. The resulting intermediate, an anilidomethylenemalonate, may crystallize upon cooling or can be used directly in the next step.
Step B: Thermal Cyclization
-
Place the intermediate from Step A in a high-temperature reaction vessel.
-
Add a high-boiling point solvent (e.g., Dowtherm A or diphenyl ether) to facilitate even heating.
-
Heat the mixture to 240-260 °C and maintain this temperature for 30-60 minutes.
-
Cool the reaction mixture. The product will often precipitate from the solvent upon cooling.
-
Collect the solid product by filtration and wash with a suitable solvent (e.g., hexane or ether) to remove the high-boiling point solvent.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure 4-hydroxyquinoline-3-carboxylate.
Protocol 2: Microwave-Assisted Friedländer Synthesis
This protocol provides a general method for the rapid synthesis of substituted quinolines.[11]
Materials:
-
2-aminoaryl ketone (1.0 mmol)
-
α-methylene carbonyl compound (1.2 mmol)
-
p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%) or another suitable catalyst like iodine.[21][22]
-
A suitable solvent (e.g., DMF, ethanol) or solvent-free conditions.[11]
Procedure:
-
In a microwave-safe reaction vessel, combine the 2-aminoaryl ketone, the α-methylene carbonyl compound, and the catalyst.
-
If using a solvent, add it to the vessel.
-
Seal the vessel and place it in a scientific microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes. The reaction should be monitored for pressure changes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Work up the reaction mixture as appropriate. This may involve dilution with water to precipitate the product or extraction with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing Reaction Workflows
Gould-Jacobs Reaction Pathway
Caption: Key stages of the Gould-Jacobs reaction.
Troubleshooting Workflow for Low Yield
References
- 1. mdpi.com [mdpi.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iipseries.org [iipseries.org]
- 6. wikiwand.com [wikiwand.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. eurekaselect.com [eurekaselect.com]
- 13. benchchem.com [benchchem.com]
- 14. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 15. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. benchchem.com [benchchem.com]
- 18. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 19. Recent Advances in Metal-Free Quinoline Synthesis [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Friedlaender Synthesis [organic-chemistry.org]
"Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate" solubility issues and solutions
Welcome to the dedicated technical support guide for Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate . This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling and formulation of this compound, with a primary focus on its solubility characteristics. As a quinolone derivative, this compound exhibits low aqueous solubility, which can present significant hurdles in experimental design and execution. This guide provides practical, field-proven insights and step-by-step protocols to help you achieve consistent and reliable results.
I. Compound Overview and Physicochemical Properties
This compound is a heterocyclic organic compound with a molecular formula of C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol .[1] Its structure, featuring a quinolone core, contributes to its relatively low polarity and, consequently, poor solubility in aqueous media. The calculated XLogP3 value of 1.4 suggests a degree of lipophilicity, which is a key factor in its solubility profile.[1]
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₃ | PubChem[1] |
| Molecular Weight | 203.19 g/mol | PubChem[1] |
| Calculated XLogP3 | 1.4 | PubChem[1] |
| Appearance | Off-white to light yellow solid | Inferred from related compounds[2] |
II. Frequently Asked Questions (FAQs) on Solubility and Handling
This section addresses the most common questions and issues encountered when working with this compound.
Q1: I'm having trouble dissolving the compound in my aqueous buffer. What are the recommended solvents for creating a stock solution?
A1: Due to its hydrophobic nature, this compound has very low solubility in aqueous solutions. For creating a concentrated stock solution, the use of organic solvents is recommended. Based on the behavior of structurally similar quinolone compounds, the following solvents are suggested in order of preference:
-
Dimethyl Sulfoxide (DMSO): This is the most common and effective solvent for dissolving a wide array of organic compounds for in-vitro studies.[3][4]
-
N,N-Dimethylformamide (DMF): Another polar aprotic solvent that can be used as an alternative to DMSO.
-
Ethanol or Methanol: These alcohols can also be used, although they may be less effective than DMSO or DMF for achieving high concentrations.[3]
Q2: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A2: The concentration of DMSO in your final working solution should be kept as low as possible to avoid solvent-induced cytotoxicity. For most cell lines, a final DMSO concentration of less than 0.5% is recommended.[3] However, some sensitive or primary cell lines may require a lower concentration, such as 0.1% .[3] It is always best practice to perform a vehicle control experiment (treating cells with the same concentration of DMSO as your final compound dilution) to assess the effect of the solvent on your specific cell line and assay.
Q3: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. What can I do?
A3: This is a common issue when diluting a concentrated stock of a poorly soluble compound into an aqueous medium. Here are several strategies to address this:
-
Increase the Volume of Aqueous Buffer: A larger final volume for the same amount of compound will result in a lower final concentration, which may be below the solubility limit.
-
Use a Surfactant: The addition of a small amount of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68, to the aqueous buffer can help to maintain the compound's solubility.
-
Vortex Vigorously During Dilution: Adding the DMSO stock dropwise to the aqueous buffer while vortexing can help to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.
-
Prepare an Intermediate Dilution: Instead of a single large dilution, perform a serial dilution. For example, dilute the DMSO stock 1:10 in a co-solvent like ethanol before the final dilution into the aqueous buffer.
Q4: Can I use heat to help dissolve the compound?
A4: Gentle warming can sometimes aid in the dissolution of compounds. However, the thermal stability of this compound has not been widely reported. Therefore, prolonged or excessive heating is not recommended as it may lead to degradation. If you choose to gently warm the solution, do so with caution and for a minimal amount of time. It is advisable to verify the integrity of the compound after heating, for example, by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Q5: My compound is not fully dissolving even in DMSO, or I see suspended particles. What could be the issue?
A5: If you are having trouble dissolving the compound in a recommended organic solvent, consider the following:
-
Purity of the Compound: Impurities from the synthesis can affect solubility.[2] If you suspect impurities, consider re-purifying the compound by recrystallization or column chromatography.
-
Water Contamination: The presence of water in your organic solvent can significantly reduce the solubility of hydrophobic compounds. Ensure you are using a dry, high-purity solvent.
-
Sonication: Using an ultrasonic bath can provide the energy needed to break up solid aggregates and aid in dissolution.
III. Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a standard concentrated stock solution for use in in-vitro experiments.
Materials:
-
This compound (MW: 203.19 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh the Compound: Accurately weigh out 2.03 mg of this compound and place it in a clean, dry microcentrifuge tube or glass vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the vial containing the compound.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, you can gently warm the vial between your hands or in a 37°C water bath for a short period. Sonication for 5-10 minutes can also be effective.
-
Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
-
Storage: Store the stock solution at -20°C in a tightly sealed container to prevent moisture absorption. For long-term storage, consider aliquoting the stock solution to avoid repeated freeze-thaw cycles.
Protocol 2: Troubleshooting Precipitation Upon Aqueous Dilution
Objective: To successfully dilute the DMSO stock solution into an aqueous buffer for a final assay concentration of 10 µM, while avoiding precipitation.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Aqueous assay buffer (e.g., Phosphate Buffered Saline, PBS)
-
Vortex mixer
-
Pipettes
Procedure:
-
Calculate Volumes: For a final assay volume of 1 mL and a final compound concentration of 10 µM, you will need to add 1 µL of the 10 mM DMSO stock solution. This will result in a final DMSO concentration of 0.1%.
-
Pre-warm the Buffer: If your assay is performed at 37°C, pre-warm the aqueous buffer to this temperature.
-
Dispense Buffer: Add 999 µL of the pre-warmed aqueous buffer to a microcentrifuge tube.
-
Add Compound with Mixing: While vigorously vortexing the tube containing the buffer, add the 1 µL of the 10 mM DMSO stock solution dropwise into the center of the vortex.
-
Continue Mixing: Continue to vortex for an additional 10-15 seconds to ensure complete mixing.
-
Visual Inspection: Immediately inspect the solution for any signs of precipitation or cloudiness. If the solution remains clear, it is ready for use in your assay.
-
If Precipitation Occurs:
-
Try a lower final concentration of the compound.
-
Consider adding a surfactant (e.g., 0.01% Pluronic® F-68) to the aqueous buffer before adding the compound.
-
Prepare an intermediate dilution of the stock solution in a co-solvent like ethanol before the final aqueous dilution.
-
IV. Visualization of Troubleshooting Workflow
The following diagram illustrates a decision-making workflow for addressing solubility issues with this compound.
Caption: A decision-making workflow for troubleshooting solubility issues.
V. References
-
BenchChem. (2025). How to address low solubility of Quinolactacin A2 in aqueous buffers. Retrieved from BenchChem Technical Support.
-
BenchChem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives. Retrieved from BenchChem Technical Support.
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from --INVALID-LINK--
-
Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from --INVALID-LINK--
-
MDPI. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(16), 4999. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate. PubChem. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate. PubChem. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4238. --INVALID-LINK--
-
National Center for Biotechnology Information. (2014). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Molecules, 19(5), 6258–6277. --INVALID-LINK--
-
Purdue University. (2017). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Retrieved from --INVALID-LINK--
-
ResearchGate. (2021). Synthesis and liquid crystalline behavior of some twin compounds derived from quinolone derivatives. Retrieved from --INVALID-LINK--
References
Purification method for quinolinecarboxylic acid derivatives using specific solvents
Welcome to the technical support center for the purification of quinolinecarboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of purifying these vital compounds. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions during your purification workflows.
Introduction: The Challenge of Purity
Quinolinecarboxylic acids are a cornerstone of many pharmaceutical compounds. Their synthesis, however, often results in a crude product containing unreacted starting materials, byproducts, and other impurities.[1][2][3] Achieving the high purity required for downstream applications necessitates robust and well-understood purification strategies. This guide focuses on solvent-based purification methods, primarily recrystallization and chromatography, providing practical solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: My crude quinolinecarboxylic acid derivative has very poor solubility in common organic solvents at room temperature. How do I choose a suitable recrystallization solvent?
A1: This is a common challenge. The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature.[4] Given the often-polar nature of the carboxylic acid group, consider the following solvent classes:
-
Polar Protic Solvents: Alcohols (ethanol, isopropanol) and water can be effective. Acetic acid is also a viable option, though its high boiling point can make removal difficult.[5]
-
Polar Aprotic Solvents: For particularly insoluble compounds, high-boiling point polar aprotic solvents like N,N-Dimethylformamide (DMF), N-methylformamide (NMF), dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO) can be used.[6][7] A subsequent cooling and precipitation step can yield highly pure crystals.[6][7]
-
Solvent Mixtures: A two-solvent system can be highly effective.[5][8] Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[8] Common pairs include alcohol/water and toluene/hexane.[5]
Q2: I've performed a recrystallization, but the yield is very low. What are the likely causes and how can I improve it?
A2: Low yield is a frequent issue in recrystallization. Here are some troubleshooting steps:
-
Excess Solvent: Using too much solvent is the most common cause of low recovery. The goal is to create a saturated solution at the boiling point of the solvent.[8] If you've added too much, you can carefully evaporate some of the solvent to increase the concentration.
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals and can also trap the desired compound in the mother liquor.[4][8] Allow the solution to cool slowly to room temperature before moving it to an ice bath.
-
Incomplete Precipitation: Ensure the solution is sufficiently cooled to maximize crystal formation. Sometimes, extending the cooling time in an ice bath can improve yield.
-
Solubility in Cold Solvent: Your compound may have higher than anticipated solubility in the cold solvent. Re-evaluate your solvent choice based on solubility tests.
Q3: My purified product is an oil, not crystals. How can I resolve this "oiling out" issue?
A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to a high concentration of impurities depressing the melting point. To address this:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation point and then cool slowly.[9]
-
Change Solvents: The current solvent may be too nonpolar. Try a more polar solvent or a different solvent mixture.
-
Induce Crystallization: If an oil persists, try scratching the inside of the flask with a glass rod at the liquid-air interface. This can create nucleation sites for crystal growth.[9] Seeding the solution with a tiny crystal of the pure compound, if available, can also be effective.
Q4: I'm using column chromatography to purify my quinolinecarboxylic acid derivative, but I'm getting poor separation. What can I do?
A4: Poor separation in column chromatography can be due to several factors:
-
Incorrect Mobile Phase: The polarity of your eluent is critical. For quinolinecarboxylic acids, which are often polar, you may need a more polar mobile phase. A common approach for reverse-phase HPLC is a mixture of acetonitrile and water with an acid modifier like phosphoric acid or formic acid for MS-compatible methods.[10][11]
-
Stationary Phase Choice: Standard silica gel can sometimes cause issues with acidic compounds due to strong adsorption. Consider using a modified stationary phase, such as C18 for reverse-phase chromatography.
-
Sample Loading: Overloading the column is a common mistake that leads to broad peaks and poor resolution. Ensure you are not exceeding the column's capacity.
-
pH Adjustment: The ionization state of the carboxylic acid group significantly impacts its retention. Adding a small amount of an acid (like acetic or formic acid) to the mobile phase can suppress the ionization of the carboxylic acid, leading to better peak shape and retention on reverse-phase columns.
Troubleshooting Guide: Recrystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound fails to dissolve in hot solvent. | Incorrect solvent choice; insufficient solvent volume. | Select a more suitable solvent based on solubility tests. Incrementally add more hot solvent until dissolution is achieved. |
| Crystals do not form upon cooling. | Solution is too dilute; supersaturation not achieved. | Evaporate some of the solvent to concentrate the solution. Scratch the inner surface of the flask with a glass rod. Add a seed crystal.[9] |
| Product "oils out" instead of crystallizing. | Compound is melting in the hot solvent; high impurity level. | Reheat to dissolve the oil, add more solvent, and cool slowly.[9] Consider a preliminary purification step (e.g., charcoal treatment) to remove impurities. |
| Low recovery of purified crystals. | Too much solvent used; premature crystallization during hot filtration; compound is significantly soluble in cold solvent. | Use the minimum amount of hot solvent necessary for dissolution.[8] Preheat the filtration apparatus. Choose a solvent in which the compound has very low solubility at cold temperatures. |
| Crystals are colored despite the pure compound being colorless. | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can adsorb some of the desired product, potentially lowering the yield.[9] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, add a few milligrams of your crude quinolinecarboxylic acid derivative. Add a few drops of the chosen solvent at room temperature. If the compound dissolves, the solvent is unsuitable. If it doesn't dissolve, heat the test tube. If the compound dissolves upon heating and reappears upon cooling, you have found a good solvent.[4]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the selected solvent to just cover the solid. Heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[8]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask.[4]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.
Protocol 2: Purification by Heating and Stirring in a Poorly Solubilizing Solvent
This method is effective for removing impurities that are more soluble in the chosen solvent than the desired product.
-
Solvent Addition: In a round-bottom flask, add the crude quinolinecarboxylic acid derivative (e.g., with an initial purity of 80-90%). Add a specific volume of a solvent in which the compound is poorly soluble, such as N,N-Dimethylformamide (DMF).[6][7]
-
Heating and Stirring: Heat the suspension to a specific temperature (e.g., 65-100°C) and stir for a set period (e.g., 1-2 hours).[6]
-
Cooling: Cool the suspension to room temperature or below (e.g., 15-23°C) and continue stirring for a designated time (e.g., 40 minutes to 5 hours) to allow for complete precipitation of the purified product.[6]
-
Filtration and Drying: Filter the precipitated crystals, wash with a small amount of cold solvent, and dry to obtain the purified compound. This method has been shown to increase purity to over 96%.[6]
Visualization of Purification Workflow
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a purification method.
General Recrystallization Workflow
Caption: Step-by-step recrystallization workflow.
References
- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. edu.rsc.org [edu.rsc.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. Home Page [chem.ualberta.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Separation of 6-Quinolinecarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Separation of 1,3-Dioxolo[4,5-g]quinoline-7-carboxylic acid, 8-hydroxy-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
"Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate" stability and storage conditions
Welcome to the technical support guide for Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate. This document is intended for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout its experimental lifecycle. Here, we address common questions and troubleshooting scenarios based on the chemical properties of the 2-quinolone scaffold and related carboxylic acid esters.
I. Frequently Asked Questions (FAQs)
This section covers the most common inquiries regarding the storage and handling of this compound.
Q1: How should I store the solid compound for long-term use?
A1: For optimal long-term stability, the solid compound should be stored in a tightly sealed container at -20°C, protected from light. Desiccating conditions are recommended to prevent moisture uptake, which could potentially lead to hydrolysis over extended periods.
Q2: What is the recommended solvent for preparing stock solutions?
A2: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions. For aqueous-based experiments, a fresh dilution from a DMSO stock into your buffer of choice is recommended. Due to the potential for hydrolysis, long-term storage of aqueous solutions is not advised.
Q3: Is this compound sensitive to light?
A3: Yes, compounds containing a quinolone ring system can be susceptible to photodegradation.[1][2] It is crucial to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.
Q4: Can I store solutions of this compound at room temperature?
A4: Short-term storage (a few hours) of solutions at room temperature for immediate experimental use is generally acceptable if protected from light. However, for storage longer than a day, it is recommended to keep solutions at -20°C or -80°C to minimize potential degradation.
Q5: What are the primary degradation pathways I should be aware of?
A5: The two most probable degradation pathways for this molecule are:
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid, 2-oxo-1,2-dihydroquinoline-3-carboxylic acid.
-
Photodegradation: Exposure to UV or even ambient light can lead to the formation of various photoproducts, a known characteristic of the quinolone core structure.[1][2]
II. Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during the use of this compound.
Problem 1: Inconsistent or lower-than-expected experimental results.
-
Possible Cause 1: Compound Degradation in Stock Solution.
-
Troubleshooting Steps:
-
Visually Inspect: Check your stock solution for any signs of precipitation or color change.
-
Analytical Check: If possible, analyze the stock solution by HPLC to assess its purity. Compare the peak area of the parent compound to a freshly prepared standard. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
-
Prepare Fresh: If degradation is suspected, prepare a fresh stock solution from the solid compound.
-
-
-
Possible Cause 2: Degradation in Experimental Media.
-
Troubleshooting Steps:
-
pH of Media: The stability of the ester is pH-dependent. If your experimental medium is acidic or basic, the compound may be hydrolyzing.
-
Incubation Time and Temperature: Long incubation times at elevated temperatures can accelerate degradation.
-
Test Stability: Perform a control experiment where you incubate the compound in your experimental media for the duration of your assay. Analyze the sample by HPLC or LC-MS at the end of the incubation period to check for degradation.
-
-
Problem 2: Appearance of unknown peaks in my HPLC or LC-MS analysis.
-
Possible Cause 1: Hydrolysis to the Carboxylic Acid.
-
Identification: The primary hydrolysis product will be 2-oxo-1,2-dihydroquinoline-3-carboxylic acid. This will have a molecular weight of 189.17 g/mol , which is 14 g/mol less than the parent compound (203.19 g/mol ). In reverse-phase HPLC, the carboxylic acid will likely have a shorter retention time than the methyl ester.
-
-
Possible Cause 2: Photodegradation.
-
Identification: Photodegradation can result in a complex mixture of products.[1][3] These may include dimers or various oxidized and rearranged species. Characterization would require advanced analytical techniques like high-resolution mass spectrometry and NMR.
-
Prevention: Always handle the compound and its solutions under subdued light and store them in light-protecting containers.
-
Problem 3: The solid compound has changed in appearance (e.g., color).
-
Possible Cause: Long-term exposure to light, air, or moisture.
-
Action: If the appearance has changed, it is a strong indication of degradation. It is recommended to use a fresh, properly stored batch of the compound. You can confirm degradation by dissolving a small amount and analyzing it by HPLC.
-
III. Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
-
Preparation:
-
Allow the solid compound to equilibrate to room temperature before opening the container to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile, light-protected container.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex or sonicate briefly until the compound is fully dissolved.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in amber vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
For daily use, a working aliquot can be stored at 4°C for a limited time (up to one week), protected from light.
-
Protocol 2: Assessment of Compound Stability by HPLC
This protocol provides a general method for assessing the purity and stability of this compound. Method optimization may be required for your specific instrumentation.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm and 320 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a 1 mg/mL solution of the compound in DMSO.
-
Dilute this stock to 10 µg/mL in a 50:50 mixture of acetonitrile and water.
-
Inject the sample onto the HPLC system.
-
The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation. The primary hydrolysis product, 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, is expected to elute earlier than the parent compound.
-
IV. Visualization of Troubleshooting and Workflows
Caption: Troubleshooting flowchart for inconsistent experimental results.
Caption: Recommended workflow for storage and handling.
V. Summary of Stability and Storage Conditions
| Parameter | Recommendation | Rationale |
| Solid Storage | -20°C, desiccated, protected from light. | Minimizes thermal degradation, hydrolysis from atmospheric moisture, and photodegradation. |
| Solution Storage (Long-term) | Aliquots in anhydrous DMSO at -20°C or -80°C. | DMSO is a suitable aprotic solvent. Low temperatures and aliquoting minimize degradation and effects of freeze-thaw cycles. |
| Solution Storage (Short-term) | Diluted solutions in aqueous buffers should be used fresh. | The ester is susceptible to hydrolysis, especially at non-neutral pH. |
| Light Exposure | Avoid. Use amber vials or foil. | The quinolone core is known to be photosensitive and can undergo photodegradation.[1][2] |
| pH Considerations | Be aware of potential for accelerated hydrolysis in acidic or basic media. | The ester functional group is labile to acid- or base-catalyzed hydrolysis. |
| Freeze-Thaw Cycles | Minimize by aliquoting stock solutions. | Repeated freeze-thaw cycles can introduce moisture and potentially affect compound stability in solution. |
VI. References
-
Photodegradation of some quinolones used as antimicrobial therapeutics. Journal of Pharmaceutical Sciences. Available at: --INVALID-LINK--
-
Photodegradation of some quinolones used as antimicrobial therapeutics - PubMed. PubMed. Available at: --INVALID-LINK--
-
Characterization of Intermediate Compounds Formed Upon Photoinduced Degradation of Quinolones by High-Performance Liquid chromatography/high-resolution Multiple-Stage Mass Spectrometry - PubMed. PubMed. Available at: --INVALID-LINK--
References
Technical Support Center: A Researcher's Guide to Troubleshooting Column Chromatography of Quinolines
Welcome to our dedicated technical support center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the unique challenges encountered during the column chromatography of quinoline compounds. Our focus is on providing practical, field-proven insights rooted in scientific principles to help you achieve optimal separation and purity.
Troubleshooting Guide: From Tailing Peaks to Complete Compound Loss
This section addresses specific, common problems encountered during the purification of quinoline derivatives. Each issue is presented in a question-and-answer format, delving into the root causes and providing step-by-step solutions.
Issue 1: My quinoline compound is exhibiting significant peak tailing in reversed-phase HPLC.
Q: I'm observing asymmetrical peaks with a noticeable "tail" for my quinoline compound on a C18 column. What's causing this, and how can I achieve a symmetrical peak shape?
A: Peak tailing is arguably the most common issue when separating basic compounds like quinolines via reversed-phase HPLC.[1][2] The primary cause is secondary interactions between the basic nitrogen atom in the quinoline ring and residual acidic silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2][3] These strong interactions lead to a portion of the analyte molecules being retained longer, resulting in a tailed peak. An ideal peak has a tailing factor (Tf) or asymmetry factor (As) of 1.0; values greater than 1.2 often indicate a problem that needs addressing.[1]
Here’s a systematic approach to eliminate peak tailing:
1. Mobile Phase pH Adjustment: The Critical First Step
The pH of your mobile phase is the most powerful tool for controlling peak shape.[4][5] It dictates the ionization state of both your quinoline analyte and the stationary phase's silanol groups.
-
Mechanism: At a low pH (e.g., 2.5-4.0), the basic nitrogen on the quinoline will be protonated (positively charged). Simultaneously, the low pH suppresses the ionization of the acidic silanol groups, minimizing the strong ionic interactions that cause tailing.[4][5][6]
-
Protocol:
2. Employ a Mobile Phase Modifier (Competing Base)
If adjusting the pH alone is insufficient, introducing a competing base can effectively mask the problematic silanol groups.
-
Mechanism: A small, basic additive like triethylamine (TEA) will preferentially interact with the active silanol sites on the stationary phase, preventing your quinoline compound from binding to them.[4][9]
-
Protocol:
-
Add a low concentration of TEA (typically 0.05% to 0.1%) to your mobile phase.[5]
-
Ensure the TEA is fully dissolved and the mobile phase is well-mixed.
-
Re-equilibrate the column with the modified mobile phase for at least 10-15 column volumes before your next injection.
-
3. Select a Highly Deactivated, End-Capped Column
Modern HPLC columns are designed to minimize silanol interactions.
-
Mechanism: "End-capping" is a process where the manufacturer chemically treats the silica to cap most of the residual silanol groups. Using a column with advanced end-capping or a polar-embedded phase provides a physical and chemical shield for your basic analytes.[4][6]
-
Recommendation: If you frequently work with basic compounds, investing in a high-quality, end-capped C18 column or a column with an alternative stationary phase (like phenyl-hexyl) is highly recommended.[4]
Issue 2: My quinoline derivative appears to be degrading or is completely lost during silica gel flash chromatography.
Q: I'm trying to purify my synthesized quinoline derivative using standard silica gel flash chromatography, but my yield is extremely low, and I suspect the compound is decomposing on the column. How can I purify it without degradation?
A: This is a frequent and frustrating problem. Standard silica gel is inherently acidic due to the presence of silanol groups, which can catalyze the degradation of sensitive quinoline compounds.[4][10]
Here are several effective strategies to overcome this challenge:
1. Deactivate the Silica Gel
Neutralizing the acidic sites on the silica is often the simplest and most effective solution.
-
Mechanism: By pre-treating the silica with a base, you neutralize the acidic sites that cause decomposition.[4][11]
-
Protocol:
-
Dry Loading Method:
-
Prepare a slurry of your silica gel in your chosen eluent system.
-
Add 1-2% triethylamine (NEt₃) or pyridine to the slurry.[11]
-
Stir for 15-20 minutes, then pack the column as usual.
-
-
Wet Loading (Packed Column) Method:
-
Pack the column with silica gel.
-
Flush the packed column with 2-3 column volumes of your eluent containing 1-2% triethylamine.[4]
-
Before loading your sample, flush the column with 2-3 column volumes of the initial eluent without the amine to remove the excess base.
-
-
2. Use an Alternative Stationary Phase
If deactivation is insufficient, switching to a less acidic stationary phase is the next logical step.
-
Mechanism: Materials like alumina and Florisil offer different surface chemistries that can be more forgiving for basic compounds.[10][11]
-
Recommendations:
-
Alumina: Available in neutral or basic grades, alumina is an excellent alternative to silica for purifying basic compounds.[10][11]
-
Reversed-Phase Silica (C18): For less polar quinoline derivatives, reversed-phase flash chromatography can be a powerful technique to avoid decomposition on acidic silica.[11]
-
3. Minimize Contact Time
The longer your compound is exposed to the stationary phase, the greater the chance of degradation.
-
Technique: Use flash chromatography with applied pressure (air or nitrogen) to accelerate the elution and reduce the overall time your compound spends on the column.[10][12]
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a column chromatography method for a novel quinoline compound?
A1: The best starting point is Thin Layer Chromatography (TLC). TLC is an invaluable tool for quickly screening different solvent systems and assessing the potential for separation.
-
Workflow:
-
Solvent Screening: Use TLC to test various solvent systems of differing polarities. For normal-phase chromatography on silica, common systems include hexane/ethyl acetate, dichloromethane/methanol, and ethyl acetate/methanol.[10]
-
Target Rf Value: Aim for a solvent system that gives your target quinoline compound an Rf value of approximately 0.2-0.3.[4] This typically provides good resolution during column chromatography.
-
Check for Streaking: If your compound streaks on the TLC plate, it's a strong indicator that you will have issues with peak tailing on the column.[10][11] Add a small amount of triethylamine (0.1-1%) to your TLC developing solvent to see if it resolves the streaking. If it does, you will need to use a basic modifier in your column's mobile phase.
-
Q2: How do I choose between normal-phase and reversed-phase chromatography for my quinoline compound?
A2: The choice depends on the polarity of your compound.
-
Normal-Phase Chromatography (Polar stationary phase, e.g., silica; non-polar mobile phase): This is generally suitable for less polar to moderately polar quinoline derivatives that are soluble in organic solvents like hexane, ethyl acetate, and dichloromethane.[13][14]
-
Reversed-Phase Chromatography (Non-polar stationary phase, e.g., C18; polar mobile phase, e.g., water/acetonitrile): This is the preferred method for polar quinoline compounds and is the standard for HPLC analysis.[4][7][15] It is also a good option for compounds that are sensitive to the acidic nature of silica gel.[11]
Q3: My polar quinoline compound shows no retention on a C18 column. How can I make it "stick"?
A3: This is a common problem when dealing with highly polar analytes in reversed-phase chromatography.[4] Here are some strategies to increase retention:
-
Increase Mobile Phase Polarity: If you are not already at 100% aqueous mobile phase, gradually increase the percentage of water. Some modern reversed-phase columns are designed to be stable in highly aqueous conditions.[4]
-
Use a More Polar Stationary Phase: A standard C18 column may be too non-polar. Consider using a reversed-phase column with a more polar character, such as one with a phenyl-hexyl or an embedded polar group (EPG). These can offer different selectivity and improved retention for polar analytes.[4]
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a technique specifically designed for the separation of highly polar compounds. It uses a polar stationary phase (like silica or a diol-bonded phase) with a mobile phase rich in organic solvent (typically acetonitrile). This can provide excellent retention for compounds that are not retained in reversed-phase mode.[4]
Data & Protocols
Table 1: Recommended Starting Solvent Systems for Flash Chromatography of Quinolines on Silica Gel
| Polarity of Quinolone | Recommended Solvent System | Modifier (if needed for tailing) |
| Low Polarity | Hexane / Ethyl Acetate (gradient) | 0.5 - 1% Triethylamine |
| Medium Polarity | Dichloromethane / Methanol (gradient) | 0.5 - 1% Triethylamine |
| High Polarity | Ethyl Acetate / Methanol (gradient) | 0.5 - 1% Triethylamine |
Protocol 1: Step-by-Step Guide for Deactivating Silica Gel for Flash Chromatography
-
Choose Your Eluent: Based on TLC analysis, determine the initial, low-polarity solvent system you will use for elution.
-
Prepare Deactivating Solvent: Create a solution identical to your initial eluent but add 1-2% triethylamine by volume.
-
Pack the Column: Dry or slurry pack your column with the appropriate amount of silica gel.
-
Flush with Deactivating Solvent: Pass 2-3 column volumes of the deactivating solvent through the packed column. This neutralizes the acidic sites.
-
Equilibrate: Flush the column with 2-3 column volumes of your initial eluent (without triethylamine) to remove any excess base.
-
Load Sample: Load your crude quinoline compound onto the column using either the dry or wet loading method.
-
Elute: Begin elution with your initial solvent system and gradually increase the polarity as needed to elute your compound.
Visualizations
Diagram 1: Troubleshooting Workflow for Peak Tailing in HPLC
Caption: A decision tree for systematically troubleshooting peak tailing of basic compounds.
Diagram 2: Logic for Selecting a Purification Strategy for Quinolines
Caption: A logical workflow for choosing the right chromatographic method for a quinoline compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chromtech.com [chromtech.com]
- 7. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Separation of Quinoline sulfate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. chromtech.com [chromtech.com]
- 14. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 15. biosynce.com [biosynce.com]
How to avoid byproduct formation in "Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate" reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of quinolone derivatives. This guide, structured in a question-and-answer format, provides troubleshooting advice and in-depth protocols to help you minimize byproduct formation and optimize the synthesis of Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate and related compounds. As Senior Application Scientists, we have compiled field-proven insights to address the common challenges encountered in this class of reactions.
Frequently Asked Questions (FAQs) - General Troubleshooting
Q1: My reaction is producing a low yield of the desired product along with a complex mixture of impurities. Where should I start troubleshooting?
A1: Low yields and product mixtures are common issues that can often be traced back to fundamental reaction parameters. A systematic review of your experimental setup is the most effective approach. We recommend focusing on the following key areas:
-
Purity of Starting Materials: Impurities in your aniline or β-ketoester starting materials can introduce competing side reactions, leading to a complex product profile and the formation of tarry substances.[1] Always use reagents of the highest possible purity or purify them before use.
-
Reaction Temperature: Quinolone syntheses, particularly the cyclization step, are highly sensitive to temperature.[1] Deviations from the optimal temperature can either slow the reaction to a halt or, more commonly, promote decomposition pathways and the formation of undesired byproducts.[2]
-
Reaction Time: Over-extending the reaction time, especially at the high temperatures required for cyclization, can lead to the degradation of your target compound.[1] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint.[2]
-
Solvent Choice: The solvent plays a critical role. For thermal cyclizations, the polarity and boiling point of the solvent can dramatically influence the reaction pathway and final yield.[1][3]
-
Atmosphere: Some intermediates may be sensitive to oxygen or moisture. If you suspect degradation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) is advisable.[2]
Caption: General troubleshooting workflow for low yields in quinolone synthesis.
Troubleshooting Guide: The Conrad-Limpach Synthesis
The Conrad-Limpach synthesis is a cornerstone for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones, the parent structure of your target compound). It typically involves two stages: the initial condensation of an aniline with a β-ketoester to form a β-aminoacrylate, followed by a high-temperature thermal cyclization.[4][5]
Caption: Key stages of the Conrad-Limpach synthesis pathway.
Q2: My thermal cyclization step (Step 2) is producing a dark, tarry substance with very little of the desired quinolone. What is causing this and how can I fix it?
A2: This is the most common failure point in the Conrad-Limpach synthesis. The high temperature required for the cyclization (often >250°C) is necessary to overcome the significant energy barrier of breaking the aromaticity of the phenyl ring during the ring-closing step.[2][3][4] However, these same harsh conditions can easily cause the starting materials and the product to decompose, leading to polymerization and charring.[2]
The solution is not to lower the temperature, which would halt the reaction, but to improve heat transfer and prevent localized overheating. This is best achieved by using a high-boiling, inert solvent. Running the reaction "neat" (without solvent) is a frequent cause of decomposition. The use of an appropriate solvent can dramatically improve yields, in some cases to as high as 95%.[4]
Data Presentation: Recommended Solvents for Thermal Cyclization
| Solvent | Boiling Point (°C) | Rationale & Comments | Source |
| Mineral Oil | >300 | Inexpensive, inert, and widely used. Can be difficult to remove from the product. | [2][4] |
| Dowtherm A | ~257 | A eutectic mixture of diphenyl ether and biphenyl. Excellent thermal stability. | [2] |
| 1,2,4-Trichlorobenzene | ~214 | Effective solvent, though lower boiling point may require longer reaction times. | [3] |
| Alkyl Benzoates | 199-250+ | Behave as effective, non-reagent solvents in this reaction. Yields improve with increasing boiling point. | [3] |
Q3: I am getting a mixture of the desired 4-quinolone and the isomeric 2-quinolone. How can I control this regioselectivity?
A3: The formation of 2-quinolone versus 4-quinolone is a classic regioselectivity challenge determined by the initial reaction conditions. The two isomers arise from different initial intermediates, governed by temperature:
-
Conrad-Limpach Pathway (Favors 4-Quinolone): At lower temperatures (e.g., ~100-140°C), the reaction between the aniline and the β-ketoester proceeds via an addition-elimination to form the more stable β-aminoacrylate intermediate. This intermediate, when heated to ~250°C, cyclizes to form the 4-quinolone.[5][6] This is the desired pathway for your target molecule.
-
Knorr Pathway (Favors 2-Quinolone): At lower temperatures (e.g., <100°C), anilines react with β-ketoesters to form a β-ketoanilide intermediate. Heating this anilide in the presence of a strong acid catalyst like sulfuric acid promotes cyclization to the 2-quinolone.[5][7][8]
To exclusively synthesize this compound (a 4-quinolone tautomer), you must ensure the conditions of the first step favor the formation of the β-aminoacrylate. This involves reacting the aniline and β-ketoester at a moderate temperature, often with a catalytic amount of acid, and removing the water that is formed.[2]
Caption: Controlling regioselectivity between 4-quinolone and 2-quinolone formation.
Experimental Protocols
Protocol 1: Optimized Conrad-Limpach Synthesis of Methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
This two-step protocol is designed to maximize the yield of the target 4-quinolone and minimize byproduct formation.
Step A: Synthesis of the β-Aminoacrylate Intermediate
-
In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine the aniline (1.0 equiv) and the dimethyl malonate derivative (1.0 equiv) in toluene.
-
Add a catalytic amount of a strong acid (e.g., one drop of concentrated H₂SO₄).[2]
-
Heat the mixture to reflux. Water will be produced as a byproduct and collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the completion of the condensation reaction.
-
Cool the mixture and remove the toluene under reduced pressure to isolate the crude β-aminoacrylate intermediate. Proceed directly to the next step.
Step B: Thermal Cyclization
-
Safety First: This step involves very high temperatures. Perform this in a fume hood and use a suitable heating mantle and sand bath for stable temperature control.
-
Add the crude intermediate from Step A to a separate flask containing a high-boiling solvent (e.g., mineral oil or Dowtherm A, approximately 5-10 mL per gram of intermediate).[2]
-
Begin vigorous stirring and flush the apparatus with an inert gas like nitrogen or argon.
-
Heat the mixture to ~250°C. Maintain this temperature for 30-60 minutes.[2][4] Monitor the reaction by TLC if possible to avoid prolonged heating.
-
Once the reaction is complete, cool the mixture. The desired product will often precipitate upon cooling.
-
Dilute the cooled, thick mixture with a non-polar hydrocarbon solvent (e.g., hexanes) to further precipitate the product and dissolve the high-boiling reaction solvent.[2]
-
Collect the solid product by vacuum filtration. Wash the collected solid thoroughly with more hexanes to remove any residual reaction solvent.
-
Dry the product to obtain the crude 4-hydroxyquinoline. Further purification can be achieved by recrystallization from a suitable solvent like DMF or ethanol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. mlsu.ac.in [mlsu.ac.in]
- 7. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
Validation & Comparative
A Researcher's Guide to the NMR Spectral Analysis of Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate and Its Analogs
As a Senior Application Scientist, this guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectral data for Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate. This compound belongs to the 2-quinolone family, a significant scaffold in medicinal chemistry and drug discovery. Understanding its structural features through NMR is paramount for quality control, reaction monitoring, and the rational design of new derivatives. This guide will delve into the expected ¹H and ¹³C NMR spectral characteristics, compare them with related compounds, and provide a robust experimental protocol for data acquisition.
The Structural Landscape: Interpreting the ¹H NMR Spectrum
The ¹H NMR spectrum provides a detailed map of the proton environment within a molecule. For this compound, we can predict a series of distinct signals corresponding to the aromatic protons, the vinyl proton, the N-H proton, and the methyl ester protons. The exact chemical shifts are influenced by the electronic environment, including the electron-withdrawing nature of the carbonyl groups and the ester moiety, as well as the aromatic ring current.
The aromatic region is of particular interest in quinoline derivatives. The protons on the benzo-fused ring typically appear as a complex set of multiplets due to spin-spin coupling. The concentration of the sample can also influence the chemical shifts of non-exchangeable protons in quinolines due to π-π stacking interactions between the aromatic rings.[1]
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H4 | ~8.5 | Singlet (s) | - | This vinyl proton is expected to be significantly downfield due to the anisotropic effect of the adjacent C2-carbonyl and the deshielding effect of the C3-ester group. |
| Aromatic H5-H8 | 7.2 - 8.0 | Multiplets (m) | Various | These protons will exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) depending on their coupling with neighboring protons. H5 is often the most downfield of this group due to its proximity to the quinolone core. |
| NH | >10 | Broad Singlet (br s) | - | The amide proton is typically broad and its chemical shift can be highly dependent on the solvent and concentration. |
| OCH₃ | ~3.9 | Singlet (s) | - | The three protons of the methyl ester group are chemically equivalent and will appear as a sharp singlet. |
Comparative Analysis with a Saturated Analog
To understand the impact of the C3-C4 double bond, we can compare the expected spectrum with that of a related saturated compound, Methyl 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate. In this case, the vinyl proton at H4 is replaced by aliphatic protons at C3 and C4, which appear at much higher fields (3.09-3.18 ppm and 3.72 ppm).[2] This significant upfield shift is a clear indicator of the loss of aromaticity/conjugation at that position.
Unveiling the Carbon Skeleton: The ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, with its chemical shift providing insight into its hybridization and electronic environment. The PubChem database provides access to a reference ¹³C NMR spectrum for this compound, which serves as an excellent benchmark.[3]
Table 2: Experimental and Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Experimental Chemical Shift (δ, ppm) (from SpectraBase via PubChem CID: 277384) | Predicted Chemical Shift (δ, ppm) | Notes |
| C2 (Amide C=O) | Not explicitly assigned, expected ~162 | ~162 | The amide carbonyl carbon is typically found in this region. |
| C3 | Not explicitly assigned, expected ~118 | ~118 | This carbon is part of a double bond and attached to the electron-withdrawing carboxylate group. |
| C4 | Not explicitly assigned, expected ~145 | ~145 | The vinyl carbon C4 is expected to be significantly downfield. |
| C4a | Not explicitly assigned, expected ~120 | ~120 | Aromatic quaternary carbon. |
| C5-C8 | Not explicitly assigned, expected ~116-135 | ~116-135 | Aromatic methine carbons. |
| C8a | Not explicitly assigned, expected ~138 | ~138 | Aromatic quaternary carbon attached to nitrogen. |
| Ester C=O | Not explicitly assigned, expected ~166 | ~166 | The ester carbonyl carbon is typically the most downfield carbonyl. |
| OCH₃ | Not explicitly assigned, expected ~52 | ~52 | The methyl ester carbon. |
The interpretation of ¹³C NMR spectra can be aided by computational methods. Theoretical calculations of chemical shifts, often performed using methods like GIAO (Gauge-Including Atomic Orbital), can provide excellent correlations with experimental data and assist in the unambiguous assignment of resonances, especially for complex polycyclic systems.[4]
A Practical Guide: Acquiring High-Quality NMR Data
The reliability of spectral interpretation hinges on the quality of the acquired data. The following protocol outlines a robust procedure for obtaining ¹H and ¹³C NMR spectra for quinoline derivatives.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample (e.g., this compound).
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for this class of compounds as it can effectively dissolve both the parent compound and many of its derivatives, and it helps in observing exchangeable protons like N-H.[5]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm.[6]
-
-
Instrument Setup:
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.
-
A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Process the data similarly to the ¹H spectrum.
-
-
Advanced 2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify neighboring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is invaluable for assigning quaternary carbons.
-
Data Analysis and Interpretation Workflow
The following diagram illustrates a logical workflow for the analysis and interpretation of the acquired NMR data.
Caption: Workflow for NMR data acquisition and structural elucidation.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra is an indispensable tool for the structural characterization of this compound and its derivatives. By understanding the fundamental principles of chemical shifts and coupling constants, and by comparing spectra with those of related analogs, researchers can gain profound insights into the structural nuances of these important heterocyclic compounds. Adherence to a rigorous experimental protocol ensures the acquisition of high-quality, reproducible data, which is the cornerstone of sound scientific investigation in the field of drug development and chemical research.
References
- 1. repository.uncw.edu [repository.uncw.edu]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C11H9NO3 | CID 277384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. jscimedcentral.com [jscimedcentral.com]
- 8. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis of Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
In the landscape of pharmaceutical and materials science research, the robust characterization of heterocyclic scaffolds is paramount. Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, a derivative of the quinolinone class, represents a core structural motif in numerous biologically active compounds.[1][2] An unambiguous confirmation of its molecular structure is the foundational step in any research and development pipeline. This guide provides an in-depth comparison of two cornerstone analytical techniques—Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS)—in the analysis of this target molecule. We will delve into the causality behind experimental choices, present validated protocols, and compare the qualitative and quantitative insights each method provides.
Molecular Structure and Spectroscopic Rationale
Before proceeding to the analytical techniques, it is crucial to understand the molecule's structure. This compound (C₁₁H₉NO₃, Molecular Weight: 203.19 g/mol ) possesses several key functional groups that are amenable to spectroscopic detection:[3]
-
Aromatic Ring System: The quinoline core provides characteristic signals in both IR and MS.
-
Amide (Lactam): The cyclic amide within the quinolinone ring is a strong IR absorber.
-
Methyl Ester: The methoxycarbonyl group (-COOCH₃) at the 3-position has distinct IR stretches and is a key site for fragmentation in mass spectrometry.
-
N-H Bond: The proton on the nitrogen of the lactam is also identifiable.
These features provide a unique spectroscopic fingerprint, which we can resolve using a combination of analytical methods.
Part 1: Functional Group Identification with FT-IR Spectroscopy
FT-IR spectroscopy is a rapid, non-destructive technique ideal for identifying the functional groups present in a molecule.[4][5] The principle relies on the absorption of infrared radiation by specific molecular vibrations (stretches, bends), providing a qualitative overview of the compound's chemical architecture.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
The choice of Attenuated Total Reflectance (ATR) is deliberate for its simplicity and minimal sample preparation, making it highly efficient for routine analysis of solid samples.[6]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and performing a background scan.
-
Sample Application: Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum over a standard range of 4000–400 cm⁻¹. A typical acquisition involves co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform an ATR correction and baseline correction using the instrument's software to produce the final absorbance spectrum.
Data Interpretation and Comparative Analysis
The resulting FT-IR spectrum provides a distinct fingerprint. The table below summarizes the expected absorption bands for this compound, based on data from similar quinolinone structures.[6][7][8]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3150-3000 | N-H Stretch | Lactam Amide | Confirms the presence of the N-H bond in the quinolinone ring.[6] |
| ~3000-2850 | C-H Stretch | Aromatic & Methyl | Indicates the presence of both sp² and sp³ hybridized C-H bonds. |
| ~1730 | C=O Stretch | Methyl Ester | A sharp, strong band characteristic of the ester carbonyl group.[9] |
| ~1660 | C=O Stretch | Lactam Amide | A strong band, typically at a lower frequency than the ester due to resonance.[9] |
| ~1600-1450 | C=C Stretch | Aromatic Ring | A series of bands confirming the quinoline core structure. |
| ~1250 | C-O Stretch | Ester | Asymmetric stretch, part of the ester fingerprint region. |
Insight: FT-IR excels at confirming the presence of the key carbonyl groups (ester and lactam) and the N-H bond. The distinct separation of the two C=O stretching frequencies is a critical diagnostic feature, validating the successful synthesis of the target molecule over potential precursors.
Part 2: Molecular Weight and Structural Fragmentation with Mass Spectrometry
While FT-IR identifies functional groups, mass spectrometry provides the exact molecular weight and offers clues to the molecular structure through fragmentation analysis.[10] Electrospray Ionization (ESI) is the chosen method here due to its soft ionization nature, which is ideal for preserving the molecular ion of moderately polar molecules like our target compound.[11]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the mobile phase.
-
Instrumentation Setup: Use a mass spectrometer equipped with an ESI source operating in positive ion mode. This is chosen because the nitrogen atom in the quinoline ring can be readily protonated.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition (MS1): Acquire a full scan mass spectrum (e.g., over an m/z range of 50-500) to identify the protonated molecular ion, [M+H]⁺.
-
Data Acquisition (MS/MS): Select the [M+H]⁺ ion (m/z 204.06) for collision-induced dissociation (CID). Acquire the product ion spectrum (MS/MS) to observe the fragmentation pattern.
Data Interpretation and Fragmentation Pathway
For this compound (C₁₁H₉NO₃), the expected monoisotopic mass is 203.06 Da.[3] In positive mode ESI-MS, the primary observation will be the protonated molecule [M+H]⁺ at an m/z of approximately 204.06.
The fragmentation pattern in MS/MS provides structural validation. Quinolone structures are known to undergo characteristic losses of neutral molecules like CO and H₂O.[11][12] For our target molecule, a plausible fragmentation pathway is outlined below.
// Node Definitions M_H [label="[M+H]⁺\nm/z = 204", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Frag1 [label="Loss of CH₃OH\n(-32 Da)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Ion1 [label="[C₁₀H₅NO₂]⁺\nm/z = 172", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Frag2 [label="Loss of CO\n(-28 Da)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Ion2 [label="[C₉H₅NO]⁺\nm/z = 144", fillcolor="#FBBC05", fontcolor="#202124"]; Frag3 [label="Loss of CO\n(-28 Da)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Ion3 [label="[C₈H₅N]⁺\nm/z = 116", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges M_H -> Frag1 [arrowhead=vee]; Frag1 -> Ion1 [arrowhead=vee]; Ion1 -> Frag2 [arrowhead=vee]; Frag2 -> Ion2 [arrowhead=vee]; Ion2 -> Frag3 [arrowhead=vee]; Frag3 -> Ion3 [arrowhead=vee];
// Caption caption [label="Proposed ESI-MS/MS Fragmentation Pathway.", shape=plaintext, fontsize=10]; }
Summary of Key Fragment Ions:
| m/z (mass-to-charge) | Proposed Fragment | Neutral Loss | Significance |
| 204.06 | [C₁₁H₁₀NO₃]⁺ | - | Protonated Molecular Ion ([M+H]⁺) |
| 172.05 | [C₁₀H₆NO₂]⁺ | CH₃OH (Methanol) | Loss of methanol from the methyl ester group. |
| 144.04 | [C₉H₆NO]⁺ | CO (Carbon Monoxide) | Subsequent loss of carbon monoxide from the lactam ring.[13] |
| 116.05 | [C₈H₆N]⁺ | CO (Carbon Monoxide) | Further fragmentation leading to a stable aromatic cation. |
Insight: Mass spectrometry provides the unambiguous molecular weight, which is a critical piece of data for identity confirmation. The fragmentation pattern, particularly the initial loss of methanol, strongly supports the presence and location of the methyl ester group, complementing the functional group data from FT-IR.
Comparative Analysis: FT-IR vs. Mass Spectrometry
| Feature | FT-IR Spectroscopy | Mass Spectrometry |
| Primary Information | Functional Groups | Molecular Weight & Formula, Structural Fragments |
| Nature of Analysis | Qualitative | Quantitative (Mass) & Qualitative (Structure) |
| Sample State | Solid, Liquid, Gas | Requires ionization (typically from solution) |
| Destructive? | No | Yes |
| Key Insights for this Molecule | Confirms presence of lactam N-H, distinct ester and amide C=O groups. | Confirms exact molecular weight (203.19 g/mol ) and fragmentation pathway, validating the ester and quinolinone core. |
Alternative and Complementary Techniques
While FT-IR and MS are powerful, a comprehensive characterization often involves other techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the precise connectivity of atoms, providing a complete constitutional map of the molecule. It would be the definitive method to distinguish between isomers.
-
UV-Visible Spectroscopy: This technique would provide information about the conjugated π-system of the quinolinone ring, useful for quantitative analysis using the Beer-Lambert law.[2]
Conclusion
FT-IR spectroscopy and mass spectrometry are highly complementary techniques for the structural elucidation of this compound. FT-IR provides a rapid and non-destructive confirmation of the essential functional groups, while high-resolution mass spectrometry delivers an exact molecular weight and a fragmentation pattern that corroborates the overall structure. For researchers in drug development, employing this orthogonal analytical approach ensures a high degree of confidence in the identity and purity of the synthesized compound, forming a reliable foundation for subsequent biological and chemical studies. For absolute structural confirmation, these techniques should be used in conjunction with NMR spectroscopy.
References
- 1. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C11H9NO3 | CID 277384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Crystallographic Guide to Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate Derivatives: From Molecular Conformation to Supramolecular Architecture
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinolone scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a broad spectrum of biological activities.[1] Among these, derivatives of "Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate" are of significant interest due to their synthetic accessibility and potential for diverse functionalization. The precise three-dimensional arrangement of these molecules, dictated by their crystal structure, is paramount in understanding their physicochemical properties, guiding drug design, and ensuring the reproducibility of pharmaceutical formulations.
This guide provides a comprehensive comparison of the X-ray crystallographic features of several "this compound" derivatives. Moving beyond a mere catalog of structures, we delve into the causal relationships between chemical modifications and their impact on crystal packing, intermolecular interactions, and molecular conformation. This analysis is supplemented by a comparative overview of alternative characterization techniques, offering a holistic perspective on the solid-state properties of this important class of compounds.
The Decisive Role of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a crystalline solid. For quinolone derivatives, which often exhibit complex hydrogen bonding patterns and subtle conformational flexibility, SC-XRD provides invaluable insights into:
-
Unambiguous Stereochemistry and Tautomeric Form: It definitively resolves the exact spatial arrangement of atoms and confirms the dominant tautomer in the solid state.
-
Intermolecular Interactions: It maps out the intricate network of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the crystal's stability and physical properties.
-
Polymorphism: It allows for the identification and characterization of different crystalline forms (polymorphs) of the same compound, which can have profound implications for solubility, bioavailability, and stability.
This detailed structural information is crucial for establishing structure-activity relationships (SAR) and for the rational design of new drug candidates with improved efficacy and developability.
Experimental Workflow: From Synthesis to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands precision and a systematic approach. The following protocol outlines a typical workflow for the synthesis, crystallization, and X-ray diffraction analysis of "this compound" derivatives.
Synthesis of the Quinolone Scaffold
A common synthetic route to the 2-oxo-1,2-dihydroquinoline-3-carboxylate core involves the condensation of an appropriate aniline derivative with a malonic ester derivative, followed by a cyclization reaction. For instance, the synthesis of substituted ethyl 2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylates can be achieved through a multi-component reaction.[2]
Crystallization Methodologies: The Art of Crystal Growth
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical screening.
Detailed Protocol: Slow Evaporation
-
Solvent Selection: Begin by screening for solvents in which the compound has moderate solubility. A good starting point for quinolone derivatives is often a mixture of a good solvent (e.g., dichloromethane, DMF) and a poorer solvent (e.g., hexane, ethanol).
-
Solution Preparation: Dissolve the purified compound in a minimal amount of the chosen "good" solvent at room temperature.
-
Inducing Supersaturation: Slowly add the "poor" solvent dropwise until the solution becomes slightly turbid. Then, add a few more drops of the "good" solvent to redissolve the precipitate.
-
Crystal Growth: Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent mixture at a constant temperature.
-
Harvesting: Once well-formed crystals appear, carefully remove them from the mother liquor using a spatula or by decanting the solvent.
Alternative Crystallization Techniques:
-
Vapor Diffusion: This method involves dissolving the compound in a solvent and placing it in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the second solvent's vapor into the first solution induces crystallization.
-
Cooling Crystallization: For compounds with a significant temperature-dependent solubility, slowly cooling a saturated solution can yield high-quality crystals.[3]
Caption: General experimental workflow from synthesis to crystallographic analysis.
Single-Crystal X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.
Comparative Analysis of Crystal Structures
The following table summarizes the crystallographic data for a selection of "this compound" derivatives, highlighting the influence of substituents on their crystal packing and key structural parameters.
| Compound Name | Formula | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
| Methyl 4-Hydroxy-2-(methylthio)quinoline-3-carboxylate | C₁₂H₁₁NO₃S | Monoclinic | P2₁/c | O-H···O hydrogen bonds forming centrosymmetric dimers. | [1] |
| Methyl 4-Methoxy-2-(methylthio)quinoline-3-carboxylate | C₁₃H₁₃NO₃S | Monoclinic | P2₁/c | Stacking interactions. | [1] |
| Methyl 1-Methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate | C₁₃H₁₃NO₃S | Triclinic | P-1 | Weak C-H···O intermolecular hydrogen bonds forming centrosymmetric dimers. | [1] |
| Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate | C₁₈H₁₄ClNO₃ | Monoclinic | P2₁/c | N-H···O hydrogen bonds forming R²₂(8) dimers. | [2] |
| Ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | C₁₃H₁₃NO₃ | Monoclinic | C2/c | N-H···O hydrogen bonds connecting molecules into chains. | [4] |
Analysis of Structural Trends:
-
Hydrogen Bonding: The presence and nature of hydrogen bond donors and acceptors on the quinolone ring system are primary determinants of the supramolecular assembly. For instance, the hydroxyl group in "Methyl 4-Hydroxy-2-(methylthio)quinoline-3-carboxylate" leads to the formation of robust O-H···O hydrogen-bonded dimers.[1] In contrast, the N-H group in the parent 2-oxo-quinoline core is a consistent hydrogen bond donor, often participating in N-H···O interactions with the carbonyl oxygen of an adjacent molecule, as seen in the dimeric structure of "Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate".[2]
-
Steric Effects of Substituents: The size and orientation of substituents can significantly influence the crystal packing. Bulky groups, such as the phenyl group at the 4-position, can disrupt close packing and lead to more complex three-dimensional arrangements.
-
π-π Stacking: The planar aromatic quinoline core provides an ideal platform for π-π stacking interactions. These interactions, where the aromatic rings of adjacent molecules stack on top of each other, contribute significantly to the overall stability of the crystal lattice.
Caption: Common intermolecular interactions in quinolone derivative crystals.
Alternative and Complementary Characterization Techniques
While single-crystal X-ray diffraction provides the ultimate structural detail, other techniques offer valuable and often more accessible information about the solid-state properties of "this compound" derivatives.
| Technique | Information Provided | Comparison with SC-XRD |
| Powder X-ray Diffraction (PXRD) | Provides a "fingerprint" of the crystalline solid, useful for phase identification, polymorphism screening, and quality control.[5][6][7] | Does not provide atomic-level structural detail but is much faster and does not require single crystals. It is ideal for routine analysis and for confirming the bulk purity of a synthesized material. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | In the solid-state, can provide information about the local environment of specific nuclei (e.g., ¹³C, ¹⁵N), helping to distinguish between polymorphs and identify different tautomeric forms.[1][8] | Provides complementary information to SC-XRD. While it doesn't give a complete 3D structure, it can probe the local electronic environment and dynamics in the solid state. |
| Thermal Analysis (DSC/TGA) | Differential Scanning Calorimetry (DSC) measures heat flow associated with thermal events like melting, crystallization, and polymorphic transitions.[9][10][11] Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, useful for assessing thermal stability and solvation.[9][10][11] | These techniques provide information on the thermodynamic properties and stability of the crystalline material, which are not directly obtained from SC-XRD. They are crucial for pre-formulation studies. |
| Infrared (IR) and Raman Spectroscopy | Vibrational spectroscopy techniques that are sensitive to the functional groups and intermolecular interactions within the crystal lattice. They can be used to identify polymorphs and study hydrogen bonding. | These methods provide information about the bonding and vibrational modes within the crystal, complementing the static picture provided by SC-XRD. |
Conclusion
The crystallographic analysis of "this compound" derivatives reveals a rich and complex solid-state chemistry governed by a delicate interplay of hydrogen bonding, π-π stacking, and steric effects. Single-crystal X-ray diffraction is an indispensable tool for elucidating the precise three-dimensional structures of these compounds, providing a solid foundation for understanding their properties and for the rational design of new molecules with enhanced therapeutic potential. By integrating crystallographic data with insights from complementary techniques such as PXRD, NMR, and thermal analysis, researchers can gain a comprehensive understanding of the solid-state behavior of this important class of compounds, ultimately accelerating the drug development process.
References
- 1. mdpi.com [mdpi.com]
- 2. Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Analytical Quantification of Quinoxaline Derivatives
Quinoxaline derivatives represent a cornerstone in modern medicinal chemistry and drug development. Their fused benzene and pyrazine ring system is a privileged scaffold, appearing in a wide array of therapeutic agents, from antibacterials and antivirals to kinase inhibitors for oncology.[1][2][3] This structural diversity, however, presents a significant analytical challenge. For researchers in drug discovery, process development, and quality control, the ability to accurately and reliably quantify these derivatives in complex matrices—be it a reaction mixture, a final drug product, or a biological fluid—is paramount.
This guide provides an in-depth, objective comparison of the primary analytical methodologies for the quantification of quinoxaline derivatives. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, empowering you to select and implement the most appropriate method for your specific analytical challenge.
The Chromatographic Powerhouse: HPLC and GC Methods
Chromatography remains the gold standard for the analysis of complex mixtures due to its unparalleled separatory power. For quinoxaline derivatives, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are viable, though their applicability is dictated by the physicochemical properties of the analyte.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is the most widely adopted technique for quinoxaline analysis, primarily due to its versatility in handling a broad range of polarities and molecular weights without the need for derivatization.[4] The fundamental principle involves partitioning the analyte between a liquid mobile phase and a solid stationary phase, allowing for the separation of individual components in a mixture.[4]
Causality of Choice: Why RP-HPLC Dominates
The majority of published methods utilize Reverse-Phase HPLC (RP-HPLC). The choice of a nonpolar stationary phase (typically C18) with a polar mobile phase (e.g., acetonitrile/water or methanol/water mixtures) is scientifically grounded. Quinoxaline scaffolds, while aromatic, can be substituted with a wide variety of functional groups that impart varying degrees of polarity. RP-HPLC provides the flexibility to fine-tune the separation by simply adjusting the mobile phase composition or pH, allowing for the resolution of closely related derivatives, isomers, or metabolites.
Detection Systems: From Robustness to Ultimate Sensitivity
-
UV-Vis/Diode Array Detector (DAD): The aromatic nature of the quinoxaline ring system imparts strong UV absorbance, making UV detection a simple, robust, and cost-effective choice. A DAD is particularly advantageous as it provides spectral data, aiding in peak purity assessment and compound identification.
-
Mass Spectrometry (MS): For applications requiring the highest sensitivity and specificity, such as quantifying drug residues in food products or metabolites in biological samples, coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) is the definitive approach.[5][6] This technique provides structural information and can quantify analytes at nanogram-per-liter levels, even in the presence of co-eluting matrix interferences.[7][8]
Experimental Workflow: HPLC-MS/MS Quantification of Quinoxaline Metabolites
The following diagram and protocol outline a typical workflow for the quantification of quinoxaline drug residues in animal tissue, a common food safety application.[6][9]
Caption: Workflow for HPLC-MS/MS analysis of quinoxalines.
Detailed Protocol: Simultaneous Quantification of Quinoxaline-2-carboxylic acid (QCA) and Methyl-3-quinoxaline-2-carboxylic acid (MQCA) [9]
-
Sample Preparation:
-
Homogenize 2.0 g of tissue sample (e.g., porcine liver).
-
Add internal standard and subject the sample to acid hydrolysis to release bound residues.
-
Perform a liquid-liquid extraction using an appropriate organic solvent like ethyl acetate.
-
Load the organic extract onto an Oasis MAX solid-phase extraction (SPE) cartridge for cleanup. This step is critical for removing matrix components that can interfere with the analysis.
-
Elute the analytes from the SPE cartridge, evaporate the eluent to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase.
-
-
HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., Agilent Zorbax Eclipse XDB-C18, 150 × 4.6 mm).[10]
-
Mobile Phase: A gradient of acetonitrile and water containing an acid modifier (e.g., 0.1% formic acid for MS compatibility or phosphoric acid for UV).[11]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to an appropriate wavelength (e.g., 336 nm).[10]
-
-
Method Validation:
Comparative Performance Data for HPLC Methods
| Analyte(s) | Matrix | Method | Linearity (R²) | LOD | LOQ | Recovery (%) | Reference |
| QCA & MQCA | Animal Tissues | HPLC-UV | >0.99 | 0.7-2.6 µg/kg (CCα) | 1.3-5.6 µg/kg (CCβ) | 70-110 | [9] |
| 5 QdNOs & 2 Metabolites | Surface Water | Online SPE-HPLC | >0.99 | 1.6-24.3 ng/L | - | 87.1-107.5 | [7][8] |
| 5 QdNOs & 8 Metabolites | Swine Liver | UHPLC-MS/MS | >0.98 | 0.30–2.51 µg/kg | 1.10–8.37 µg/kg | 79.8-96.5 | [6] |
QdNOs: Quinoxaline-1,4-dioxides; CCα: Decision Limit; CCβ: Detection Capability
Gas Chromatography (GC): For Volatile Derivatives
GC is a powerful technique for separating volatile and thermally stable compounds. Its direct application to many quinoxaline derivatives, especially those with polar functional groups, is limited.
Causality of Choice: When to Consider GC
GC-MS becomes a method of choice when dealing with less polar quinoxaline derivatives or when a derivatization step is incorporated to increase volatility. For example, quinoxalinol derivatives can be converted to their O-trimethylsilyl (O-TMS) ethers, making them amenable to GC analysis.[14][15] This approach is particularly useful in metabolomics for tracing isotopically labeled amino acids that have been converted to quinoxaline derivatives for analysis.[14]
Experimental Protocol: GC-MS Analysis of L-Amino Acid-Derived Quinoxalinols [14]
-
Derivatization: The amino acid of interest is enzymatically converted to a 2-oxo acid, which then reacts with o-phenylenediamine to yield the quinoxaline derivative.
-
Silylation: The resulting quinoxalinol is treated with a silylating agent (e.g., BSTFA) to form the volatile O-trimethylsilyl ether.
-
GC-MS Conditions:
-
Column: A low-to-mid polarity column (e.g., 2% OV-210 on Gaschrom Q).[15][16]
-
Temperature Program: A temperature gradient is used to elute the compounds, for example, starting at 140°C and ramping to 220°C.[15]
-
Detection: Mass spectrometry, often using chemical ionization (CI) for softer ionization and clear molecular ion signals.[14]
-
Electrochemical Methods: A Sensitive and Rapid Alternative
Electrochemical techniques offer a compelling alternative to chromatography, providing high sensitivity, rapid analysis times, and cost-effectiveness, with the potential for miniaturization.[17] These methods are based on the electrochemical reduction or oxidation of the quinoxaline's electroactive pyrazine ring at an electrode surface, which generates a current proportional to the analyte's concentration.[17][18][19]
Causality of Choice: The Electrochemical Advantage
The decision to use an electrochemical method is often driven by the need for high sensitivity and speed without the capital expense of an LC-MS/MS system. Techniques like Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) use potential waveforms that discriminate against background currents, significantly enhancing the signal-to-noise ratio and leading to very low detection limits. The choice of electrode material (e.g., glassy carbon, boron-doped diamond) and chemical modification of the electrode surface can further enhance selectivity and sensitivity.[17]
Experimental Workflow: Voltammetric Analysis
Caption: General workflow for voltammetric analysis.
Comparative Performance Data for Electrochemical Methods
| Technique | Electrode | Linear Range (µM) | LOD (µM) | Reference |
| DPV | Glassy Carbon Electrode | - | - | [17] |
| SWV | Boron-Doped Diamond Electrode | 0.01 - 0.25 | 0.002 | [17] |
| AdSSWV | Modified Glassy Carbon Electrode | 0.005 - 300.0 | 0.00039 | [17] |
DPV: Differential Pulse Voltammetry; SWV: Square Wave Voltammetry; AdSSWV: Adsorptive Stripping Square Wave Voltammetry
UV-Vis Spectrophotometry: Simple, Direct Quantification
UV-Visible spectrophotometry is the most straightforward analytical technique. It relies on the principle that the amount of light absorbed by a solution at a specific wavelength is directly proportional to the concentration of the analyte (Beer-Lambert law).[20]
Causality of Choice: When Simplicity is Key
This method is ideal for quantifying pure quinoxaline derivatives in simple, known matrices, such as during synthesis optimization or for final product assay where interfering substances are absent.[21] Its primary advantages are speed, low cost, and operational simplicity. However, its significant drawback is a lack of selectivity; any substance in the sample that absorbs light at the chosen wavelength will interfere with the measurement, making it unsuitable for complex mixtures without prior separation.[20]
Guide to Method Selection
Choosing the right analytical method is a critical decision that balances performance requirements with practical constraints. The following table provides a comparative summary, and the subsequent decision tree offers a logical path to selecting the optimal technique.
Master Comparison of Analytical Methods
| Parameter | HPLC-UV/DAD | HPLC-MS/MS | GC-MS | Voltammetry (DPV/SWV) | UV-Vis Spectrophotometry |
| Selectivity | High | Very High | High | Moderate to High | Low |
| Sensitivity | Moderate (µg/mL) | Very High (pg/mL - ng/mL) | High (ng/mL) | Very High (nM - µM) | Low (µg/mL - mg/mL) |
| Speed/Throughput | Moderate | Moderate | Moderate | High | Very High |
| Cost | Moderate | High | Moderate | Low | Very Low |
| Sample Prep | Moderate | Moderate to Complex | Derivatization often needed | Minimal | Minimal |
| Best For | Routine QC, purity | Trace analysis, metabolites, food safety | Volatile/derivatized analytes | Rapid, sensitive screening | Pure substance assay |
Decision Tree for Method Selection
Caption: Decision tree for selecting an analytical method.
Conclusion
The quantification of quinoxaline derivatives is a multifaceted task with no single "best" solution. As we have demonstrated, the optimal analytical strategy is intrinsically linked to the specific requirements of the study.
-
HPLC , particularly when coupled with MS, offers the highest degree of specificity and sensitivity, making it the premier choice for regulatory, bioanalytical, and trace residue applications.
-
GC-MS carves out a niche for the analysis of volatile or specifically derivatized quinoxalines, common in metabolic studies.
-
Electrochemical methods provide an outstanding combination of sensitivity and speed at a low cost, positioning them as excellent tools for screening and specialized sensor development.
-
UV-Vis spectrophotometry , in its simplicity, remains a valuable and efficient tool for the straightforward quantification of pure compounds.
By understanding the fundamental principles and the causal factors driving the selection of each technique, researchers can confidently choose the most appropriate method, ensuring the generation of accurate, reliable, and fit-for-purpose data in their critical work with quinoxaline derivatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities [ouci.dntb.gov.ua]
- 3. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjpmr.com [wjpmr.com]
- 5. [Determination of quinoxalines veterinary drug residues in food products of animal origin by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Simultaneous determination of five quinoxaline-1,4-dioxides and two major metabolites in surface water by on-line solid phase extraction coupled to high-performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Simultaneous determination of five quinoxaline-1,4-dioxides and two major metabolites in surface water by on-line solid phase extraction coupled to high-performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Separation of Quinoxaline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. researchgate.net [researchgate.net]
- 14. Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
- 17. benchchem.com [benchchem.com]
- 18. Electrochemical Behavior of Quinoxalin-2-one Derivatives at Mercury Electrodes and Its Analytical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Quinoline-3-Carboxylate Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Among its diverse derivatives, quinoline-3-carboxylates have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of novel anticancer, antimicrobial, and anti-inflammatory drugs. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of quinoline-3-carboxylate derivatives, supported by experimental data, to aid researchers in the rational design of more potent and selective therapeutic agents.
The Versatile Pharmacophore: Unlocking the Therapeutic Potential of Quinoline-3-Carboxylates
The biological activity of quinoline-3-carboxylate derivatives is intricately linked to the nature and position of substituents on the quinoline ring. Strategic modifications can profoundly influence the compound's potency, selectivity, and pharmacokinetic properties. This guide will dissect the SAR of this versatile scaffold across three key therapeutic areas.
Anticancer Activity: Targeting Proliferative Pathways
Quinoline-3-carboxylate derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines. Their mechanism of action often involves the induction of apoptosis through the upregulation of intrinsic pathways.[1][2]
Key SAR Insights:
-
Substitution at C2: The nature of the substituent at the C2 position plays a crucial role in determining anticancer potency. Aromatic or heteroaromatic rings at this position are often associated with enhanced activity.
-
Substitution at C4: Modifications at the C4 position can influence the compound's selectivity towards different cancer cell lines.
-
Ester to Carboxylic Acid Conversion: Hydrolysis of the ester group at the C3 position to a carboxylic acid has been shown to enhance selectivity for cancer cells. This is attributed to changes in the compound's pKa, leading to preferential accumulation in the acidic tumor microenvironment.[3]
-
Substituents on the Phenyl Ring (at C2): The presence of electron-donating or electron-withdrawing groups on the phenyl ring at the C2 position can modulate the anticancer activity. For instance, methoxy and halogen substitutions have been shown to be favorable in certain derivatives.
Comparative Anticancer Activity of Quinoline-3-Carboxylate Derivatives:
| Compound ID | R1 (at C2) | R2 (on Phenyl at C2) | R3 (at C4) | Cell Line | IC50 (µM) | Reference |
| 4k | 4-chlorophenyl | - | H | K562 | 0.28 | [2] |
| 4m | 4-methoxyphenyl | - | H | K562 | 0.28 | [2] |
| 4m | 4-methoxyphenyl | - | H | MCF-7 | 0.33 | [2] |
| 4n | 3,4,5-trimethoxyphenyl | - | H | MCF-7 | 0.33 | [2] |
| 2f | Styryl | 4-fluoro | H | MCF-7 | Potent | [3] |
| 2l | Styryl | 3,4,5-trimethoxy | H | MCF-7 | Potent | [3] |
Experimental Workflow: Anticancer Activity Screening
The following diagram illustrates a typical workflow for screening the anticancer activity of novel quinoline-3-carboxylate derivatives.
Caption: Workflow for anticancer evaluation of quinoline-3-carboxylates.
Antimicrobial Activity: Combating Bacterial Resistance
The quinoline core is famously present in fluoroquinolone antibiotics. Quinoline-3-carboxylate derivatives, while structurally distinct from fluoroquinolones, also exhibit promising antimicrobial properties. Their development is driven by the urgent need for new agents to combat the growing threat of antimicrobial resistance.
Key SAR Insights:
-
The Carboxylic Acid Moiety: The 3-carboxylic acid group is generally considered essential for antibacterial activity, as it is in the quinolone antibiotics.
-
Substitution at C2: Similar to anticancer activity, the substituent at the C2 position significantly impacts antimicrobial potency.
-
Substitution at C7: The introduction of basic side chains, such as piperazine or morpholine, at the C7 position can enhance antibacterial activity, particularly against Gram-negative bacteria.
-
Halogenation: The presence of a fluorine atom at the C6 position is a common feature in many potent quinolone antibiotics and can also enhance the activity of quinoline-3-carboxylate derivatives.
Comparative Antimicrobial Activity of Quinoline Derivatives:
| Compound Class | Key Structural Features | Target Organisms | MIC Range | Reference |
| Quinoline-3-carbohydrazones | Hydrazone moiety at C3 | Mycobacterium tuberculosis | Potent | |
| 2-Chloroquinoline-3-carboxamides | Chloro at C2, carboxamide at C3 | Gram-positive & Gram-negative bacteria | mM range | [4] |
| Morpholine-containing quinolines | Morpholine moiety | S. pneumoniae | 0.146 mM | [4] |
Experimental Workflow: Antimicrobial Activity Screening
The following diagram outlines the standard procedure for determining the antimicrobial efficacy of synthesized quinoline-3-carboxylate derivatives.
Caption: Workflow for antimicrobial screening of quinoline-3-carboxylates.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a critical area of research. Quinoline derivatives have shown promise in this arena, with some quinoline-3-carboxylic acids exhibiting anti-inflammatory properties.[5]
Key SAR Insights:
-
Carboxylic Acid vs. Carboxamide: The nature of the functional group at the C3 position appears to be a key determinant of the anti-inflammatory mechanism. Quinolines with a carboxylic acid at C3 have been associated with cyclooxygenase (COX) inhibition, while those with a carboxamide moiety have shown antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1).[5]
-
Substitution Pattern: The overall substitution pattern on the quinoline ring dictates the specific anti-inflammatory target. For instance, an aniline moiety at C4, an aryl group at C8, and an oxazole ring at C5 have been linked to phosphodiesterase 4 (PDE4) inhibition.[5]
Comparative Anti-inflammatory Activity of Quinoline Derivatives:
| Compound Class | Key Structural Features | Mechanism of Action | Activity Data | Reference |
| Quinoline-3-carboxylic acids | Carboxylic acid at C3 | COX Inhibition | Appreciable anti-inflammatory affinities | [5] |
| Quinoline-3-carboxamides | Carboxamide at C3 | TRPV1 Antagonism | - | [5] |
| Substituted Quinolines | Aniline at C4, Aryl at C8, Oxazole at C5 | PDE4 Inhibition | - | [5] |
Methodologies: A Guide to Synthesis and Biological Evaluation
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of the quinoline-3-carboxylate scaffold and for conducting key biological assays.
Synthesis of Ethyl 2-Aryl-quinoline-3-carboxylate Derivatives
This protocol describes a general method for the synthesis of the quinoline-3-carboxylate core structure, which can be further modified to generate a library of derivatives.
Materials:
-
Substituted 2-aminobenzophenone
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
A mixture of a substituted 2-aminobenzophenone (1 mmol) and ethyl acetoacetate (1.2 mmol) is heated in polyphosphoric acid (10 g) at 120°C for 2-3 hours.
-
The reaction mixture is cooled to room temperature and then poured into ice-cold water.
-
The resulting mixture is neutralized with a saturated sodium bicarbonate solution.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the pure ethyl 2-aryl-quinoline-3-carboxylate.
-
The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, K562)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[1]
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton broth (MHB) or other suitable broth medium
-
96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic
-
Microplate reader (optional)
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Optionally, the results can be read using a microplate reader by measuring the optical density at 600 nm.
Conclusion and Future Directions
The structure-activity relationship of quinoline-3-carboxylate derivatives is a rich and dynamic field of study with significant implications for drug discovery. The insights presented in this guide highlight the critical role of substituent patterns in modulating the anticancer, antimicrobial, and anti-inflammatory activities of this versatile scaffold. By leveraging this understanding and employing robust experimental methodologies, researchers can continue to design and synthesize novel quinoline-3-carboxylate derivatives with enhanced potency, selectivity, and therapeutic potential. Future research should focus on exploring novel substitutions, elucidating detailed mechanisms of action, and optimizing the pharmacokinetic profiles of lead compounds to translate the promise of this chemical class into clinically effective therapies.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. clyte.tech [clyte.tech]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Silico and ADMET Studies for Quinoline-3-Carboxylate Compounds
Introduction: The Critical Role of ADMET Profiling for Quinoline-3-Carboxylates
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Specifically, quinoline-3-carboxylate derivatives have garnered significant attention for their diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties[1]. However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, with poor pharmacokinetic and safety profiles being major causes of attrition[2].
This is where the systematic evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties becomes paramount. Early and intelligent application of ADMET studies—both computational (in silico) and experimental (in vitro)—can de-risk drug discovery projects, guide lead optimization, and ultimately increase the probability of clinical success.[3] This guide provides a comparative overview of key in silico and in vitro ADMET methodologies, tailored for researchers working with quinoline-3-carboxylate compounds. We will explore the causality behind experimental choices, compare leading computational tools, and provide actionable protocols to empower your drug development efforts.
PART 1: The In Silico First Pass – Predicting ADMET Properties
Before committing to costly and time-consuming synthesis and in vitro testing, in silico ADMET prediction serves as an indispensable primary filter.[4] These computational methods use a chemical's structure to predict its physicochemical properties, pharmacokinetics, and potential toxicities. The underlying principle for many of these tools is the "molecular similarity principle," which states that similar structures will exhibit similar biological activities[5]. This allows for the rapid screening of large virtual libraries to prioritize compounds with the most promising drug-like characteristics.[6]
A typical in silico workflow involves submitting the chemical structure (often as a SMILES string) to a prediction platform, which then calculates a wide array of parameters.
Caption: A generalized workflow for in silico ADMET prediction.
Comparison of Leading In Silico ADMET Prediction Tools
The landscape of ADMET prediction software is diverse, ranging from free, web-based tools ideal for academic research to comprehensive commercial platforms suited for industrial drug discovery. The choice of tool depends on the project's scale, budget, and the specific questions being asked.
| Tool/Platform | Key Features & Strengths | Underlying Models | Accessibility | Ideal Use Case |
| SwissADME | Free and user-friendly web tool. Provides excellent visualization ("Bioavailability Radar"). Predicts physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[7] | QSPR, Rule-based (e.g., Lipinski's Rule of 5) | Free (Web-based) | Academic research, initial screening of small compound sets. |
| ADMET-AI | Fast, open-source platform. Uniquely compares predictions to approved drugs in DrugBank for context.[8][9] Can be run locally for large-scale screening. | Graph Neural Network (Chemprop-RDKit) | Free (Web-based, Python package) | High-throughput screening of large virtual libraries, benchmarking against known drugs. |
| admetSAR | Web-based tool that provides a comprehensive ADMET-score for evaluating overall drug-likeness.[2] Predicts a wide range of properties including environmental toxicity. | QSAR, Machine Learning | Free (Web-based) | Detailed profiling of lead candidates, assessing potential environmental impact. |
| ADMET Predictor® | Commercial software with over 175 predicted properties. Integrates with GastroPlus® for PBPK simulations.[10] Models are built on high-quality proprietary and public data. | AI/Machine Learning, QSAR | Commercial | Industrial drug discovery, detailed lead optimization, and regulatory submissions. |
| ACD/ADME Suite | Commercial software package. Allows users to train models with their own experimental data to improve accuracy within a specific chemical space.[11] | Structure-based calculations, QSAR | Commercial | Organizations with existing experimental data looking to build highly specific predictive models. |
PART 2: In Vitro Reality Check – Experimental ADMET Assays
While in silico tools provide invaluable guidance, experimental validation is non-negotiable. In vitro assays use biological systems (e.g., cells, subcellular fractions) to measure ADMET properties directly, providing the ground truth to which computational models are compared.[12] An intelligent, tiered approach to in vitro testing is crucial for efficient resource allocation.
Caption: A tiered experimental workflow for in vitro ADMET profiling.
Key In Vitro Assays and Protocols for Quinoline-3-Carboxylates
Below are summaries and protocols for foundational assays relevant to the development of quinoline-3-carboxylate compounds.
-
Causality: Poor solubility is a primary reason for low and erratic oral absorption. This assay determines the maximum concentration of a compound that can dissolve in an aqueous buffer, mimicking physiological pH.
-
Common Method: Kinetic solubility assays are often used in early screening for their high throughput.[13]
-
Causality: For oral drugs, crossing the intestinal epithelium is a prerequisite for entering circulation. Permeability assays model this process.
-
Comparison of Methods:
-
PAMPA (Parallel Artificial Membrane Permeability Assay): A high-throughput assay that measures passive diffusion across an artificial lipid membrane. It's excellent for early-stage screening but cannot assess active transport or efflux.[14]
-
Caco-2 Cell Monolayer Assay: This is the gold standard. It uses a monolayer of human intestinal cells, allowing for the evaluation of both passive diffusion and active transport processes, including efflux by transporters like P-glycoprotein (P-gp).[15] This is critical as many heterocyclic compounds are P-gp substrates.
-
-
Causality: The rate at which a compound is metabolized, primarily in the liver, determines its half-life and dosing frequency. Rapid metabolism can lead to low bioavailability.
-
Comparison of Methods:
-
Liver Microsome Stability Assay: Uses subcellular fractions containing key drug-metabolizing enzymes (Cytochrome P450s). It's a cost-effective, high-throughput method to get an initial read on metabolic clearance.[16]
-
Hepatocyte Stability Assay: Uses intact liver cells, providing a more comprehensive picture of metabolism as it includes both Phase I (e.g., CYP450s) and Phase II (e.g., UGTs) enzymes and transporter effects.[15]
-
Protocol Example: Liver Microsome Stability Assay [16]
-
Preparation: Thaw pooled human liver microsomes (HLM) and the NADPH-regenerating system on ice. Prepare a stock solution of the quinoline-3-carboxylate test compound in a suitable organic solvent (e.g., DMSO).
-
Incubation Mixture: In a 96-well plate, combine phosphate buffer (pH 7.4), the test compound (final concentration typically 1 µM), and HLM (final concentration typically 0.5 mg/mL).
-
Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold "stop solution" (e.g., acetonitrile containing an internal standard).
-
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Causality: Inhibition of major CYP enzymes (e.g., CYP3A4, CYP2D6) by a drug can lead to dangerous drug-drug interactions (DDIs) by slowing the metabolism of co-administered drugs.[13]
-
Common Method: Fluorogenic or LC-MS/MS-based assays are used to measure the activity of specific CYP isoforms in the presence of the test compound. The concentration that causes 50% inhibition (IC50) is determined.
-
Causality: Blockade of the hERG potassium channel is a major cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias. Early screening for hERG liability is a critical safety assessment.
-
Common Method: Automated patch-clamp systems using cells expressing the hERG channel (e.g., CHO or HEK cells) are the standard for determining the IC50 value for channel inhibition.[17]
PART 3: Bridging the Gap – Comparing In Silico Predictions with In Vitro Data
The ultimate goal is to build a robust understanding of a compound's ADMET profile by integrating computational and experimental data. Discrepancies between the two are common and provide valuable learning opportunities to refine both chemical structures and predictive models. For quinoline-3-carboxylate derivatives, in silico studies have frequently been used to predict their drug-likeness and ADMET properties, with subsequent in vitro tests validating these findings.[1][18][19]
Hypothetical Comparison for a Quinoline-3-Carboxylate Derivative (Q3C-X)
| ADMET Parameter | In Silico Prediction (SwissADME) | In Vitro Experimental Result | Analysis & Actionable Insights |
| logP (Lipophilicity) | 3.8 | 3.5 (Shake-flask method) | Good Concordance. The compound has moderate lipophilicity, balancing solubility and permeability.[4] |
| Aqueous Solubility | Moderately Soluble | 25 µg/mL (Kinetic Solubility) | Fair Concordance. The prediction is qualitative. The experimental value is borderline; consider formulation strategies or structural modifications to improve solubility. |
| Intestinal Absorption | High | Caco-2 Papp (A->B): 12 x 10⁻⁶ cm/s | Good Concordance. The high permeability value suggests good potential for oral absorption.[14] |
| Metabolic Stability | N/A (Not predicted by this tool) | 45% remaining after 60 min (HLM) | Experimental Data is Key. The compound shows moderate metabolic stability. Identify metabolic soft spots via metabolite ID studies to guide structural changes. |
| CYP2D6 Inhibition | Inhibitor: Yes | IC50 > 20 µM | Discordance. The in silico model flagged a potential issue, but the in vitro result shows weak inhibition. The risk of a clinically relevant DDI is low. This highlights the importance of experimental confirmation. |
| hERG Liability | Structural Alert: Yes (Quinoline core) | IC50 = 15 µM | Concordance. Both methods suggest a potential risk. The therapeutic index (hERG IC50 / efficacious concentration) must be carefully monitored. Consider modifications to mitigate this risk. |
Conclusion and Future Outlook
The successful development of quinoline-3-carboxylate compounds as therapeutic agents is critically dependent on a deep understanding of their ADMET properties. This guide illustrates a synergistic approach, leveraging the speed and scalability of in silico predictions to prioritize candidates and focus resources, followed by rigorous in vitro assays to generate definitive data for decision-making.
Researchers should view computational tools not as infallible oracles, but as expert guidance systems that help formulate testable hypotheses.[4] As machine learning and AI models become more sophisticated, trained on larger and higher-quality datasets, the predictive accuracy of in silico tools will undoubtedly improve.[6] However, the foundational principles of experimental validation will remain the bedrock of drug discovery. By thoughtfully integrating these complementary disciplines, researchers can navigate the complexities of ADMET and enhance the prospects of translating novel quinoline-3-carboxylate compounds into safe and effective medicines.
References
- 1. benthamscience.com [benthamscience.com]
- 2. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. In silico toxicology: From structure–activity relationships towards deep learning and adverse outcome pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADMET Predictive Models | AI-Powered Drug Discovery | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. mdpi.com [mdpi.com]
- 8. ADMET-AI: a machine learning ADMET platform for evaluation of large-scale chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADMET-AI [admet.ai.greenstonebio.com]
- 10. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 11. acdlabs.com [acdlabs.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. criver.com [criver.com]
- 14. hrcak.srce.hr [hrcak.srce.hr]
- 15. In vitro approaches to evaluate ADMET drug properties. | Semantic Scholar [semanticscholar.org]
- 16. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 17. ijarbs.com [ijarbs.com]
- 18. researchgate.net [researchgate.net]
- 19. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
The Vanguard of Cancer Therapeutics: A Comparative Study of Anticancer Activity in Quinoline Derivatives
The quinoline scaffold, a privileged heterocyclic motif, has emerged as a cornerstone in the development of novel anticancer agents.[1][2] Its inherent ability to intercalate with DNA and inhibit key enzymes involved in cancer progression has propelled a multitude of its derivatives into preclinical and clinical investigation.[3] This guide provides a comparative analysis of the anticancer activity of various quinoline derivatives, supported by experimental data and detailed protocols to empower researchers in the field of oncology drug discovery.
Mechanisms of Action: A Multi-pronged Assault on Cancer
Quinoline derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple pathways simultaneously.[4] This multi-targeted approach is a significant advantage in combating the heterogeneity and adaptability of cancer cells. Key mechanisms include:
-
Kinase Inhibition: A predominant mechanism of action for many quinoline derivatives is the inhibition of protein kinases, which are critical regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[5] Dysregulation of kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the PI3K/Akt/mTOR pathway is a hallmark of many cancers.[6][7][8]
-
Tubulin Polymerization Inhibition: Several quinoline derivatives disrupt the dynamics of microtubule assembly by inhibiting tubulin polymerization. This interference with the cytoskeleton leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.
-
DNA Damage and Apoptosis Induction: Quinoline derivatives can induce DNA damage, either directly or through the generation of reactive oxygen species (ROS). This damage triggers apoptotic pathways, leading to programmed cell death.[9]
-
Topoisomerase Inhibition: Some quinoline analogues act as topoisomerase inhibitors, interfering with the enzymes that manage the topological state of DNA during replication and transcription.[3]
Comparative Anticancer Activity of Quinoline Derivatives
The anticancer potency of quinoline derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. A lower IC50 value indicates greater potency. The following tables summarize the in vitro anticancer activities of representative quinoline derivatives from different structural classes.
Table 1: Anticancer Activity of Quinoline-Chalcone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 12e | MGC-803 (Gastric Cancer) | 1.38 | [10] |
| HCT-116 (Colon Cancer) | 5.34 | [10] | |
| MCF-7 (Breast Cancer) | 5.21 | [10] | |
| Compound 33 | MCF-7 (Breast Cancer) | - | [4] |
| HeLa (Cervical Cancer) | - | [4] | |
| DLD1 (Colon Cancer) | - | [4] | |
| Compound 39 | A549 (Lung Cancer) | 1.91 | [4] |
| Compound 40 | K-562 (Leukemia) | 5.29 | [4] |
Table 2: Anticancer Activity of 7-Chloroquinoline Derivatives
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 4b | LNCaP (Prostate Cancer) | 6.61 | [11] |
| A2780 (Ovarian Cancer) | 2.81 | [11] | |
| MCF-7 (Breast Cancer) | 5.69 | [11] | |
| 5a | LNCaP (Prostate Cancer) | 9.831 | [11] |
| A2780 (Ovarian Cancer) | 2.974 | [11] | |
| MCF-7 (Breast Cancer) | 12.89 | [11] |
Table 3: Anticancer Activity of Other Quinoline Derivatives
| Compound Class/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Pyridin-2-one 4c | K-562 (Leukemia) | 7.72 | [12] |
| MOLT-4 (Leukemia) | 8.17 | [12] | |
| HOP-92 (Lung Cancer) | 2.37 | [12] | |
| SNB-75 (CNS Cancer) | 2.38 | [12] | |
| RXF 393 (Renal Cancer) | 2.21 | [12] | |
| BT-549 (Breast Cancer) | 4.11 | [12] | |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline (55) | HL-60 (Leukemia) | 19.88 ± 3.35 µg/ml | [3] |
| U937 (Leukemia) | 43.95 ± 3.53 µg/ml | [3] |
Key Signaling Pathways Targeted by Quinoline Derivatives
The efficacy of many quinoline-based anticancer agents stems from their ability to modulate critical signaling pathways that are often dysregulated in cancer.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, survival, and metastasis.[13] Overactivation of this pathway is a common feature in many cancers.[14]
Caption: EGFR signaling pathway and its inhibition by quinoline derivatives.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[15][16]
Caption: VEGFR signaling pathway and its inhibition by quinoline derivatives.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is frequently observed in various cancers.[17][18][19]
Caption: PI3K/Akt/mTOR signaling pathway and its inhibition by quinoline derivatives.
Experimental Protocols for Evaluating Anticancer Activity
Standardized and reproducible experimental protocols are paramount for the accurate assessment of the anticancer potential of quinoline derivatives.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20][21]
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest cancer cells in their exponential growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[22]
-
-
Treatment:
-
Prepare serial dilutions of the quinoline derivatives in a complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include vehicle-treated and untreated cells as controls.
-
Incubate the plate for an appropriate duration (typically 48-72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10-20 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[22]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[20][22]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][23][24]
Caption: Workflow for the Annexin V/PI apoptosis assay.
Step-by-Step Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with the quinoline derivative at the desired concentration and for the appropriate time.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold 1X PBS by centrifugation (e.g., 300 x g for 5 minutes).[24]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[23]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[24]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[24]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[23]
-
Analyze the samples immediately by flow cytometry.
-
Use appropriate controls (unstained, Annexin V only, PI only) to set up compensation and quadrants.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
-
Cell Cycle Analysis by Propidium Iodide Staining
This method uses the DNA-intercalating dye propidium iodide (PI) to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[25][26]
Step-by-Step Protocol:
-
Cell Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry, measuring the fluorescence intensity of PI.
-
Gate out doublets and aggregates.
-
Analyze the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Clinically Approved and Investigational Quinoline-Based Anticancer Drugs
The therapeutic potential of quinoline derivatives is underscored by the number of compounds that have received regulatory approval or are currently in clinical trials.[4][27]
-
Bosutinib: An inhibitor of Abl and Src kinases, approved for the treatment of chronic myelogenous leukemia (CML).[27]
-
Lenvatinib: A multi-kinase inhibitor targeting VEGFR, FGFR, PDGFR, RET, and KIT, approved for the treatment of thyroid and renal cell carcinoma.[27]
-
Cabozantinib: A potent inhibitor of MET, VEGFR2, and RET, used in the treatment of medullary thyroid cancer and renal cell carcinoma.[27]
-
Neratinib: An irreversible inhibitor of HER2 and EGFR, approved for the treatment of HER2-positive breast cancer.[27]
Conclusion and Future Perspectives
Quinoline derivatives represent a highly versatile and promising class of compounds in the quest for more effective and selective anticancer therapies. Their diverse mechanisms of action, coupled with the potential for chemical modification to optimize potency and reduce toxicity, ensure their continued relevance in oncology research. The comparative data and detailed experimental protocols provided in this guide are intended to facilitate the rational design and evaluation of novel quinoline-based anticancer agents, ultimately contributing to the development of next-generation cancer treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 13. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. benchchem.com [benchchem.com]
- 23. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 24. benchchem.com [benchchem.com]
- 25. ucl.ac.uk [ucl.ac.uk]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 27. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to a Validated Stability-Indicating HPLC Method for Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
This guide presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate. As a member of the quinolone class, this compound and its analogs are of significant interest in medicinal chemistry and pharmaceutical development. The integrity of research and quality control relies on robust, reliable, and validated analytical methods to accurately determine potency, purity, and stability.
This document moves beyond a simple protocol, delving into the scientific rationale behind the methodological choices, in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4] We will establish a stability-indicating assay, compare its performance with viable alternatives, and provide the foundational data necessary for its implementation in a research or quality control setting.
Analyte Physicochemical Properties
Understanding the analyte is the first step in developing a robust analytical method. This compound possesses properties that make it highly suitable for Reverse-Phase HPLC with UV detection.
| Property | Value | Source |
| Chemical Structure | [5] | |
| Molecular Formula | C₁₁H₉NO₃ | [5] |
| Molecular Weight | 203.19 g/mol | [5] |
| Predicted UV max | ~240, 320-340 nm | [6] |
| Predicted LogP | 1.4 | [5] |
The presence of a conjugated quinolone ring system results in strong UV absorbance, providing the basis for sensitive detection. Its moderate polarity (LogP of 1.4) makes it an ideal candidate for retention and separation on a non-polar stationary phase like C18.[5]
The Validated HPLC Method: A Deep Dive
The objective is to develop a stability-indicating method, which is a procedure that can accurately quantify the analyte of interest in the presence of its degradation products, impurities, or excipients.[7] This is crucial for assessing the stability of the drug substance under various environmental conditions.
Workflow for HPLC Method Development
The development of this method followed a logical, systematic process to ensure its suitability for the intended purpose.
Caption: Logical workflow for HPLC method development.
Detailed Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Instrument | HPLC System with UV/DAD Detector | Diode-Array Detector (DAD) is preferred for its ability to assess peak purity. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic interaction for retaining the moderately polar analyte. The specified dimensions offer a good balance of efficiency and backpressure. |
| Mobile Phase | Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0) (50:50 v/v) | Acetonitrile is a common organic modifier offering good peak shape and lower viscosity. The acidic phosphate buffer suppresses the ionization of the quinolone nitrogen, ensuring consistent retention and symmetrical peaks.[8][9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency without excessive pressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and improves peak shape. |
| Detection | UV at 325 nm | This wavelength provides high sensitivity for the quinolone chromophore while minimizing interference from potential excipients or solvent fronts.[10] |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion from the sample solvent. |
| Run Time | 15 minutes | Sufficient time to elute the main peak and any potential degradation products. |
Preparation of Solutions
-
Mobile Phase: Prepare 20mM potassium dihydrogen phosphate in HPLC-grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter. Mix 1:1 with HPLC-grade acetonitrile.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Solution (for Assay): Prepare the sample in the mobile phase to achieve a target concentration of approximately 50 µg/mL.
A Rigorous Validation Protocol (ICH Q2(R2))
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][11][12] The following parameters were assessed based on the latest ICH Q2(R2) guidelines.[1][3]
Workflow for Method Validation
This diagram outlines the sequence of experiments performed to demonstrate the method's reliability and adherence to regulatory standards.
References
- 1. fda.gov [fda.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. This compound | C11H9NO3 | CID 277384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. scielo.br [scielo.br]
- 9. scielo.br [scielo.br]
- 10. unitedjchem.org [unitedjchem.org]
- 11. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
For researchers engaged in the nuanced work of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond the benchtop; it concludes with their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, ensuring the safety of laboratory personnel and the preservation of our environment. The procedures outlined are grounded in established safety principles for quinoline derivatives and align with federal regulations, forming a self-validating system for responsible chemical waste management.
Core Directive: Hazard Assessment and Principles of Management
This compound and its analogs must be treated as hazardous chemical waste.[1][2] This classification is not merely procedural; it is based on the toxicological profile of related quinoline structures. Under no circumstances should this compound or materials contaminated with it be discarded in regular trash or discharged into the sanitary sewer system.[1][2][3][4] The foundational principle of disposal is containment and transfer to a licensed waste management professional.
While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule may not always be accessible, the hazard profile can be inferred from structurally similar compounds. This approach, known as "read-across," is a cornerstone of chemical safety assessment.
Table 1: Presumed Hazard Profile for this compound
| Hazard Classification | Description & Rationale |
|---|---|
| Acute Toxicity (Oral) | Harmful if swallowed.[5][6] Many nitrogen-containing heterocyclic compounds exhibit oral toxicity. |
| Skin Corrosion/Irritation | Causes skin irritation.[5][6][7][8] Direct contact can lead to inflammation and redness. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[5][6][7][8] Contact may result in pain, watering, and damage if not promptly addressed. |
| Respiratory Tract Irritation | May cause respiratory irritation if inhaled as a dust or aerosol.[5][6][7][8] |
| Aquatic Toxicity | Potentially toxic to aquatic life with long-lasting effects.[2] Release into the environment can harm ecosystems. |
| Potential Carcinogenicity/Mutagenicity | Some quinoline derivatives are suspected of causing cancer or genetic defects.[2] This compound should be handled with appropriate caution. |
Immediate Safety Protocols: Personal Protective Equipment (PPE)
Before initiating any handling or disposal procedures, the correct PPE must be worn. This is a non-negotiable step to prevent personal exposure. The causality is clear: engineering controls (like fume hoods) are the first line of defense, but PPE is the last critical barrier between the researcher and the chemical.
Table 2: Mandatory PPE for Handling Waste
| Protection Type | Specific Equipment | Standard |
|---|---|---|
| Eye and Face | Safety glasses with side shields or chemical splash goggles. | OSHA 29 CFR 1910.133 or EN 166.[1][5] |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for tears before use. | EN 374.[1][2] |
| Body | A full-length laboratory coat. | --- |
| Respiratory | All handling should occur in a well-ventilated area or a certified chemical fume hood.[7][9][10] | --- |
Step-by-Step Disposal Protocol
This protocol provides a systematic workflow from the point of waste generation to its final, compliant removal from the laboratory.
Step 1: Waste Identification and Segregation All materials that have come into contact with this compound are now hazardous waste. This includes the pure compound, solutions, reaction mixtures, and contaminated consumables (e.g., gloves, weigh paper, pipette tips).
-
Action: Segregate this waste stream immediately at the point of generation.
-
Causality: Co-mingling of waste is a primary cause of laboratory incidents. This compound must be kept separate from incompatible materials, especially strong oxidizing agents, strong acids, and bases, to prevent dangerous chemical reactions.[2][10][11]
Step 2: Waste Containerization The integrity of the waste container is paramount to prevent leaks and exposure.
-
Action: Select a designated, leak-proof container made of a chemically compatible material (e.g., a high-density polyethylene or glass bottle with a secure, screw-top cap).[2][11][12]
-
Action: Affix a hazardous waste label to the container before adding any waste. The label must, at a minimum, include:
-
The full chemical name: "this compound". Do not use abbreviations.[3]
-
An accurate list of all components and their approximate percentages if it is a mixture.[3]
-
The date waste was first added (accumulation start date).[3]
-
The Principal Investigator's name and lab location.[3]
-
Appropriate hazard pictograms (e.g., exclamation mark for irritant).[3]
-
Causality: Proper labeling is a regulatory requirement under the EPA's Resource Conservation and Recovery Act (RCRA) and ensures that everyone who handles the container, from lab personnel to disposal technicians, understands its contents and associated dangers.[3][12]
Step 3: Waste Collection
-
For Solid Waste: Carefully place contaminated items like gloves, bench paper, and spatulas directly into a designated solid hazardous waste container. Avoid creating dust.[5]
-
For Liquid Waste: Collect all solutions containing the compound in the designated liquid hazardous waste container.
-
Action: Keep the container securely closed at all times, except when adding waste.
-
Action: Do not overfill the container. Leave at least 10% of the volume (one inch of headroom) as empty space to allow for vapor expansion.[1][11]
-
Causality: A closed container prevents the release of vapors into the lab environment and reduces the risk of spills. Headspace accommodates temperature and pressure changes, preventing container rupture.[11]
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA) Laboratories must have a designated SAA for the temporary storage of hazardous waste.
-
Action: Store the sealed and labeled waste container in your lab's designated SAA.[11][13]
-
Action: The SAA must be at or near the point of generation and under the control of laboratory personnel.[13][14] Ensure the container is stored within a secondary containment unit (such as a chemical-resistant tray) to contain any potential leaks.
-
Causality: The SAA framework provides a safe, controlled, and compliant short-term storage solution, preventing the accumulation of large quantities of hazardous waste in the main laboratory workspace.[13]
Step 5: Arranging Final Disposal Hazardous waste cannot be disposed of by the generator.
-
Action: Once the waste container is full or has been in storage for the maximum allowed time (consult your institution's policy), contact your organization's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[2][3][5]
-
Causality: Final disposal requires specialized permits, facilities, and expertise to ensure the chemical is destroyed or rendered non-hazardous in an environmentally sound manner, such as high-temperature incineration. This is mandated by federal and local law.[12][15][16]
Emergency Procedures: Spill Management
In the event of a small-scale spill, immediate and correct action is critical.
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact EHS.
-
Don PPE: Ensure you are wearing the full, appropriate PPE as described in Section 2.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to cover and contain the spill.[2]
-
Collect Waste: Carefully scoop the absorbent material and place it into your designated hazardous waste container.[2]
-
Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.
-
Report: Inform your supervisor and EHS office of the incident.
Workflow Visualization: Disposal Pathway
The following diagram illustrates the logical flow for the safe management and disposal of this compound waste.
Caption: Disposal workflow for hazardous chemical waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. angenechemical.com [angenechemical.com]
- 6. Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate | C11H9NO3 | CID 641183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aksci.com [aksci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. danielshealth.com [danielshealth.com]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. biosynce.com [biosynce.com]
- 16. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
A Senior Application Scientist's Guide to Handling Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate: A Protocol for Safety and Operational Excellence
This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals handling Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate. Our objective is to move beyond mere compliance and foster a culture of safety by explaining the causality behind each procedural step. By understanding the principles of containment and protection, you can ensure the integrity of your research and the safety of your laboratory personnel.
Hazard Assessment: Understanding the Compound
This compound is a quinoline derivative. While comprehensive toxicological data for this specific molecule is not widely available, the known hazards of structurally similar quinoline compounds necessitate a cautious and proactive approach.[1][2][3] The primary risks associated with handling this compound, particularly in its powdered form, are exposure through inhalation, skin contact, and eye contact.[4][5]
Based on data from analogous structures, the following hazards should be assumed[5][6][7]:
| Potential Hazard | Description | Primary Exposure Route(s) |
| Skin Irritation | May cause redness, itching, or inflammation upon direct contact.[5][6] | Dermal Contact |
| Serious Eye Irritation | Can cause significant irritation, redness, pain, and potential damage if it enters the eyes.[5][6] | Ocular Contact |
| Respiratory Irritation | Inhalation of dust may irritate the respiratory tract, leading to coughing and discomfort.[5][6][8] | Inhalation |
| Harmful if Swallowed | Ingestion may lead to adverse health effects.[6][7] | Ingestion |
It is a cornerstone of laboratory safety to treat substances of unknown toxicity with a high degree of caution.[9] Therefore, the following protocols are designed to minimize all potential routes of exposure.
Engineering Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard; it should never be the first or only one.[10][11] The primary method for controlling exposure to powdered chemicals is through robust engineering controls.
-
Chemical Fume Hood: All handling of this compound powder, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[4][12][13] This is critical for preventing the inhalation of aerosolized particles.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that may escape primary containment.[5][11]
-
Designated Work Area: All work with this compound should be restricted to a designated area of the lab to prevent cross-contamination. This area should be clearly marked, and access should be limited to authorized personnel.
Personal Protective Equipment (PPE): A Self-Validating System
The selection of PPE must be based on a thorough risk assessment. For this compound, the following PPE is mandatory to create a self-validating system of protection.
Eye and Face Protection
-
Mandatory Equipment: Tightly fitting chemical splash goggles are required.[2][14] Standard safety glasses with side shields do not provide adequate protection from fine powders, which can become airborne and circulate around the lenses.[9]
-
Causality: The potential for serious eye irritation necessitates a complete seal around the eyes to prevent any particles from making contact.[5][6] In procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[3][14]
Skin and Body Protection
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use.[3][9] Contaminated gloves must be disposed of as hazardous waste. After any handling procedure, wash hands thoroughly, even after gloves have been removed, to mitigate any potential contamination that may have occurred during removal.[3][12]
-
Body Protection: A laboratory coat must be worn and fully fastened. Ensure it has long sleeves with tight-fitting cuffs. Do not wear lab coats outside of the laboratory to prevent the spread of contamination.[2][11]
-
Apparel: Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed.[2][12]
Respiratory Protection
When engineering controls like a fume hood are properly used, a respirator is typically not required. However, in the event of a significant spill or a failure of engineering controls, respiratory protection is crucial.[1][2]
-
Contingency Equipment: A NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) should be available. All personnel who may need to use a respirator must be properly fit-tested and trained in its use.
Summary of Mandatory PPE
| Protection Type | Specification | Standard |
| Eye/Face | Tightly-fitting chemical splash goggles. | EN 166 (EU) or NIOSH (US) approved.[2][3] |
| Hand | Chemical-resistant nitrile gloves. | Tested according to EN 374 or equivalent.[2] |
| Body | Full-sleeved laboratory coat. | N/A |
| Respiratory | Required only if engineering controls fail or for emergency response. | NIOSH or EN 149 approved.[14] |
Operational Plans: From Receipt to Disposal
A structured workflow is critical for safety and reproducibility. The following protocols provide step-by-step guidance for key operations.
PPE Donning and Doffing Workflow
Properly putting on and removing PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Handling Protocol for Solid Compound
This protocol outlines the process of weighing and preparing a solution from the powdered form of the compound.
-
Preparation: Designate and prepare a work surface within the chemical fume hood. Cover the surface with disposable bench paper.[4]
-
PPE: Don all required PPE as per the sequence outlined above.
-
Weighing:
-
Place a balance inside the fume hood if possible. If the airflow affects accuracy, use a draft shield.[4]
-
Use a spatula to carefully transfer the desired amount of powder to a tared weigh boat.
-
Avoid generating dust. Use slow, deliberate movements.
-
-
Solution Preparation:
-
Place the receiving flask containing the solvent in the fume hood.
-
Carefully add the weighed powder to the solvent.
-
If necessary, use a small amount of the solvent to rinse the weigh boat and spatula to ensure a complete transfer.
-
-
Cleanup:
-
Tightly cap the primary container of the compound and wipe it down before returning it to storage.
-
Dispose of the contaminated weigh boat, bench paper, and gloves in a designated hazardous waste container.[5]
-
-
Final Steps: Doff PPE as instructed and wash hands thoroughly.
Emergency and Disposal Plans
Preparedness is paramount. Familiarize yourself with the location and operation of all safety equipment, including eyewash stations, safety showers, and spill kits.[10][12]
Spill Response
-
Evacuation & Alerting: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.[12]
-
Containment: For small powder spills within a fume hood, carefully sweep up the material using a brush and pan or a vacuum with a HEPA filter.[5][15] Avoid actions that create dust.
-
Decontamination: Wipe the area with a suitable solvent and dispose of all cleanup materials as hazardous waste.
-
Large Spills: For large spills, evacuate the lab, close the doors, and contact your institution's environmental health and safety (EHS) office immediately.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][8][15]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical advice if irritation persists.[5][15]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][15]
Storage and Waste Disposal
-
Storage: Store this compound in a tightly sealed, clearly labeled container.[1][5][12] Keep it in a cool, dry, and well-ventilated area away from incompatible materials.[11] Store in a locked cabinet or area accessible only to authorized personnel.[1][5]
-
Waste Disposal: All contaminated materials, including excess compound, used gloves, and cleanup supplies, must be collected in a sealed, labeled hazardous waste container.[5] Dispose of the waste through your institution's EHS office or a licensed waste disposal contractor. Do not dispose of it in standard trash or down the drain.[5][10]
References
- 1. lobachemie.com [lobachemie.com]
- 2. benchchem.com [benchchem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. aksci.com [aksci.com]
- 6. angenechemical.com [angenechemical.com]
- 7. Methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate | C11H9NO3 | CID 641183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lgcstandards.com [lgcstandards.com]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 11. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 12. gz-supplies.com [gz-supplies.com]
- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 14. fishersci.com [fishersci.com]
- 15. technopharmchem.com [technopharmchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
